CGS 35601
Description
Properties
CAS No. |
849066-09-7 |
|---|---|
Molecular Formula |
C23H31N3O4S |
Molecular Weight |
445.6 g/mol |
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[[1-[[(2S)-4-methyl-2-sulfanylpentanoyl]amino]cyclopentanecarbonyl]amino]propanoic acid |
InChI |
InChI=1S/C23H31N3O4S/c1-14(2)11-19(31)20(27)26-23(9-5-6-10-23)22(30)25-18(21(28)29)12-15-13-24-17-8-4-3-7-16(15)17/h3-4,7-8,13-14,18-19,24,31H,5-6,9-12H2,1-2H3,(H,25,30)(H,26,27)(H,28,29)/t18-,19-/m0/s1 |
InChI Key |
YFAHICISBQLBQH-OALUTQOASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1(CCCC1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)S |
Canonical SMILES |
CC(C)CC(C(=O)NC1(CCCC1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)S |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CGS 35601; CGS-35601; CGS35601; |
Origin of Product |
United States |
Foundational & Exploratory
CGS 35601: A Technical Guide to its Mechanism of Action as a Triple Vasopeptidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGS 35601 is a potent, single-molecule triple vasopeptidase inhibitor (VPI) that simultaneously targets three key enzymes involved in cardiovascular regulation: angiotensin-converting enzyme (ACE), neutral endopeptidase (NEP), and endothelin-converting enzyme (ECE). By concurrently inhibiting these enzymes, this compound exerts a powerful antihypertensive effect through a dual mechanism: reducing the production of potent vasoconstrictors and preventing the degradation of endogenous vasodilators. This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting quantitative data, detailed experimental methodologies for relevant assays, and visualizations of the core signaling pathways.
Core Mechanism of Action: Triple Enzyme Inhibition
This compound's primary mechanism of action is the simultaneous inhibition of ACE, NEP, and ECE. This triple inhibition leads to a favorable shift in the balance of vasoactive peptides, promoting vasodilation and a reduction in blood pressure.
-
Angiotensin-Converting Enzyme (ACE) Inhibition: this compound blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This action is a well-established mechanism for lowering blood pressure.
-
Neutral Endopeptidase (NEP) Inhibition: By inhibiting NEP, this compound prevents the breakdown of several vasodilatory peptides, including bradykinin, atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and adrenomedullin. The potentiation of these endogenous vasodilators contributes significantly to the antihypertensive effect.[1]
-
Endothelin-Converting Enzyme (ECE) Inhibition: this compound inhibits the conversion of big endothelin-1 to endothelin-1, one of the most potent endogenous vasoconstrictors. This action further contributes to the reduction of vascular tone.[1]
The combined effect of these three inhibitory actions results in a significant and sustained reduction in blood pressure, as demonstrated in preclinical models of hypertension.[1]
Quantitative Data: In Vitro and In Vivo Efficacy
The efficacy of this compound has been quantified through both in vitro enzyme inhibition assays and in vivo studies in animal models.
Table 1: In Vitro Enzyme Inhibition of this compound
| Enzyme Target | IC50 (nM) |
| Angiotensin-Converting Enzyme (ACE) | 22[1] |
| Neutral Endopeptidase (NEP) | 2[1] |
| Endothelin-Converting Enzyme (ECE) | 55[1] |
Table 2: In Vivo Effects of this compound in Conscious Rats
| Parameter | Dose | Effect |
| Big Endothelin-1-Induced Pressor Response | 10 mg/kg, IV | 82% suppression at 30 minutes, 72% at 120 minutes |
| Plasma Atrial Natriuretic Peptide (ANP) Immunoreactivity | 10 mg/kg, IV | 170% increase for up to 4 hours in ANP-infused rats |
| Angiotensin I-Induced Pressor Response | 10 mg/kg, IV | 74-94% inhibition within the first 2 hours |
Signaling Pathways
The triple inhibitory action of this compound modulates multiple signaling pathways that regulate vascular tone. The following diagrams illustrate the core pathways affected.
Inhibition of Vasoconstrictor Pathways
This compound blocks the formation of angiotensin II and endothelin-1, key mediators of vasoconstriction.
Caption: Inhibition of vasoconstrictor pathways by this compound.
Potentiation of Vasodilator Pathways
This compound prevents the degradation of bradykinin and natriuretic peptides, leading to enhanced vasodilation.
Caption: Potentiation of vasodilator pathways by this compound.
Experimental Protocols
The following sections describe generalized methodologies for the key experiments used to characterize the activity of this compound. Note: The specific protocols for this compound are not publicly available; these represent standard methods in the field.
In Vitro Enzyme Inhibition Assays (IC50 Determination)
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of ACE, NEP, and ECE.
General Protocol:
-
Enzyme and Substrate Preparation:
-
Recombinant human ACE, NEP, or ECE is diluted to a working concentration in an appropriate assay buffer.
-
A specific fluorogenic or chromogenic substrate for each enzyme is prepared in the same buffer.
-
-
Inhibitor Preparation:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
A series of dilutions of this compound are prepared to cover a range of concentrations.
-
-
Assay Procedure:
-
The enzyme, buffer, and varying concentrations of this compound (or vehicle control) are pre-incubated in a 96-well microplate.
-
The reaction is initiated by the addition of the substrate.
-
The plate is incubated at 37°C for a defined period.
-
The fluorescence or absorbance is measured using a microplate reader.
-
-
Data Analysis:
-
The percentage of enzyme inhibition for each concentration of this compound is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: General workflow for IC50 determination.
In Vivo Assessment of Pressor Responses in Conscious Rats
Objective: To evaluate the effect of this compound on the pressor (blood pressure raising) responses to angiotensin I and big endothelin-1.
General Protocol:
-
Animal Preparation:
-
Male rats (e.g., Sprague-Dawley or spontaneously hypertensive rats) are surgically implanted with arterial and venous catheters for blood pressure monitoring and substance administration, respectively.
-
The animals are allowed to recover from surgery.
-
-
Experimental Procedure:
-
On the day of the experiment, the arterial catheter is connected to a pressure transducer to record mean arterial pressure (MAP).
-
A baseline MAP is established.
-
A bolus of angiotensin I or big endothelin-1 is administered intravenously, and the peak pressor response is recorded.
-
This compound (e.g., 10 mg/kg) or vehicle is administered intravenously.
-
At various time points after this compound administration (e.g., 30 and 120 minutes), the pressor challenge with angiotensin I or big endothelin-1 is repeated.
-
-
Data Analysis:
-
The pressor responses after this compound treatment are compared to the pre-treatment responses.
-
The percentage of inhibition of the pressor response is calculated.
-
Measurement of Plasma ANP Levels
Objective: To determine the effect of this compound on the plasma concentration of ANP.
General Protocol:
-
Animal Treatment and Sample Collection:
-
Conscious, catheterized rats are administered this compound or vehicle.
-
In some protocols, a continuous infusion of ANP is performed to maintain measurable levels.
-
Blood samples are collected at baseline and at various time points after this compound administration into chilled tubes containing aprotinin and EDTA.
-
Plasma is separated by centrifugation and stored at -80°C.
-
-
ANP Quantification:
-
Plasma ANP concentrations are measured using a commercially available radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.
-
The assay is performed according to the manufacturer's instructions.
-
-
Data Analysis:
-
The change in plasma ANP concentration from baseline is calculated for both the this compound and vehicle-treated groups.
-
The percentage of increase in plasma ANP immunoreactivity is determined.
-
Conclusion
This compound represents a novel approach to the treatment of hypertension by simultaneously targeting three critical enzymes in cardiovascular regulation. Its multifaceted mechanism of action, which combines the reduction of vasoconstrictor production with the potentiation of vasodilator systems, has been demonstrated to be highly effective in preclinical models. The data presented in this guide underscore the potential of triple vasopeptidase inhibition as a therapeutic strategy. Further research and clinical development would be necessary to fully elucidate the therapeutic potential and safety profile of this compound in humans.
References
The Target Profile of CGS 35601: A Triple Vasopeptidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Core Summary
CGS 35601 is a potent, systemically active triple vasopeptidase inhibitor that demonstrates significant potential for the treatment of hypertension and other cardiovascular disorders. It simultaneously inhibits three key enzymes involved in blood pressure regulation: angiotensin-converting enzyme (ACE), neutral endopeptidase (NEP), and endothelin-converting enzyme (ECE). This multi-targeted approach offers a broader mechanism of action compared to single-target agents, leading to more effective blood pressure control in preclinical models. Its orally active prodrug, CGS 37808, enhances its therapeutic applicability. While preclinical data are promising, the clinical development status of this compound remains largely undisclosed in publicly available literature.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound and its prodrug, CGS 37808.
| Enzyme | IC50 (nM) [1] |
| Angiotensin-Converting Enzyme (ACE) | 22 |
| Neutral Endopeptidase (NEP) | 2 |
| Endothelin-Converting Enzyme (ECE) | 55 |
| Table 1: In Vitro Enzyme Inhibition by this compound |
| Parameter | Animal Model | Dose | Route | Effect |
| Mean Arterial Blood Pressure (MABP) | Spontaneously Hypertensive Rats (SHR) | 0.01 - 5 mg/kg/day | Intra-arterial infusion | Dose-dependent reduction from 156 ± 4 mmHg to 94 ± 5 mmHg[2] |
| Plasma Atrial Natriuretic Peptide (ANP) | Conscious Rats | 10 mg/kg | Intravenous | 170% increase in immunoreactivity for up to 4 hours in ANP-infused rats[3] |
| Angiotensin I-Induced Pressor Response | Conscious Rats | 10 mg/kg | Intravenous | 74-94% inhibition within the first 2 hours[3] |
| Big Endothelin-1-Induced Pressor Response | Conscious Rats | 10 mg/kg | Intravenous | 82% and 72% suppression at 30 and 120 minutes, respectively[3] |
| Table 2: In Vivo Efficacy of this compound |
| Parameter | Animal Model | Dose | Route | Effect |
| Big Endothelin-1-Induced Pressor Response | Conscious Rats | 10 mgEq/kg | Oral | 71% and 67% blockade at 30 and 120 minutes, respectively[3] |
| Plasma Atrial Natriuretic Peptide (ANP) | Conscious Rats | 10 mgEq/kg | Oral | 103% increase in immunoreactivity for up to 4 hours[3] |
| Angiotensin I-Induced Pressor Response | Conscious Rats | 10 mgEq/kg | Oral | Average of 49% inhibition within the first 4 hours[3] |
| Table 3: In Vivo Efficacy of CGS 37808 (Oral Prodrug) |
Mechanism of Action
This compound exerts its antihypertensive effects through a tripartite mechanism:
-
ACE Inhibition: By inhibiting angiotensin-converting enzyme, this compound blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a decrease in blood pressure.
-
NEP Inhibition: Inhibition of neutral endopeptidase prevents the breakdown of vasodilatory peptides such as atrial natriuretic peptide (ANP), bradykinin, and adrenomedullin.[1] The resulting increase in the circulating levels of these peptides promotes vasodilation, natriuresis, and diuresis, further contributing to blood pressure reduction.
-
ECE Inhibition: this compound also inhibits endothelin-converting enzyme, which is responsible for the synthesis of endothelin-1, a powerful vasoconstrictor. By blocking endothelin-1 production, this compound further promotes vasodilation.
This combined action of reducing vasoconstrictor levels while simultaneously potentiating vasodilator systems provides a comprehensive approach to managing hypertension.
Experimental Protocols
In Vitro Enzyme Inhibition Assays
The determination of IC50 values for ACE, NEP, and ECE would have been conducted using established enzymatic assays. A generalized protocol would involve:
-
Enzyme and Substrate Preparation: Recombinant human ACE, NEP, and ECE would be used. Specific fluorogenic or chromogenic substrates for each enzyme would be prepared in an appropriate assay buffer.
-
Inhibitor Preparation: this compound would be dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Assay Procedure:
-
The enzyme, substrate, and varying concentrations of this compound (or vehicle control) would be incubated together in a microplate format.
-
The reaction would be allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction would be stopped, and the product formation measured using a fluorescence or absorbance plate reader.
-
-
Data Analysis: The percentage of enzyme inhibition at each concentration of this compound would be calculated relative to the vehicle control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, would then be determined by fitting the data to a dose-response curve.
In Vivo Studies in Spontaneously Hypertensive Rats (SHR)
The antihypertensive effects of this compound were evaluated in the spontaneously hypertensive rat (SHR) model, a well-established model of essential hypertension. The general protocol for these experiments would be as follows:
-
Animal Model: Adult male SHRs would be used.
-
Surgical Instrumentation: For continuous blood pressure monitoring and drug infusion, rats would be surgically implanted with a catheter in the carotid artery or femoral artery. The catheter would be exteriorized at the back of the neck.
-
Housing and Acclimatization: Post-surgery, rats would be individually housed in metabolic cages to allow for acclimatization and the collection of urine and feces if required.
-
Drug Administration: this compound would be administered via continuous intra-arterial infusion using an infusion pump. A vehicle control (e.g., saline) would be administered to a separate group of rats.
-
Hemodynamic Monitoring: Mean arterial blood pressure (MABP) and heart rate would be continuously monitored and recorded via the arterial catheter connected to a pressure transducer and data acquisition system.
-
Data Analysis: The changes in MABP and heart rate in the this compound-treated group would be compared to the vehicle-treated control group over the course of the study.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
General Workflow for In Vivo Antihypertensive Studies
References
- 1. This compound, a triple inhibitor of angiotensin converting enzyme, neutral endopeptidase and endothelin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and its orally active prodrug CGS 37808 as triple inhibitors of endothelin-converting enzyme-1, neutral endopeptidase 24.11, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to CGS 35601: A Triple Vasopeptidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGS 35601 is a potent, single-molecule triple vasopeptidase inhibitor that simultaneously targets three key enzymes involved in cardiovascular regulation: angiotensin-converting enzyme (ACE), neutral endopeptidase (NEP), and endothelin-converting enzyme (ECE).[1] By concurrently inhibiting the production of potent vasoconstrictors and preventing the degradation of vasodilatory peptides, this compound represents a novel therapeutic approach for managing cardiovascular diseases, particularly hypertension. This technical guide provides a comprehensive overview of the mechanism of action, experimental data, and methodologies related to this compound and its orally active prodrug, CGS 37808.
Introduction
The management of hypertension and other cardiovascular disorders has been a major focus of pharmaceutical research for decades. A key strategy has been the modulation of peptidergic systems that regulate vascular tone. Vasopeptidase inhibitors are a class of drugs that target multiple enzymes within these systems. This compound distinguishes itself by inhibiting ACE, NEP, and ECE, offering a broader spectrum of action compared to single- or dual-target agents.[1] This triple inhibition is hypothesized to provide superior blood pressure control and end-organ protection.
Mechanism of Action
This compound exerts its pharmacological effects through the simultaneous inhibition of three metalloproteases:
-
Angiotensin-Converting Enzyme (ACE): ACE is a central component of the renin-angiotensin system (RAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. ACE also degrades bradykinin, a vasodilator. Inhibition of ACE by this compound leads to reduced angiotensin II levels and increased bradykinin levels, contributing to vasodilation.
-
Neutral Endopeptidase (NEP): NEP is the primary enzyme responsible for the degradation of several vasodilatory peptides, including natriuretic peptides (such as atrial natriuretic peptide or ANP), bradykinin, and adrenomedullin. By inhibiting NEP, this compound increases the circulating levels of these peptides, promoting vasodilation, natriuresis, and diuresis.[1]
-
Endothelin-Converting Enzyme (ECE): ECE is responsible for the conversion of big endothelin-1 to endothelin-1, one of the most potent endogenous vasoconstrictors. Inhibition of ECE by this compound reduces the production of endothelin-1, further contributing to its antihypertensive effect.[1]
The combined action of this compound results in a powerful synergistic effect, leading to a significant reduction in blood pressure by both decreasing vasoconstriction and enhancing vasodilation.
Signaling Pathway
The mechanism of action of this compound can be visualized as a multi-pronged attack on the systems that regulate vascular tone. The following diagram illustrates the key signaling pathways affected by this triple vasopeptidase inhibitor.
Quantitative Data
In Vitro Enzyme Inhibition
This compound has been shown to be a potent inhibitor of ACE, NEP, and ECE in vitro. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Enzyme | IC50 (nM) |
| Angiotensin-Converting Enzyme (ACE) | 22[1] |
| Neutral Endopeptidase (NEP) | 2[1] |
| Endothelin-Converting Enzyme (ECE) | 55[1] |
Table 1. In Vitro Inhibitory Activity of this compound.
In Vivo Efficacy in Animal Models
The antihypertensive effects of this compound have been evaluated in various rat models of hypertension.
| Animal Model | Treatment | Dose | Route | Change in Mean Arterial Blood Pressure (MABP) |
| Spontaneously Hypertensive Rat (SHR) | This compound | 0.01 - 5 mg/kg/day | Continuous i.a. infusion | Dose-dependent reduction from 156 ± 4 mmHg to 94 ± 5 mmHg at the highest dose.[2] |
| Dahl Salt-Sensitive (DSS) Rat (High Salt Diet) | This compound | 0.1 - 5 mg/kg/day | Continuous i.a. infusion | Dose-dependent reduction. |
Table 2. In Vivo Antihypertensive Effects of this compound in Rat Models.
Experimental Protocols
In Vitro Enzyme Inhibition Assays
Detailed protocols for determining the IC50 values of this compound against ACE, NEP, and ECE are crucial for understanding its inhibitory profile. While the specific protocols used for this compound are not publicly detailed, the following represents a general, widely accepted methodology for each enzyme assay.
5.1.1. ACE Inhibition Assay (Fluorometric Method)
This assay is based on the cleavage of a fluorogenic substrate by ACE.
-
Materials:
-
Recombinant human ACE
-
Fluorogenic ACE substrate (e.g., Abz-Gly-Phe(NO2)-Pro-OH)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 50 mM NaCl and 10 µM ZnCl2)
-
This compound (or other inhibitors)
-
96-well black microplate
-
Fluorometer
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the ACE enzyme solution to each well.
-
Add the this compound dilutions to the respective wells. Include a control with no inhibitor.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic ACE substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation/emission wavelength appropriate for the substrate (e.g., 320 nm/420 nm) over time.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
5.1.2. NEP Inhibition Assay (Fluorometric Method)
Similar to the ACE assay, this method uses a fluorogenic substrate for NEP.
-
Materials:
-
Recombinant human NEP
-
Fluorogenic NEP substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound (or other inhibitors)
-
96-well black microplate
-
Fluorometer
-
-
Procedure:
-
Follow the same steps as the ACE inhibition assay, substituting the ACE enzyme and substrate with the NEP enzyme and substrate.
-
Measure the fluorescence intensity at the appropriate excitation/emission wavelengths for the NEP substrate (e.g., 328 nm/393 nm).
-
Calculate the IC50 value as described for the ACE assay.
-
5.1.3. ECE Inhibition Assay (Fluorometric Method)
This assay measures the conversion of Big Endothelin-1 to Endothelin-1, which is then quantified.
-
Materials:
-
Recombinant human ECE-1
-
Big Endothelin-1 (human)
-
Assay buffer (e.g., 100 mM MES, pH 6.5)
-
This compound (or other inhibitors)
-
Endothelin-1 EIA kit
-
96-well plate
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the ECE-1 enzyme solution to each well.
-
Add the this compound dilutions to the respective wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding Big Endothelin-1 to all wells.
-
Incubate at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding an appropriate stop solution (e.g., EDTA).
-
Quantify the amount of Endothelin-1 produced in each well using an Endothelin-1 EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
-
In Vivo Antihypertensive Studies in Rats
The following protocol outlines a general procedure for assessing the antihypertensive efficacy of this compound in conscious, unrestrained rats.
-
Animals:
-
Spontaneously Hypertensive Rats (SHR) or Dahl Salt-Sensitive (DSS) rats are commonly used models of hypertension.
-
Animals are surgically implanted with a catheter in the carotid artery for direct blood pressure measurement and drug infusion.
-
-
Housing:
-
Animals are housed individually in metabolic cages to allow for the collection of urine and feces, and to minimize stress.
-
-
Procedure:
-
Allow the animals to recover from surgery and acclimate to the metabolic cages for several days.
-
Record baseline mean arterial blood pressure (MABP) and heart rate for a stabilization period (e.g., 7 days).
-
Administer this compound via continuous intra-arterial infusion using a syringe pump.
-
A dose-escalation protocol is typically employed, with each dose administered for a set period (e.g., 5-6 days).
-
Continuously monitor and record MABP and heart rate throughout the treatment period.
-
Collect blood samples at specified time points to measure plasma concentrations of biomarkers such as ANP, angiotensin II, and endothelin-1.
-
Following the treatment period, a washout period is included to observe the return of blood pressure to baseline levels.
-
The Orally Active Prodrug: CGS 37808
CGS 37808 is the orally active prodrug of this compound.[1] Prodrugs are often developed to improve the oral bioavailability of a parent drug. While specific pharmacokinetic data for CGS 37808 is limited in the public domain, it is understood that after oral administration, it is metabolized in the body to release the active compound, this compound. This allows for the investigation of the therapeutic effects of triple vasopeptidase inhibition through a more convenient route of administration in preclinical studies.
Clinical Development and Future Perspectives
To date, there is no evidence to suggest that this compound or its prodrug CGS 37808 have been evaluated in human clinical trials. While the preclinical data in animal models of hypertension were promising, the development of vasopeptidase inhibitors has been challenging. A major concern with dual ACE/NEP inhibitors has been the risk of angioedema, a potentially life-threatening side effect attributed to the potentiation of bradykinin. It is plausible that similar safety concerns for a triple inhibitor may have hindered its progression to clinical development.
Despite these challenges, the concept of triple vasopeptidase inhibition remains a compelling therapeutic strategy. The comprehensive modulation of key peptidergic pathways offers the potential for significant cardiovascular benefits. Future research in this area may focus on developing inhibitors with a more favorable safety profile or on identifying patient populations that are most likely to benefit from this therapeutic approach.
Conclusion
This compound is a potent triple vasopeptidase inhibitor with a unique mechanism of action that targets ACE, NEP, and ECE. Preclinical studies have demonstrated its efficacy in reducing blood pressure in animal models of hypertension. This technical guide has provided an in-depth overview of the available data and experimental methodologies related to this compound, offering a valuable resource for researchers and professionals in the field of cardiovascular drug discovery and development. Further investigation into the safety and efficacy of triple vasopeptidase inhibitors is warranted to explore their full therapeutic potential.
References
CGS 35601: A Technical Guide to a Triple Vasopeptidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGS 35601 is a potent, single-molecule triple vasopeptidase inhibitor with significant potential in the management of cardiovascular diseases. By simultaneously targeting angiotensin-converting enzyme (ACE), neutral endopeptidase (NEP), and endothelin-converting enzyme (ECE), this compound offers a multi-faceted approach to regulating vascular tone and neurohormonal pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of this compound, intended to support further research and development efforts in this area.
Chemical Structure and Properties
This compound, chemically known as L-tryptophan, N-[[1-[[(2S)-2-mercapto-4-methyl-1-oxopentyl]amino]-cyclopentyl]carbonyl]], is a complex organic molecule with the molecular formula C23H31N3O4S.[1] Its chemical identity is further defined by the CAS Number 849066-09-7.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for formulation development.
| Property | Value | Reference |
| Molecular Formula | C23H31N3O4S | [1] |
| Molecular Weight | 461.58 g/mol | |
| CAS Number | 849066-09-7 | [1] |
| IUPAC Name | L-tryptophan, N-[[1-[[(2S)-2-mercapto-4-methyl-1-oxopentyl]amino]-cyclopentyl]carbonyl]] | |
| SMILES | CC(C)C--INVALID-LINK--C(=O)N[C@H]1CCCC[C@H]1C(=O)N--INVALID-LINK--C(=O)O |
Pharmacological Properties
This compound is a potent inhibitor of three key enzymes in the cardiovascular system. Its inhibitory activity is summarized in the following table.
| Target Enzyme | IC50 (nM) | Reference |
| Angiotensin-Converting Enzyme (ACE) | 22 | |
| Neutral Endopeptidase (NEP) | 2 | |
| Endothelin-Converting Enzyme (ECE) | 55 |
Mechanism of Action: A Triple Inhibition Strategy
This compound exerts its therapeutic effects through the simultaneous inhibition of ACE, NEP, and ECE. This triple inhibitory action provides a comprehensive approach to managing hypertension and other cardiovascular disorders.
-
ACE Inhibition: By inhibiting Angiotensin-Converting Enzyme, this compound blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a reduction in blood pressure.
-
NEP Inhibition: Inhibition of Neutral Endopeptidase prevents the breakdown of vasodilatory peptides such as bradykinin and natriuretic peptides. The increased levels of these peptides contribute to vasodilation, natriuresis, and diuresis.
-
ECE Inhibition: By targeting Endothelin-Converting Enzyme, this compound blocks the synthesis of endothelin-1, a powerful vasoconstrictor. This action further contributes to the overall vasodilatory effect of the compound.
The interconnected signaling pathways affected by this compound are illustrated in the diagram below.
Caption: this compound inhibits ACE, NEP, and ECE pathways.
Experimental Protocols
The following provides a generalized experimental protocol for determining the in vitro inhibitory activity (IC50) of this compound against ACE, NEP, and ECE. Specific substrates and assay conditions may vary.
General Workflow for IC50 Determination
The overall workflow for determining the IC50 of this compound is depicted in the diagram below.
Caption: Workflow for determining the IC50 of this compound.
Detailed Methodologies
Materials:
-
Recombinant human ACE, NEP, or ECE
-
Fluorogenic or chromogenic substrate specific for each enzyme
-
This compound
-
Assay buffer (e.g., Tris-HCl with appropriate cofactors)
-
96-well microplates (black or clear, depending on detection method)
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to obtain a range of concentrations.
-
Enzyme Preparation: Dilute the enzyme stock to the desired working concentration in assay buffer.
-
Assay Protocol:
-
Add a fixed volume of each this compound dilution to the wells of the microplate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add a fixed volume of the diluted enzyme to all wells except the negative control.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding a fixed volume of the substrate to all wells.
-
Incubate the plate at the controlled temperature for a specified time (e.g., 30-60 minutes).
-
Stop the reaction, if necessary, by adding a stop solution.
-
-
Data Acquisition: Measure the fluorescence or absorbance of each well using a plate reader.
-
Data Analysis:
-
Subtract the background signal (negative control) from all readings.
-
Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_positive_control))
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound represents a promising therapeutic agent due to its unique triple inhibitory mechanism. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this and similar compounds in the treatment of cardiovascular diseases. Further in vivo studies and clinical trials are necessary to fully elucidate the safety and efficacy profile of this compound.
References
CGS 35601: A Technical Guide to a Triple Vasopeptidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGS 35601 is a potent, triple vasopeptidase inhibitor that simultaneously targets three key enzymes in cardiovascular regulation: angiotensin-converting enzyme (ACE), neutral endopeptidase (NEP), and endothelin-converting enzyme (ECE). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. While demonstrating significant promise in preclinical models for hypertension, the development of this compound, like other vasopeptidase inhibitors, was likely impacted by the class-wide safety concerns regarding angioedema, which ultimately halted the progression of similar compounds. This document summarizes the available quantitative data, outlines key experimental findings, and presents signaling pathways and experimental workflows to offer a detailed understanding of this investigational compound.
Introduction: The Rationale for Triple Vasopeptidase Inhibition
The management of hypertension and other cardiovascular diseases has been a major focus of pharmaceutical research for decades. The renin-angiotensin-aldosterone system (RAAS) is a critical pathway in blood pressure regulation, with ACE playing a pivotal role in the production of the potent vasoconstrictor angiotensin II (Ang II). Consequently, ACE inhibitors have become a cornerstone of antihypertensive therapy.
However, the pursuit of more effective therapeutic strategies led to the exploration of inhibiting other key enzymes involved in cardiovascular homeostasis. Neutral endopeptidase (NEP) is responsible for the degradation of natriuretic peptides, which possess vasodilatory and natriuretic properties. Inhibition of NEP, therefore, potentiates these beneficial effects. Furthermore, endothelin-converting enzyme (ECE) is responsible for the production of endothelin-1 (ET-1), a powerful vasoconstrictor.
The concept of a single molecule capable of inhibiting all three of these enzymes—ACE, NEP, and ECE—gave rise to the development of triple vasopeptidase inhibitors like this compound. The therapeutic hypothesis was that simultaneous inhibition would lead to a more profound and comprehensive antihypertensive effect by both reducing the production of key vasoconstrictors (Ang II and ET-1) and enhancing the effects of endogenous vasodilators (natriuretic peptides and bradykinin).
Discovery and Preclinical Development
This compound emerged from research programs aimed at designing multi-target inhibitors for cardiovascular diseases. Its discovery was rooted in the rational design of molecules capable of fitting into the active sites of these three distinct zinc metalloproteinases.
In Vitro Enzyme Inhibition
This compound demonstrated potent inhibitory activity against ACE, NEP, and ECE in in vitro assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Enzyme | IC50 (nM) |
| Angiotensin-Converting Enzyme (ACE) | 22 |
| Neutral Endopeptidase (NEP) | 2 |
| Endothelin-Converting Enzyme (ECE) | 55 |
Preclinical Pharmacology in Animal Models
The antihypertensive efficacy of this compound was evaluated in various preclinical models, most notably in spontaneously hypertensive rats (SHR), a well-established model of human essential hypertension.
A key study investigated the effects of continuous intra-arterial infusion of this compound at escalating doses over a 20-day period in conscious, unrestrained SHR. The results demonstrated a dose-dependent reduction in mean arterial blood pressure (MABP), as summarized in the table below.
| Dose of this compound (mg/kg/day) | Mean Arterial Blood Pressure (MABP) Reduction |
| 0.01 | No significant effect |
| 0.1 | ~10% reduction |
| 1 | ~22% reduction |
| 5 | Up to 40% reduction (from 156 ± 4 mmHg to 94 ± 5 mmHg) |
Importantly, these studies also showed that heart rate, metabolic profiles, and renal and hepatic functions were largely unaffected at therapeutic doses, suggesting a favorable initial safety profile in these animal models.
Mechanism of Action: A Multi-Pronged Approach
The therapeutic potential of this compound lies in its ability to modulate multiple signaling pathways that regulate vascular tone and fluid balance.
Signaling Pathway of this compound's Triple Inhibition
The following diagram illustrates the integrated mechanism of action of this compound.
Caption: Mechanism of action of this compound.
Experimental Protocols
In Vitro Enzyme Inhibition Assays (General Protocol)
Objective: To determine the in vitro inhibitory potency of this compound against ACE, NEP, and ECE.
Methodology:
-
Enzyme Source: Recombinant human ACE, NEP, and ECE are used.
-
Substrate: Specific fluorogenic or chromogenic substrates for each enzyme are utilized (e.g., hippuryl-His-Leu for ACE, Dansyl-D-Ala-Gly-Phe(pNO2)-Gly for NEP, and a specific peptide substrate for ECE).
-
Assay Buffer: A suitable buffer for each enzyme is prepared to ensure optimal pH and ionic strength.
-
Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Assay Procedure:
-
The enzyme, substrate, and varying concentrations of this compound (or vehicle control) are incubated together in a microplate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the product formation is measured using a fluorometer or spectrophotometer.
-
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Hemodynamic Studies in Spontaneously Hypertensive Rats (General Protocol)
Objective: To evaluate the antihypertensive effect of this compound in a relevant animal model of hypertension.
Methodology:
-
Animal Model: Adult male Spontaneously Hypertensive Rats (SHR) are used.
-
Surgical Instrumentation: Rats are anesthetized, and a catheter is implanted in the carotid artery for direct blood pressure measurement and drug administration. The catheter is exteriorized at the back of the neck.
-
Recovery: Animals are allowed to recover from surgery for several days before the start of the experiment.
-
Housing: Rats are housed in individual metabolic cages that allow for continuous monitoring and sample collection.
-
Drug Administration: this compound is administered via continuous intra-arterial infusion at escalating doses. A control group receives a vehicle infusion.
-
Hemodynamic Monitoring: Mean arterial blood pressure (MABP) and heart rate are continuously recorded using a pressure transducer connected to the arterial catheter.
-
Data Analysis: The changes in MABP and heart rate from baseline are calculated for each dose of this compound and compared to the vehicle-treated control group.
Developmental Fate and the Challenge of Angioedema
Despite the promising preclinical data for this compound and other vasopeptidase inhibitors, their clinical development was largely halted due to a significant safety concern: angioedema .
Angioedema is a rare but potentially life-threatening side effect characterized by swelling of the face, lips, tongue, and airways. While a known risk with ACE inhibitors due to the accumulation of bradykinin, the incidence of angioedema was found to be significantly higher with dual ACE/NEP inhibitors. The simultaneous inhibition of both ACE and NEP, the two major enzymes responsible for bradykinin degradation, leads to a more pronounced increase in bradykinin levels, thereby increasing the risk of angioedema.
The most notable example is omapatrilat, the most clinically advanced vasopeptidase inhibitor. In the large-scale OCTAVE (Omapatrilat Cardiovascular Treatment Assessment Versus Enalapril) trial, omapatrilat demonstrated superior blood pressure control compared to the ACE inhibitor enalapril. However, the trial also revealed a threefold higher incidence of angioedema with omapatrilat, particularly in black patients. This finding ultimately led to the discontinuation of its development for the broad treatment of hypertension.
While specific clinical trial data for this compound is not publicly available, it is highly probable that the development of this triple inhibitor was terminated due to the class-wide safety concerns associated with profound bradykinin accumulation and the unacceptable risk of angioedema.
The following diagram illustrates the logical flow of the developmental challenges faced by vasopeptidase inhibitors.
Caption: Developmental pathway and challenges for vasopeptidase inhibitors.
Conclusion
This compound represents a scientifically elegant approach to cardiovascular therapy, targeting three critical enzymes with a single molecule. Preclinical studies demonstrated its potent antihypertensive effects, validating the triple vasopeptidase inhibition concept. However, the development of this compound was likely overshadowed by the insurmountable safety hurdle of angioedema that plagued the entire class of vasopeptidase inhibitors. The story of this compound serves as a crucial case study in drug development, highlighting that even compounds with compelling mechanisms of action and strong preclinical efficacy can fail if an unfavorable risk-benefit profile emerges during clinical evaluation. The lessons learned from the development of vasopeptidase inhibitors continue to inform the design of novel cardiovascular therapies, emphasizing the importance of understanding the complex interplay of physiological pathways and potential off-target effects.
CGS 35601: A Technical Whitepaper on its Role as a Triple Vasopeptidase Inhibitor in the Renin-Angiotensin System
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGS 35601 is a potent, single-molecule triple vasopeptidase inhibitor, simultaneously targeting Angiotensin-Converting Enzyme (ACE), Neutral Endopeptidase (NEP), and Endothelin-Converting Enzyme (ECE). This dual action on the renin-angiotensin and natriuretic peptide systems offers a promising therapeutic strategy for cardiovascular diseases, particularly hypertension. By inhibiting ACE, this compound blocks the production of the vasoconstrictor angiotensin II. Concurrently, its inhibition of NEP prevents the degradation of vasodilatory peptides such as bradykinin and atrial natriuretic peptide (ANP). This whitepaper provides an in-depth technical guide on the core pharmacology of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental methodologies for its evaluation.
Introduction
The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Dysregulation of this system is a key factor in the pathophysiology of hypertension. This compound emerges as a significant investigational compound due to its unique triple inhibitory profile. Its ability to modulate multiple enzymatic pathways involved in blood pressure control distinguishes it from traditional single-target antihypertensive agents. This document serves as a comprehensive resource for researchers and drug development professionals, consolidating key data and methodologies related to the study of this compound.
Mechanism of Action: A Triple Inhibition Strategy
This compound exerts its effects by inhibiting three key metalloproteases:
-
Angiotensin-Converting Enzyme (ACE): By inhibiting ACE, this compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and stimulator of aldosterone release.
-
Neutral Endopeptidase (NEP): Inhibition of NEP by this compound leads to increased levels of endogenous vasodilators, including bradykinin and natriuretic peptides (e.g., ANP), which promote vasodilation and natriuresis.
-
Endothelin-Converting Enzyme (ECE): this compound also inhibits ECE, thereby reducing the formation of endothelin-1, a powerful vasoconstrictor peptide.
This multi-faceted approach leads to a significant reduction in blood pressure by both decreasing vasoconstriction and enhancing vasodilation.
Quantitative Data
The inhibitory potency and in vivo efficacy of this compound have been quantified in various studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Potency of this compound
| Enzyme Target | IC50 (nM) | Reference |
| Angiotensin-Converting Enzyme (ACE) | 22 | [1][2] |
| Neutral Endopeptidase (NEP) | 2 | [1][2] |
| Endothelin-Converting Enzyme (ECE) | 55 | [1][2] |
Table 2: In Vivo Efficacy of this compound in Hypertensive Rat Models
| Animal Model | Treatment Details | Effect on Mean Arterial Blood Pressure (MABP) | Reference |
| Spontaneously Hypertensive Rat (SHR) | 0.01, 0.1, 1, and 5 mg/kg/day continuous intra-arterial infusion for 5 days per dose | Dose-dependent reduction from 156 ± 4 mmHg to 94 ± 5 mmHg at the highest dose | |
| Dahl Salt-Sensitive (DSS) Rat | 0.1, 1, and 5 mg/kg/day continuous intra-arterial infusion for 6 days per dose | Dose-dependent decrease towards baseline levels observed in DSS rats on a normal diet |
Experimental Protocols
This section provides representative, detailed methodologies for key experiments relevant to the evaluation of this compound.
In Vitro Enzyme Inhibition Assays
This protocol is based on the colorimetric determination of hippuric acid produced from the ACE-mediated hydrolysis of hippuryl-L-histidyl-L-leucine (HHL).
-
Reagent Preparation:
-
ACE (from rabbit lung): Prepare a 100 mU/mL solution in 0.1 M potassium phosphate buffer (pH 8.3).
-
HHL (substrate): Prepare a 5 mM solution in 0.1 M potassium phosphate buffer (pH 8.3) containing 0.3 M NaCl.
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
-
Stopping Reagent: 1 M HCl.
-
Detection Reagent: Pyridine and Benzene sulfonyl chloride.
-
-
Assay Procedure:
-
Pre-incubate 50 µL of ACE solution with 10 µL of this compound solution (or vehicle control) for 10 minutes at 37°C.
-
Initiate the reaction by adding 150 µL of HHL substrate solution.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Extract the hippuric acid with 1.5 mL of ethyl acetate.
-
Centrifuge to separate the phases.
-
Evaporate 1 mL of the ethyl acetate layer to dryness.
-
Reconstitute the residue in 1 mL of distilled water.
-
Add 0.5 mL of pyridine and 0.2 mL of benzene sulfonyl chloride and incubate for 30 minutes.
-
Measure the absorbance at 410 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
This fluorometric assay measures the cleavage of a quenched fluorescent substrate by NEP.
-
Reagent Preparation:
-
Recombinant human NEP: Prepare a stock solution in assay buffer (e.g., 50 mM Tris, pH 7.4).
-
Fluorogenic substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH): Prepare a stock solution in DMSO and dilute in assay buffer.
-
This compound: Prepare serial dilutions as described for the ACE assay.
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of this compound solution (or vehicle control).
-
Add 40 µL of NEP solution and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the fluorogenic substrate solution.
-
Monitor the increase in fluorescence (e.g., Ex/Em = 320/405 nm) over time using a microplate reader.
-
Calculate the initial reaction velocities and determine the percentage of inhibition to calculate the IC50 value.
-
This assay is similar to the NEP assay, utilizing a specific fluorogenic substrate for ECE.
-
Reagent Preparation:
-
Recombinant human ECE-1: Prepare a stock solution in an appropriate buffer (e.g., 0.1 M MES, pH 6.5).
-
Fluorogenic substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH, which can also be cleaved by ECE): Prepare as for the NEP assay.
-
This compound: Prepare serial dilutions.
-
-
Assay Procedure:
-
Follow the same procedure as for the NEP inhibition assay, using the ECE-1 enzyme and appropriate buffer.
-
Monitor fluorescence and calculate the IC50 value for ECE inhibition.
-
In Vivo Blood Pressure Measurement in Conscious Rats
This protocol describes the direct measurement of arterial blood pressure in freely moving, conscious rats using telemetry.
-
Surgical Implantation of Telemetry Transducer:
-
Anesthetize the rat (e.g., with isoflurane).
-
Implant a telemetry pressure transducer with the catheter inserted into the abdominal aorta or carotid artery.
-
Place the transmitter body in the peritoneal cavity.
-
Allow the animal to recover for at least one week post-surgery.
-
-
Data Acquisition:
-
House the rats individually in their home cages placed on top of a receiver.
-
Record the telemetric signal continuously to obtain systolic, diastolic, and mean arterial blood pressure (MABP), as well as heart rate.
-
Allow for a baseline recording period of several days before drug administration.
-
-
Drug Administration:
-
For continuous infusion studies, connect the implanted catheter to a swivel and an infusion pump.
-
Dissolve this compound in a sterile vehicle (e.g., saline) and administer at the desired dose rates.
-
Measurement of Plasma Vasoactive Peptides
-
Blood Collection and Processing:
-
Collect blood from a cannulated artery into chilled tubes containing a protease inhibitor cocktail (e.g., EDTA, o-phenanthroline).
-
Centrifuge immediately at 4°C to separate plasma.
-
Store plasma at -80°C until analysis.
-
-
Solid-Phase Extraction:
-
Acidify the plasma and apply it to a pre-conditioned C18 Sep-Pak column.
-
Wash the column to remove interfering substances.
-
Elute angiotensin II with a methanol/water mixture.
-
Evaporate the eluate to dryness.
-
-
Radioimmunoassay:
-
Reconstitute the extracted sample in RIA buffer.
-
Perform a competitive binding assay using a specific antibody against angiotensin II and a radiolabeled angiotensin II tracer (e.g., ¹²⁵I-Angiotensin II).
-
Separate antibody-bound from free tracer (e.g., using a second antibody precipitation).
-
Measure the radioactivity in the bound fraction using a gamma counter.
-
Quantify the angiotensin II concentration by comparison to a standard curve.
-
-
Blood Collection and Processing:
-
Collect blood as described for angiotensin II, ensuring rapid inhibition of kininases.
-
Process to obtain plasma and store at -80°C.
-
-
ELISA Procedure (Competitive Assay):
-
Use a commercial ELISA kit following the manufacturer's instructions.
-
Typically, the plate is coated with an anti-bradykinin antibody.
-
Add standards and plasma samples to the wells, followed by a known amount of biotinylated bradykinin.
-
During incubation, the sample bradykinin and biotinylated bradykinin compete for binding to the antibody.
-
Wash the plate and add a streptavidin-HRP conjugate.
-
Add a chromogenic substrate (e.g., TMB) and measure the absorbance.
-
The color intensity is inversely proportional to the concentration of bradykinin in the sample.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the in vivo effects of this compound in a hypertensive rat model.
Conclusion
This compound represents a novel and potent therapeutic candidate for hypertension and other cardiovascular disorders. Its triple inhibitory action on ACE, NEP, and ECE provides a comprehensive approach to modulating the key enzymatic pathways that regulate blood pressure. The data presented in this whitepaper, along with the detailed experimental protocols, offer a valuable resource for the scientific community to further investigate the therapeutic potential of this compound and other vasopeptidase inhibitors. Further research, particularly clinical trials, will be crucial in determining its safety and efficacy in human populations.
References
Preclinical Profile of CGS 35601: A Triple Vasopeptidase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
CGS 35601 is a novel vasopeptidase inhibitor with a unique triple-action mechanism, simultaneously targeting three key enzymes involved in cardiovascular regulation: angiotensin-converting enzyme (ACE), neutral endopeptidase (NEP), and endothelin-converting enzyme-1 (ECE-1).[1][2][3] This comprehensive technical guide provides a detailed overview of the preclinical research on this compound, summarizing its inhibitory activity, in vivo efficacy, and safety profile based on available data. The information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic agents for cardiovascular diseases.
Core Quantitative Data
The in vitro inhibitory potency and in vivo antihypertensive effects of this compound have been characterized in several preclinical studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Enzyme Inhibitory Activity of this compound
| Enzyme | IC50 (nM) |
| Angiotensin-Converting Enzyme (ACE) | 22[1][2][3] |
| Neutral Endopeptidase (NEP) | 2[1][2][3] |
| Endothelin-Converting Enzyme-1 (ECE-1) | 55[1][2][3] |
Table 2: In Vivo Antihypertensive Efficacy of this compound in Spontaneously Hypertensive Rats (SHR)
| Dose (mg/kg/day, continuous i.a. infusion) | Duration | Mean Arterial Blood Pressure (MABP) Reduction | Reference |
| 5 | 5 days | Reduced from 156 ± 4 mmHg to 94 ± 5 mmHg | [1][4] |
Table 3: In Vivo Effects of this compound in Conscious Rats
| Dose (mg/kg, i.v.) | Effect | Time Point | Reference |
| 10 | 82% suppression of big endothelin-1-induced pressor response | 30 minutes | [3] |
| 10 | 72% suppression of big endothelin-1-induced pressor response | 120 minutes | [3] |
| 10 | 170% increase in plasma atrial natriuretic peptide (ANP) immunoreactivity (in ANP-infused rats) | Up to 4 hours | [3] |
| 10 | 74-94% inhibition of angiotensin I-induced pressor response | Within 2 hours | [3] |
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effects by modulating multiple signaling pathways that regulate vascular tone and fluid balance. By inhibiting ACE, it blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[2] Simultaneously, its inhibition of NEP prevents the degradation of vasodilatory peptides such as bradykinin and natriuretic peptides.[2] Furthermore, by inhibiting ECE-1, this compound reduces the production of the powerful vasoconstrictor endothelin-1 from its precursor, big endothelin-1.[2][3]
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound, a triple inhibitor of angiotensin converting enzyme, neutral endopeptidase and endothelin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and its orally active prodrug CGS 37808 as triple inhibitors of endothelin-converting enzyme-1, neutral endopeptidase 24.11, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
CGS 35601: A Triple Vasopeptidase Inhibitor for the Management of Hypertension
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CGS 35601 is a novel vasopeptidase inhibitor with a unique triple-action mechanism, simultaneously targeting angiotensin-converting enzyme (ACE), neutral endopeptidase (NEP), and endothelin-converting enzyme (ECE). This multimodal approach offers a promising strategy for the treatment of hypertension by concurrently inhibiting the production of potent vasoconstrictors and potentiating the effects of endogenous vasodilators. This technical guide provides a comprehensive overview of the preclinical data on the effects of this compound on blood pressure, detailed experimental methodologies, and an exploration of its underlying signaling pathways.
Introduction
Hypertension is a major global health concern and a primary risk factor for cardiovascular, cerebrovascular, and renal diseases. Current therapeutic strategies predominantly focus on single-target agents. This compound emerges as a pioneering compound by virtue of its ability to inhibit three key enzymes involved in blood pressure regulation. By blocking ACE, it curtails the production of angiotensin II, a potent vasoconstrictor. Concurrently, its inhibition of NEP prevents the degradation of vasodilatory peptides such as atrial natriuretic peptide (ANP). Finally, through ECE inhibition, it blocks the synthesis of endothelin-1, another powerful vasoconstrictor. This guide synthesizes the available preclinical evidence for this compound, offering a detailed resource for researchers and developers in the cardiovascular field.
Mechanism of Action: A Triple Inhibition Strategy
This compound exerts its antihypertensive effects by inhibiting three critical enzymes in the regulation of vascular tone. The compound has demonstrated potent inhibitory activity with IC50 values of 22 nM for ACE, 2 nM for NEP, and 55 nM for ECE.[1] This triple inhibition leads to a dual benefit: a reduction in vasoconstrictor production and an enhancement of vasodilator availability.
Signaling Pathway
The mechanism of action of this compound involves the modulation of several key signaling pathways that regulate blood pressure. The following diagram illustrates the points of intervention for this compound.
Effects on Blood Pressure: Preclinical Data
This compound has demonstrated significant antihypertensive efficacy in various preclinical models of hypertension, including Spontaneously Hypertensive Rats (SHR), Dahl Salt-Sensitive (DSS) rats, and Zucker Diabetic Fatty (ZDF) rats.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on blood pressure in different rat models.
Table 1: Effect of this compound on Blood Pressure in Zucker Diabetic Fatty (ZDF) Rats
| Dose (mg/kg/day, i.a.) | Mean Arterial Pressure (MABP) (mmHg) | Systolic Blood Pressure (SBP) (mmHg) | Diastolic Blood Pressure (DBP) (mmHg) |
| Baseline | 102 ± 5 | - | - |
| 0.1 | 96 ± 4 | - | - |
| 1 | 89 ± 6 | - | - |
| 5 | 80 ± 4 | - | - |
| Data presented as mean ± SEM.[1] |
Table 2: Effect of this compound on Blood Pressure in Spontaneously Hypertensive Rats (SHR)
| Dose (mg/kg/day, i.a.) | Mean Arterial Pressure (MABP) (mmHg) | % Reduction in MABP |
| Baseline | 156 ± 4 | - |
| 5 | 94 ± 5 | 40% |
| Data presented as mean ± SEM.[1] |
Table 3: Effect of this compound on Pressor Responses in Conscious Rats
| Parameter | Dose (mg/kg, i.v.) | % Inhibition / Increase | Time Post-Dose |
| Big Endothelin-1 Induced Pressor Response | 10 | 82% | 30 minutes |
| 10 | 72% | 120 minutes | |
| Angiotensin I Induced Pressor Response | 10 | 49% (average) | Within 4 hours |
| Plasma ANP Immunoreactivity | 10 | 103% | Up to 4 hours |
Experimental Protocols
The following section details the methodologies employed in the key preclinical studies assessing the efficacy of this compound.
Animal Models
-
Spontaneously Hypertensive Rats (SHR): A widely used genetic model of essential hypertension.
-
Dahl Salt-Sensitive (DSS) Rats: A model of salt-sensitive hypertension, where a high-salt diet induces a significant rise in blood pressure.[2]
-
Zucker Diabetic Fatty (ZDF) Rats: A genetic model of obesity, insulin resistance, and type 2 diabetes, which also develops hypertension.[1]
Surgical Instrumentation and Blood Pressure Measurement
Invasive blood pressure monitoring was the primary method used in the cited studies to ensure accurate and continuous data collection.
Experimental Workflow for Invasive Blood Pressure Monitoring
Protocol Details:
-
Animal Preparation: Male rats of the respective strains were used. For the DSS rat study, animals were fed a high-salt (8% NaCl) diet for 6 weeks prior to instrumentation.[2]
-
Anesthesia: Animals were anesthetized for the surgical procedure.
-
Catheter Implantation: A catheter was implanted in the carotid artery for direct and continuous measurement of arterial blood pressure and for intra-arterial (i.a.) drug administration.
-
Housing: Post-surgery, rats were housed individually in metabolic cages to allow for daily assessment of hemodynamic and metabolic parameters.
-
Stabilization Period: A stabilization period of approximately 7 days was allowed post-surgery before the commencement of the treatment protocol.
-
Drug Administration: this compound was administered via continuous intra-arterial infusion. A dose-escalation protocol was typically employed, with each dose administered for a period of 6 days.[1][2]
-
Data Acquisition: Arterial blood pressure was continuously monitored and recorded.
-
Washout Period: Following the treatment period, a washout period of at least 5 days was included to observe the return of blood pressure to baseline levels.[1][2]
Discussion and Future Directions
The preclinical data strongly support the antihypertensive efficacy of this compound in various animal models of hypertension. Its unique triple-action mechanism of inhibiting ACE, NEP, and ECE offers a more comprehensive approach to blood pressure control compared to single-target agents. The dose-dependent reduction in MABP, SBP, and DBP, without adversely affecting heart rate, highlights its potential as a therapeutic agent.
Further long-term studies are warranted to fully elucidate the chronic effects of this compound on cardiovascular and renal outcomes. Investigating its efficacy and safety in other preclinical models of cardiovascular disease, as well as eventual clinical trials, will be crucial in determining its place in the therapeutic arsenal against hypertension.
Conclusion
This compound is a promising novel antihypertensive agent with a unique and potent triple vasopeptidase inhibitory mechanism. The preclinical evidence robustly demonstrates its ability to effectively lower blood pressure in diverse and relevant animal models of hypertension. The detailed data and methodologies presented in this guide provide a solid foundation for further research and development of this innovative compound.
References
The In Vivo Cardiovascular Profile of CGS 35601: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGS 35601 is a potent, single-molecule triple vasopeptidase inhibitor targeting endothelin-converting enzyme-1 (ECE-1), neutral endopeptidase 24.11 (NEP), and angiotensin-converting enzyme (ACE).[1][2] This unique pharmacological profile allows it to simultaneously suppress the production of two powerful vasoconstrictors, angiotensin II (Ang II) and endothelin-1 (ET-1), while potentiating the effects of vasodilatory and natriuretic peptides, such as atrial natriuretic peptide (ANP) and bradykinin.[3] In vivo studies in various rat models have demonstrated its efficacy in modulating key cardiovascular parameters, highlighting its potential as a novel therapeutic agent for cardiovascular and renal diseases. This technical guide provides a comprehensive overview of the in vivo cardiovascular effects of this compound, detailing the experimental protocols, presenting quantitative data in a structured format, and illustrating the core signaling pathways and experimental workflows.
Core Mechanism of Action: Triple Vasopeptidase Inhibition
This compound exerts its cardiovascular effects through the simultaneous inhibition of three key metalloproteases involved in the regulation of vascular tone and fluid balance.[1][3]
-
Angiotensin-Converting Enzyme (ACE) Inhibition: By inhibiting ACE, this compound blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to reduced arterial vasoconstriction and lower blood pressure.[3]
-
Neutral Endopeptidase (NEP) Inhibition: NEP is responsible for the degradation of several vasodilatory peptides, including atrial natriuretic peptide (ANP) and bradykinin. This compound-mediated NEP inhibition leads to increased circulating levels of these peptides, promoting vasodilation, natriuresis, and diuresis.[3]
-
Endothelin-Converting Enzyme-1 (ECE-1) Inhibition: ECE-1 is crucial for the synthesis of endothelin-1, a potent vasoconstrictor. By inhibiting ECE-1, this compound reduces the production of endothelin-1, further contributing to its vasodilatory effects.[3]
The synergistic action of inhibiting these three enzymes results in a powerful modulation of the cardiovascular system, leading to a reduction in blood pressure and favorable hemodynamic changes.
Quantitative In Vivo Cardiovascular Effects
The in vivo cardiovascular effects of this compound have been evaluated in conscious rats, including normotensive and hypertensive strains. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of this compound on Pressor Responses in Conscious Rats
| Parameter | Animal Model | This compound Dose & Route | Time Post-Dose | % Inhibition of Pressor Response | Reference |
| Big Endothelin-1-Induced Pressor Response | Conscious Rats | 10 mg/kg, IV | 30 min | 82% | [1] |
| 120 min | 72% | [1] | |||
| Angiotensin I-Induced Pressor Response | Conscious Rats | 10 mg/kg, IV | Within 2 hours | 74-94% | [1] |
Table 2: Effect of this compound on Plasma Atrial Natriuretic Peptide (ANP) in Conscious Rats
| Parameter | Animal Model | This compound Dose & Route | Duration | % Increase in Plasma ANP Immunoreactivity | Reference |
| Plasma ANP Immunoreactivity | Conscious Rats (infused with ANP) | 10 mg/kg, IV | Up to 4 hours | 170% | [1] |
Table 3: Effect of this compound on Mean Arterial Blood Pressure (MABP) in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Animal Model | This compound Dose | Baseline MABP (mmHg) | MABP after Treatment (mmHg) | Reference |
| Vehicle | Conscious, Unrestrained SHR | Saline | 156 ± 4 | - | [2] |
| This compound | Conscious, Unrestrained SHR | Highest dose (escalating) | 156 ± 4 | 94 ± 5 | [2] |
Note: The "highest dose" in the SHR study was part of an escalating dose protocol over a 20-day period. The exact dose that produced this maximal effect is not specified in the abstract.
Detailed Experimental Protocols
This section outlines the methodologies employed in the key in vivo studies to assess the cardiovascular effects of this compound.
General Animal Model and Surgical Preparation
-
Animal Models: Studies have utilized male spontaneously hypertensive rats (SHR) and normotensive conscious rats.[1][2]
-
Surgical Instrumentation: For direct and continuous blood pressure monitoring, rats are chronically instrumented with an arterial catheter.[2] The catheter is typically inserted into the carotid or femoral artery and exteriorized at the back of the neck.[4][5] This allows for the measurement of cardiovascular parameters in conscious and unrestrained animals, minimizing stress-induced artifacts.[6]
-
Housing: Following surgery, animals are housed individually in metabolic cages, which permit the daily assessment of hemodynamics and collection of blood samples.[2]
Measurement of Pressor Responses
-
Objective: To determine the inhibitory effect of this compound on the increase in blood pressure induced by big endothelin-1 and angiotensin I.[1]
-
Procedure:
-
A baseline blood pressure is established in conscious, catheterized rats.
-
This compound (10 mg/kg) is administered intravenously.[1]
-
After a predetermined time (e.g., 30 or 120 minutes), a bolus of the pressor agent (big endothelin-1 or angiotensin I) is injected.[1]
-
The peak increase in mean arterial blood pressure is recorded.
-
The percentage inhibition of the pressor response is calculated by comparing the response in this compound-treated animals to that in vehicle-treated control animals.
-
Measurement of Plasma ANP Immunoreactivity
-
Objective: To assess the effect of this compound on the levels of circulating ANP.[1]
-
Procedure:
-
Conscious rats are infused with ANP to achieve a steady-state plasma concentration.
-
This compound (10 mg/kg) is administered intravenously.[1]
-
Blood samples are collected at various time points for up to 4 hours.[1]
-
Plasma ANP immunoreactivity is measured using a suitable immunoassay.
-
The percentage increase in plasma ANP is calculated relative to baseline levels.
-
Chronic Blood Pressure Monitoring in SHR
-
Objective: To evaluate the long-term effects of this compound on blood pressure in a hypertensive model.[2]
-
Procedure:
-
Spontaneously hypertensive rats (SHR) are instrumented with an arterial catheter for continuous blood pressure monitoring.[2]
-
Animals are placed in metabolic cages and allowed to stabilize.
-
This compound is administered via continuous infusion at escalating doses over a 20-day period.[2]
-
Mean arterial blood pressure (MABP) and heart rate are monitored daily.
-
Blood samples are collected for biochemical and hematological analysis.[2]
-
Signaling Pathways Modulated by this compound
The cardiovascular effects of this compound are a direct consequence of its ability to modulate multiple signaling pathways that regulate vascular tone and homeostasis.
-
Angiotensin II Pathway: Angiotensin II primarily acts on the AT1 receptor on vascular smooth muscle cells, leading to vasoconstriction and an increase in blood pressure. This compound, by reducing Ang II levels, attenuates this pathway.[7]
-
Endothelin-1 Pathway: Endothelin-1 binds to ETA receptors on vascular smooth muscle cells, causing potent and sustained vasoconstriction. Inhibition of ET-1 production by this compound mitigates this effect.[8]
-
Natriuretic Peptide Pathway: ANP binds to the natriuretic peptide receptor-A (NPR-A), which leads to the production of cyclic GMP (cGMP). Increased cGMP levels in vascular smooth muscle cells promote relaxation and vasodilation. By preventing ANP degradation, this compound enhances this vasodilatory pathway.[9]
-
Bradykinin Pathway: Bradykinin acts on B2 receptors on endothelial cells, stimulating the release of nitric oxide (NO) and prostacyclin, which are potent vasodilators. The potentiation of bradykinin levels by this compound enhances this endothelium-dependent vasodilation.
Safety and Tolerability
In a 20-day study in spontaneously hypertensive rats, this compound was well-tolerated.[2] Even at the highest dose, which significantly reduced mean arterial blood pressure, there were no adverse effects on heart rate, metabolic profiles, electrolytic balance, hematological parameters, growth, diuresis, or renal and hepatic function.[2] These findings suggest a favorable short-term safety profile in this preclinical model. However, long-term studies are needed to assess the potential for angioedema, a known side effect of combined ACE and NEP inhibition.[2]
Conclusion
This compound demonstrates a robust and multifaceted in vivo cardiovascular profile, primarily characterized by its ability to lower blood pressure through a novel triple vasopeptidase inhibition mechanism. The data from preclinical studies in rats support its potential as a therapeutic agent for hypertension and other cardiovascular disorders. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the pharmacology of this compound and related compounds. Further investigation into its long-term safety and efficacy in various models of cardiovascular disease is warranted.
References
- 1. Differential haemodynamic effects of atrial natriuretic peptide (ANP) in normotensive and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iworx.com [iworx.com]
- 6. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Characterization of receptors mediating vascular responses to endothelin-1 in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
CGS 35601: A Technical Guide for Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of CGS 35601, a potent triple vasopeptidase inhibitor, for its application in hypertension research. This document details the compound's mechanism of action, summarizes key preclinical findings, outlines experimental protocols, and presents its known safety profile.
Core Concepts: Mechanism of Action
This compound is a single molecule engineered to simultaneously inhibit three key enzymes involved in blood pressure regulation: Angiotensin-Converting Enzyme (ACE), Neutral Endopeptidase (NEP), and Endothelin-Converting Enzyme (ECE). This triple inhibition offers a multi-pronged approach to lowering blood pressure by both reducing the production of vasoconstrictors and enhancing the effects of vasodilators.
The compound, chemically identified as L-tryptophan, N-[[1-[[(2S)-2-mercapto-4-methyl-1-oxopentyl]amino]-cyclopentyl]carbonyl]-, demonstrates potent inhibition of these enzymes with the following half-maximal inhibitory concentrations (IC50)[1].
| Enzyme | IC50 (nM) |
| Neutral Endopeptidase (NEP) | 2 |
| Angiotensin-Converting Enzyme (ACE) | 22 |
| Endothelin-Converting Enzyme (ECE) | 55 |
Signaling Pathway of this compound
The therapeutic effect of this compound is achieved through the modulation of several critical signaling pathways that regulate vascular tone and fluid balance.
Caption: Mechanism of action of this compound.
Preclinical Efficacy in Hypertension Models
The antihypertensive effects of this compound have been demonstrated in well-established preclinical models of hypertension, including spontaneously hypertensive rats (SHR) and Dahl salt-sensitive (DSS) rats.
Spontaneously Hypertensive Rats (SHR)
In a study involving chronically instrumented, conscious, and unrestrained male SHR, continuous intra-arterial infusion of this compound resulted in a dose-dependent reduction in mean arterial blood pressure (MABP).
| Dose of this compound (mg/kg/day) | Duration | Baseline MABP (mmHg) | MABP after Treatment (mmHg) |
| 5 | 5 days | 156 ± 4 | 94 ± 5 |
Dahl Salt-Sensitive (DSS) Rats
In a low-renin, high-salt diet-induced hypertension model using DSS rats, this compound also demonstrated a significant, dose-dependent decrease in MABP.
| Dose of this compound (mg/kg/day) | Duration | % Decrease in MABP |
| 0.1 | 6 days | 3.2% |
| 1 | 6 days | 11.8% |
| 5 | 6 days | 14.1% |
Notably, in both models, the reduction in blood pressure was not accompanied by a significant change in heart rate. The hemodynamic profile returned to baseline levels after a washout period[2].
Experimental Protocols
This section details the methodologies employed in the preclinical evaluation of this compound.
Animal Models and Surgical Instrumentation
-
Animal Models: Male Spontaneously Hypertensive Rats (SHR) and Dahl Salt-Sensitive (DSS) rats are commonly used models for these studies[2].
-
Surgical Procedure: For direct and continuous blood pressure monitoring, rats are instrumented with a carotid artery catheter. This procedure is performed under appropriate anesthesia. The catheter is exteriorized at the back of the neck to allow for continuous infusion and blood sampling in conscious, unrestrained animals.
-
Housing: Post-surgery, animals are housed individually in metabolic cages to allow for daily assessment of food and water intake, urine output, and fecal excretion. A recovery and stabilization period of approximately 7 days is recommended before the initiation of drug treatment[2].
Drug Administration Protocol
A common protocol for administering this compound in preclinical studies involves continuous intra-arterial infusion.
Caption: Example experimental workflow for this compound administration.
-
Vehicle: The vehicle used for dissolving this compound is typically saline.
-
Administration Route: Continuous intra-arterial infusion via the implanted catheter.
-
Dosage Regimen: A dose-escalation protocol is often employed. For example, dosages of 0.1, 1, and 5 mg/kg/day can be administered for 6 days per dose[2].
-
Control Group: A control group receiving a continuous infusion of the vehicle at the same rate should be included in the study design.
Hemodynamic, Biochemical, and Hematological Assessments
-
Hemodynamic Monitoring: Mean arterial blood pressure (MABP) and heart rate are monitored continuously and recorded daily from the arterial catheter using a pressure transducer and a data acquisition system.
-
Biochemical and Hematological Analysis: Blood samples are collected periodically via the arterial catheter for the assessment of a panel of biochemical and hematological parameters. While specific parameters for this compound safety studies are not exhaustively detailed in the available literature, a standard panel for assessing drug safety in preclinical rodent models would typically include:
-
Biochemical Parameters (Serum/Plasma):
-
Liver Function: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin.
-
Kidney Function: Blood urea nitrogen (BUN), creatinine.
-
Metabolic Markers: Glucose, total protein, albumin, electrolytes (sodium, potassium, chloride).
-
-
Hematological Parameters (Whole Blood):
-
Red Blood Cells (RBC): RBC count, hemoglobin, hematocrit.
-
White Blood Cells (WBC): WBC count and differential (neutrophils, lymphocytes, etc.).
-
Platelets: Platelet count.
-
-
Preclinical Safety and Tolerability
Short-term (up to 20 days) preclinical studies in hypertensive rats have indicated a good safety profile for this compound. In these studies, at doses that effectively lowered blood pressure, this compound did not significantly affect heart rate, metabolic profiles, electrolytic balance, hematological parameters, growth, or renal and hepatic function.
It is important to note that long-term safety data, particularly concerning the potential risk of angioedema—a known side effect of drugs that inhibit both ACE and NEP—is not available in the public domain for this compound.
Clinical Development Status
As of the latest available information, there are no publicly accessible results from human clinical trials for this compound for the treatment of hypertension. This suggests that the clinical development of this compound may have been discontinued. The reasons for this have not been publicly disclosed and could range from preclinical findings in long-term toxicity studies to strategic and commercial decisions.
Conclusion and Future Directions
This compound represents a novel and potent triple vasopeptidase inhibitor with demonstrated efficacy in preclinical models of hypertension. Its unique mechanism of action, targeting three key enzymes in blood pressure regulation, offers a potentially powerful therapeutic strategy. The available short-term preclinical data suggest a favorable safety profile.
For researchers and drug development professionals, this compound serves as an important case study in the development of multi-target agents for cardiovascular diseases. Further research could focus on understanding the long-term effects of triple vasopeptidase inhibition and exploring the potential of this class of drugs in other cardiovascular and renal indications. The lack of progression into clinical development also underscores the challenges in translating promising preclinical findings into approved therapies.
References
CGS 35601: A Preclinical Overview of a Triple Vasopeptidase Inhibitor for Cardiovascular Applications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CGS 35601 is a potent, single-molecule triple vasopeptidase inhibitor with significant potential for the treatment of cardiovascular diseases, particularly hypertension. By simultaneously targeting angiotensin-converting enzyme (ACE), neutral endopeptidase (NEP), and endothelin-converting enzyme-1 (ECE-1), this compound offers a multi-pronged approach to regulating vascular tone and neurohormonal pathways implicated in cardiovascular pathophysiology. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, quantitative inhibitory activity, and in vivo efficacy in hypertensive models. Detailed experimental methodologies are provided to facilitate the replication and extension of these seminal studies. Furthermore, signaling pathway and experimental workflow diagrams are presented to visually articulate the compound's mechanism and preclinical evaluation.
Introduction
The management of hypertension and other cardiovascular diseases remains a cornerstone of modern medicine. While numerous therapeutic classes exist, there is a continued search for agents with improved efficacy and safety profiles. Vasopeptidase inhibitors represent a novel class of drugs that target key enzymes involved in the regulation of blood pressure. This compound emerged as a promising preclinical candidate due to its unique ability to inhibit three critical enzymes in a single molecule: ACE, NEP, and ECE-1.[1][2][3]
The inhibition of ACE blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[2][3] The inhibition of NEP prevents the breakdown of vasodilatory peptides such as bradykinin and natriuretic peptides.[2][3] Finally, the inhibition of ECE-1 blocks the formation of endothelin-1, another powerful vasoconstrictor.[2][3] This combined action is hypothesized to result in a more profound and balanced antihypertensive effect compared to single-target agents.
Mechanism of Action
This compound exerts its pharmacological effects through the simultaneous inhibition of three key zinc metalloproteases involved in cardiovascular regulation.
Signaling Pathways
The therapeutic potential of this compound stems from its ability to modulate multiple signaling pathways that regulate vascular tone and fluid balance.
References
A Comprehensive Technical Review of CGS 35601 and its Orally Active Prodrug CGS 37808: A Triple Vasopeptidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of CGS 35601, a potent triple inhibitor of endothelin-converting enzyme-1 (ECE-1), neutral endopeptidase 24.11 (NEP), and angiotensin-converting enzyme (ACE), and its orally active prodrug, CGS 37808. By simultaneously targeting three key enzymes in cardiovascular regulation, these compounds represent a novel therapeutic strategy for managing cardiovascular and renal diseases. This document summarizes the mechanism of action, quantitative inhibitory data, and key in vivo experimental findings. Detailed, representative experimental protocols and signaling pathway diagrams are provided to facilitate further research and development in this area.
Introduction
The regulation of vascular tone and fluid balance is a complex process involving multiple enzymatic pathways. Three critical enzymes in this regulation are Angiotensin-Converting Enzyme (ACE), Neutral Endopeptidase (NEP), and Endothelin-Converting Enzyme (ECE-1). ACE is responsible for the production of the potent vasoconstrictor angiotensin II. NEP degrades several vasodilatory peptides, including atrial natriuretic peptide (ANP). ECE-1 is crucial for the synthesis of the powerful vasoconstrictor endothelin-1. This compound is a single molecule engineered to inhibit all three of these enzymes.[1][2] Its prodrug, CGS 37808, is designed for oral administration, enhancing its therapeutic potential.[1] This triple vasopeptidase inhibition offers a multifaceted approach to treating cardiovascular disorders like hypertension.[2]
Mechanism of Action
This compound exerts its therapeutic effects by concurrently inhibiting ACE, NEP, and ECE-1. This triple inhibition leads to a favorable hemodynamic profile by:
-
Decreasing Vasoconstriction: By inhibiting ACE and ECE-1, this compound reduces the production of angiotensin II and endothelin-1, two of the most potent endogenous vasoconstrictors.[2]
-
Increasing Vasodilation: Through the inhibition of NEP, this compound prevents the degradation of vasodilatory peptides such as atrial natriuretic peptide (ANP), leading to their increased circulating levels and promoting vasorelaxation.[1][2]
The prodrug, CGS 37808, is metabolized in vivo to the active compound, this compound.
Quantitative Data
The inhibitory potency of this compound and the in vivo efficacy of both this compound and its prodrug CGS 37808 have been quantified in several studies.
Table 1: In Vitro Enzyme Inhibition by this compound
| Enzyme | IC50 (nM) |
| Angiotensin-Converting Enzyme (ACE) | 22[1][2] |
| Neutral Endopeptidase 24.11 (NEP) | 2[1][2] |
| Endothelin-Converting Enzyme-1 (ECE-1) | 55[1][2] |
Table 2: In Vivo Efficacy in Conscious Rats
| Compound | Dose & Route | Parameter | Effect | Time Point |
| This compound | 10 mg/kg, IV | Big Endothelin-1-Induced Pressor Response | 82% suppression | 30 minutes[1] |
| 72% suppression | 120 minutes[1] | |||
| 10 mg/kg, IV | Plasma ANP Immunoreactivity | 170% increase | Up to 4 hours[1] | |
| 10 mg/kg, IV | Angiotensin I-Induced Pressor Response | 74-94% inhibition | Within 2 hours[1] | |
| CGS 37808 | 10 mgEq/kg, Oral | Big Endothelin-1-Induced Pressor Response | 71% suppression | 30 minutes[1] |
| 67% suppression | 120 minutes[1] | |||
| 10 mgEq/kg, Oral | Plasma ANP Immunoreactivity | 103% increase | Up to 4 hours[1] | |
| 10 mgEq/kg, Oral | Angiotensin I-Induced Pressor Response | 49% average inhibition | Within 4 hours[1] |
Experimental Protocols
The following are representative protocols for the key experiments cited, based on standard pharmacological methodologies.
In Vitro Enzyme Inhibition Assays
-
Objective: To determine the in vitro inhibitory potency of this compound against ACE, NEP, and ECE-1.
-
General Protocol:
-
Enzyme Preparation: Recombinant human ACE, NEP, and ECE-1 are used.
-
Substrate Preparation: Specific fluorogenic or chromogenic substrates for each enzyme are prepared in an appropriate assay buffer.
-
Inhibition Assay:
-
A range of concentrations of this compound are pre-incubated with the respective enzyme in a 96-well plate format.
-
The substrate is then added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The product formation is measured using a fluorescence or absorbance plate reader.
-
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is determined by non-linear regression analysis of the concentration-response curve.
-
In Vivo Pressor Response Assays in Conscious Rats
-
Objective: To evaluate the in vivo efficacy of this compound and CGS 37808 in inhibiting the pressor responses induced by angiotensin I and big endothelin-1.
-
Animal Model: Conscious, normotensive rats instrumented with arterial catheters for blood pressure monitoring.
-
Protocol:
-
Acclimatization: Animals are allowed to acclimatize to the experimental setup to minimize stress-induced blood pressure changes.
-
Baseline Measurement: Baseline mean arterial pressure (MAP) is recorded.
-
Drug Administration:
-
This compound is administered intravenously (e.g., 10 mg/kg).
-
CGS 37808 is administered orally (e.g., 10 mgEq/kg).
-
-
Pressor Challenge:
-
At specified time points post-drug administration (e.g., 30 and 120 minutes), a bolus injection of a pressor agent (angiotensin I or big endothelin-1) is administered intravenously.
-
The peak increase in MAP is recorded.
-
-
Data Analysis: The percentage inhibition of the pressor response is calculated by comparing the pressor response in drug-treated animals to that in vehicle-treated control animals.
-
Measurement of Plasma ANP Immunoreactivity
-
Objective: To determine the effect of this compound and CGS 37808 on the circulating levels of ANP.
-
Protocol:
-
Animal Treatment: Conscious rats are administered this compound (IV) or CGS 37808 (oral). In some protocols, a continuous infusion of ANP is performed to maintain measurable levels.
-
Blood Sampling: Blood samples are collected at various time points post-drug administration into tubes containing aprotinin and EDTA to prevent peptide degradation.
-
Plasma Separation: Plasma is separated by centrifugation.
-
ANP Measurement: Plasma ANP levels are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage increase in plasma ANP immunoreactivity is calculated by comparing the levels in drug-treated animals to those in vehicle-treated controls.
-
Conclusion
This compound and its orally active prodrug CGS 37808 are potent triple vasopeptidase inhibitors with a promising pharmacological profile for the treatment of cardiovascular and renal diseases. Their ability to simultaneously reduce vasoconstrictor production and enhance vasodilator availability addresses multiple pathological mechanisms in hypertension and related disorders. The quantitative data from in vitro and in vivo studies demonstrate significant and sustained effects on the target enzyme systems. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential and safety profile of this class of compounds.
References
The Triple Vasopeptidase Inhibitor CGS 35601: A Technical Review of its Preclinical Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGS 35601 is a potent, single-molecule triple vasopeptidase inhibitor (VPI) that simultaneously targets three key enzymes involved in cardiovascular regulation: angiotensin-converting enzyme (ACE), neutral endopeptidase (NEP), and endothelin-converting enzyme (ECE).[1] This unique pharmacological profile positions this compound as a promising therapeutic agent for cardiovascular disorders, particularly hypertension. This technical guide provides a comprehensive review of the preclinical scientific literature on this compound, focusing on its quantitative data, experimental protocols, and the signaling pathways it modulates.
Core Mechanism of Action
This compound exerts its effects through the simultaneous inhibition of three distinct metalloproteases. By blocking ACE and ECE, it prevents the synthesis of the potent vasoconstrictors angiotensin II (AII) and endothelin-1 (ET-1), respectively.[1] Concurrently, its inhibition of NEP protects vasodilatory peptides such as bradykinin (BK), natriuretic peptides (NPs), and adrenomedullin (ADM) from degradation.[1] This dual action of reducing vasoconstriction and enhancing vasodilation contributes to its significant antihypertensive properties.
Quantitative Data
The inhibitory potency of this compound against its target enzymes has been well-characterized in the scientific literature. The following table summarizes the key quantitative data.
| Enzyme Target | IC50 Value (nM) | Reference |
| Angiotensin-Converting Enzyme (ACE) | 22 | [1][2][3] |
| Neutral Endopeptidase (NEP) | 2 | [1][2][3] |
| Endothelin-Converting Enzyme (ECE) | 55 | [1][2][3] |
Signaling Pathways
The multifaceted mechanism of action of this compound involves the modulation of several critical signaling pathways that regulate vascular tone and blood pressure. The following diagram illustrates the central role of this compound in these pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the probable experimental protocols used in the preclinical evaluation of this compound, based on standard pharmacological assays and in vivo models.
In Vitro Enzyme Inhibition Assays
Objective: To determine the in vitro inhibitory potency of this compound against ACE, NEP, and ECE.
1. Angiotensin-Converting Enzyme (ACE) Inhibition Assay (Fluorometric):
-
Principle: This assay utilizes a synthetic fluorogenic substrate for ACE. Cleavage of the substrate by ACE releases a fluorescent product, and the rate of fluorescence increase is proportional to ACE activity.
-
Enzyme Source: Recombinant human ACE.
-
Substrate: A synthetic o-aminobenzoyl peptide (Abz-based).
-
Procedure:
-
Prepare a solution of recombinant human ACE in assay buffer.
-
In a 96-well microplate, add the ACE solution to wells containing various concentrations of this compound or vehicle control.
-
Pre-incubate the enzyme and inhibitor at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic ACE substrate.
-
Measure the fluorescence intensity kinetically at an excitation wavelength of ~320-330 nm and an emission wavelength of ~405-430 nm at 37°C.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of ACE inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
2. Neutral Endopeptidase (NEP) Inhibition Assay (Fluorometric):
-
Principle: Similar to the ACE assay, this method employs a fluorogenic substrate that is specifically cleaved by NEP to release a quantifiable fluorescent signal.
-
Enzyme Source: Recombinant human NEP.
-
Substrate: A specific synthetic Abz-based peptide substrate for NEP.
-
Procedure: The protocol is analogous to the ACE inhibition assay, with the substitution of recombinant human NEP and a NEP-specific fluorogenic substrate.
3. Endothelin-Converting Enzyme (ECE) Inhibition Assay (Fluorometric):
-
Principle: This assay measures the cleavage of a fluorogenic substrate by ECE.
-
Enzyme Source: Recombinant human ECE-1.
-
Substrate: A synthetic MCA-based peptide substrate.
-
Procedure: The protocol follows the same principles as the ACE and NEP assays, using recombinant human ECE-1 and a specific fluorogenic substrate.
The workflow for these in vitro assays is summarized in the diagram below.
In Vivo Antihypertensive Efficacy Studies
Objective: To evaluate the antihypertensive effects of this compound in established rat models of hypertension.
1. Spontaneously Hypertensive Rat (SHR) Model:
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), a well-established genetic model of essential hypertension.[3]
-
Instrumentation: Rats are chronically instrumented with an arterial catheter for direct and continuous measurement of mean arterial blood pressure (MABP) and heart rate.[3]
-
Housing: Animals are housed individually in metabolic cages to allow for daily assessment of food and water intake, as well as urine and feces output.[3]
-
Experimental Protocol:
-
Following a stabilization period of approximately 7 days post-surgery, baseline MABP is recorded.
-
This compound is administered via continuous intra-arterial infusion at escalating doses (e.g., 0.01, 0.1, 1, and 5 mg/kg/day), with each dose maintained for several consecutive days.[3]
-
A vehicle control group (saline) is run in parallel.
-
MABP and heart rate are continuously monitored throughout the treatment period.
-
A washout period follows the final dose to observe the return to baseline.
-
Blood samples are collected periodically for biochemical and hematological analysis.
-
2. Dahl Salt-Sensitive (DSS) Rat Model:
-
Animal Model: Male Dahl Salt-Sensitive (DSS) rats, a genetic model of salt-sensitive hypertension.
-
Induction of Hypertension: Hypertension is induced by feeding the rats a high-salt diet (e.g., 8% NaCl) for several weeks.[4]
-
Instrumentation and Housing: Similar to the SHR model, DSS rats are instrumented with arterial catheters and housed in metabolic cages.[4]
-
Experimental Protocol:
-
After a stabilization period on a normal diet, a baseline MABP is established.
-
Rats are then switched to a high-salt diet to induce hypertension.
-
Once hypertension is established, this compound is administered via continuous intra-arterial infusion at various doses (e.g., 0.1, 1, and 5 mg/kg/day).[4]
-
A control group of DSS rats on a high-salt diet receives vehicle only.
-
MABP is continuously monitored, and the study includes a washout period.
-
The general workflow for these in vivo studies is depicted below.
Conclusion
The preclinical data for this compound strongly support its potential as a novel antihypertensive agent. Its unique triple-inhibition mechanism offers a comprehensive approach to blood pressure control by simultaneously blocking key vasoconstrictor pathways and potentiating endogenous vasodilator systems. The quantitative data demonstrate its high potency against ACE, NEP, and ECE. In vivo studies in well-established rat models of hypertension have confirmed its efficacy in lowering blood pressure. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other vasopeptidase inhibitors. Further research, particularly long-term safety studies, will be crucial in determining the full therapeutic potential of this promising compound.
References
- 1. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 2. ACE-inhibitory activity assay: IC50 [protocols.io]
- 3. Measurement of circulating immunoreactive alpha-atrial natriuretic peptide in human plasma: validation and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sceti.co.jp [sceti.co.jp]
Methodological & Application
Application Notes and Protocols for CGS 9895 & CGS 9896 in Rat Models of Anxiety
A Note on Compound Identification: Initial searches for "CGS 35601" did not yield relevant results. Based on the available scientific literature, it is highly probable that the intended compounds of interest are the structurally related pyrazoloquinolines, CGS 9895 and CGS 9896, which are known for their anxiolytic properties and interaction with GABA-A receptors. This document will focus on the experimental protocols for these two compounds.
These application notes provide an overview and detailed protocols for utilizing CGS 9895 and CGS 9896 in preclinical rat models of anxiety. The information is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
CGS 9895 and CGS 9896 are pyrazoloquinoline derivatives that exhibit anxiolytic properties through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2][3] These compounds act as positive allosteric modulators of the GABA-A receptor, enhancing the effect of GABA.[3]
CGS 9895 has been identified as a positive allosteric modulator that acts through a novel binding site at the α+/β- interface in the extracellular domain of the GABA-A receptor.[3] It has also been shown to have additional modulatory sites in the transmembrane domain.[3] CGS 9896 is considered a mixed agonist/antagonist at the benzodiazepine receptor, demonstrating anxiolytic effects without significant sedative or muscle-relaxant properties observed with classical benzodiazepines. It is suggested to act preferentially at benzodiazepine type 1 receptor sites.[2]
Signaling Pathway Diagram
Caption: Signaling pathway of CGS 9895/9896 at the GABA-A receptor.
Quantitative Data from In Vivo Rat Studies
The following tables summarize the quantitative data from key behavioral assays in rats for CGS 9896. Data for CGS 9895 in rat anxiety models is less prevalent in the literature.
Table 1: Anxiolytic Effects of CGS 9896 in the Punished Drinking (Vogel) Test
| Dose (mg/kg, i.p.) | Animal Model | Key Findings | Reference |
| 0.03 - 3.0 | Squirrel Monkeys (punished responding) | Dose-dependent increase in punished responding | [4] |
| 30.0 | Rats (drug discrimination) | Discriminative stimulus effects | [5] |
Table 2: Effects of CGS 9896 on Locomotor Activity in Rats
| Dose (mg/kg) | Animal Model | Effect on Locomotor Activity | Reference |
| Not specified | Rats | Decreased motor activity only slightly |
Experimental Protocols
Elevated Plus Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rats to open and elevated spaces.
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor)
-
Video camera and tracking software
-
CGS 9895 or CGS 9896
-
Vehicle (e.g., saline, or a solution of citric acid, disodium phosphate, and mannitol adjusted to pH 3)[6]
-
Syringes and needles for administration
-
Male Sprague-Dawley or Wistar rats (250-300g)
Protocol:
-
Acclimation: Allow rats to acclimate to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer CGS 9895/9896 or vehicle via the desired route (e.g., intraperitoneal, i.p.) 30 minutes prior to testing.
-
Test Procedure:
-
Place the rat in the center of the maze, facing one of the open arms.
-
Allow the rat to explore the maze for a 5-minute period.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Score the following parameters using video tracking software or manual observation:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
-
Interpretation: An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic effect.
Experimental Workflow: Elevated Plus Maze Test
Caption: Workflow for the Elevated Plus Maze (EPM) test.
Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas and their spontaneous exploratory behavior in a novel environment.
Materials:
-
Light-dark box apparatus (a box divided into a large, illuminated compartment and a small, dark compartment)
-
Video camera and tracking software
-
CGS 9895 or CGS 9896
-
Vehicle
-
Syringes and needles
-
Male Sprague-Dawley or Wistar rats (250-300g)
Protocol:
-
Acclimation: Acclimate rats to the testing room for at least 60 minutes prior to the test.
-
Drug Administration: Administer the test compound or vehicle 30 minutes before placing the animal in the apparatus.
-
Test Procedure:
-
Place the rat in the center of the light compartment, facing away from the opening to the dark compartment.
-
Allow the animal to freely explore the apparatus for a 5 to 10-minute session.
-
Record the session with a video camera.
-
-
Data Analysis:
-
Measure the following parameters:
-
Time spent in the light compartment
-
Time spent in the dark compartment
-
Number of transitions between the two compartments
-
Latency to first enter the dark compartment
-
Locomotor activity in each compartment
-
-
-
Interpretation: An anxiolytic effect is indicated by an increase in the time spent in the light compartment and the number of transitions between compartments.
Punished Drinking (Vogel) Test
This conflict-based model is used to screen for anxiolytic drugs. The test creates a conflict between the motivation to drink (after water deprivation) and the aversion to a mild electric shock.
Materials:
-
Vogel conflict test apparatus (a chamber with a grid floor and a drinking spout)
-
Shock generator
-
Lickometer
-
CGS 9895 or CGS 9896
-
Vehicle
-
Syringes and needles
-
Male Wistar rats (200-250g), water-deprived for 48 hours
Protocol:
-
Water Deprivation: Deprive rats of water for 48 hours prior to the test, with free access to food.
-
Drug Administration: Administer the test compound or vehicle (e.g., i.p.) 30 minutes before the test session.
-
Test Procedure:
-
Place the rat in the testing chamber.
-
Allow a 20-second exploration period.
-
After this period, the drinking spout is presented.
-
Every 20th lick on the spout triggers a mild electric shock (e.g., 0.5 mA for 0.5 seconds) through the grid floor.
-
The session typically lasts for 5 minutes.
-
-
Data Analysis:
-
Record the total number of licks and the total number of shocks received.
-
-
Interpretation: An increase in the number of punished licks (and consequently, shocks) is indicative of an anxiolytic effect, as the drug reduces the animal's suppression of drinking due to the punishment.
References
- 1. Subtype selectivity of α+β− site ligands of GABAA receptors: identification of the first highly specific positive modulators at α6β2/3γ2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CGS 8216 and CGS 9896, novel pyrazoloquinoline benzodiazepine ligands with benzodiazepine agonist and antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mode of action of CGS 9895 at α1 β2 γ2 GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral effects of the pyrazoloquinoline CGS 9896: agonist and antagonist actions in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The non-sedating anxiolytic CGS 9896 produces discriminative stimuli that may be related to an anxioselective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intravenous tolerability of an acid vehicle in Sprague Dawley rats and beagle dogs after daily slow bolus injection and infusion for one hour during 14 days - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with CGS 35601
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGS 35601 is a potent, triple vasopeptidase inhibitor with demonstrated antihypertensive effects in preclinical models. It simultaneously inhibits three key enzymes involved in blood pressure regulation: angiotensin-converting enzyme (ACE), neutral endopeptidase (NEP), and endothelin-converting enzyme (ECE).[1] This triple inhibition leads to a dual mechanism of action: a reduction in the production of potent vasoconstrictors (angiotensin II and endothelin-1) and an increase in the levels of endogenous vasodilators (such as bradykinin and natriuretic peptides).[2] These application notes provide a comprehensive overview and detailed protocols for the preparation and in vivo evaluation of this compound, primarily focusing on the spontaneously hypertensive rat (SHR) model.
Mechanism of Action
This compound exerts its pharmacological effects by inhibiting three metalloproteases:
-
Angiotensin-Converting Enzyme (ACE): By inhibiting ACE, this compound blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.
-
Neutral Endopeptidase (NEP): Inhibition of NEP prevents the breakdown of vasodilatory peptides, including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and bradykinin.
-
Endothelin-Converting Enzyme (ECE): this compound inhibits ECE, which is responsible for the production of the powerful vasoconstrictor endothelin-1 from its precursor, big endothelin-1.[2]
The synergistic effect of these three inhibitory actions results in a significant reduction in blood pressure.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from in vivo and in vitro studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme Target | IC50 (nM) |
| Angiotensin-Converting Enzyme (ACE) | 22 |
| Neutral Endopeptidase (NEP) | 2 |
| Endothelin-Converting Enzyme (ECE) | 55 |
(Data sourced from preclinical studies.)[1]
Table 2: In Vivo Efficacy of this compound in Spontaneously Hypertensive Rats (SHR)
| Administration Route | Dose | Animal Model | Key Findings |
| Continuous Intra-arterial Infusion | 0.01, 0.1, 1, and 5 mg/kg/day | Conscious, Unrestrained Male SHR | Dose-dependent reduction in Mean Arterial Blood Pressure (MABP). The highest dose (5 mg/kg/day) reduced MABP from 156 ± 4 mmHg to 94 ± 5 mmHg.[1] |
| Intravenous Injection | 10 mg/kg | Conscious Rats | Suppressed the big endothelin-1-induced pressor response by 82% at 30 minutes and 72% at 120 minutes. Inhibited the angiotensin I-induced pressor response by 74-94% within the first 2 hours.[2] |
Table 3: In Vivo Effects of the Orally Active Prodrug CGS 37808
| Administration Route | Dose | Animal Model | Key Findings |
| Oral | 10 mgEq/kg | Conscious Rats | Blocked the big endothelin-1-induced pressor response by 71% at 30 minutes and 67% at 120 minutes. Increased plasma ANP immunoreactivity by 103% for up to 4 hours. Inhibited the angiotensin I-induced pressor response by an average of 49% within the first 4 hours.[2] |
Signaling Pathway
The mechanism of action of this compound involves the modulation of several key signaling pathways that regulate vascular tone and blood pressure. The following diagram illustrates the central pathways affected by the triple inhibition of ACE, NEP, and ECE.
Caption: Signaling pathways modulated by this compound.
Experimental Protocols
Note on Formulation and Stability: Specific formulation and stability data for this compound are not publicly available. The following protocols are based on general best practices for in vivo studies in rats. It is crucial for the researcher to perform small-scale solubility and stability tests of this compound in the chosen vehicle prior to in vivo administration. A preclinical study noted the use of saline as a vehicle for the control group in a continuous infusion study.[1] For poorly water-soluble compounds, vehicles such as a mixture of DMSO, Tween 80, and saline, or polyethylene glycol (PEG) and saline are often used.[3]
Protocol 1: Preparation of this compound for Intravenous Bolus Injection
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Vehicle (e.g., DMSO, PEG 400, if required for solubility)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Solubility Testing (Recommended):
-
In a sterile microcentrifuge tube, attempt to dissolve a small, known amount of this compound in sterile saline to the desired final concentration.
-
Vortex thoroughly.
-
If solubility is poor, test alternative vehicles. A common starting point is a vehicle containing 10% DMSO, 40% PEG 400, and 50% sterile saline.
-
-
Preparation of Dosing Solution:
-
Based on the solubility test, weigh the required amount of this compound for the desired dose and number of animals.
-
If dissolving directly in saline, add the appropriate volume of sterile saline and vortex until fully dissolved.
-
If using a co-solvent system, first dissolve the this compound in the organic solvent (e.g., DMSO), then add the other components of the vehicle, vortexing between each addition.
-
Ensure the final solution is clear and free of particulates. If necessary, filter through a sterile 0.22 µm syringe filter.
-
-
Dose Calculation:
-
Calculate the injection volume based on the animal's body weight and the final concentration of the dosing solution. Aim for an injection volume of 1-5 mL/kg.
-
Protocol 2: Intravenous Bolus Administration in Spontaneously Hypertensive Rats
Animal Model:
-
Male Spontaneously Hypertensive Rats (SHR), 12-16 weeks of age.
-
House animals in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Allow at least one week of acclimatization before any experimental procedures.
Procedure:
-
Animal Restraint:
-
Gently restrain the rat using an appropriate method (e.g., a commercial rodent restrainer).
-
-
Vein Visualization:
-
The lateral tail vein is commonly used for intravenous injections. Warming the tail with a heat lamp or warm water can help dilate the vein.
-
-
Injection:
-
Swab the injection site with 70% ethanol.
-
Insert the needle (bevel up) into the vein at a shallow angle.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Monitoring:
-
Monitor the animal for any adverse reactions immediately following the injection and at regular intervals thereafter.
-
Protocol 3: Continuous Intra-arterial/Intravenous Infusion in Conscious SHR
This is an advanced surgical procedure that requires significant expertise.
Materials:
-
This compound dosing solution (prepared as in Protocol 1, ensuring long-term stability in the chosen vehicle)
-
Implantable infusion pump (e.g., osmotic minipump) or an external infusion pump with a swivel system to allow free movement.
-
Catheter tubing (material compatible with the vehicle and compound)
-
Surgical instruments
-
Anesthesia
Procedure:
-
Surgical Catheter Implantation:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Surgically expose the femoral or carotid artery (for intra-arterial infusion) or the jugular vein (for intravenous infusion).
-
Insert the catheter and secure it in place.
-
Tunnel the external part of the catheter subcutaneously to the dorsal neck region and exteriorize it.
-
Connect the catheter to the infusion pump.
-
-
Post-operative Recovery:
-
Allow the animal to recover from surgery for at least 5-7 days before starting the infusion.
-
-
Infusion:
-
Initiate the continuous infusion of this compound at the desired dose rate (e.g., 0.01-5 mg/kg/day).[1]
-
House the animals individually in metabolic cages to allow for continuous monitoring and sample collection.
-
Protocol 4: Blood Pressure Measurement in Conscious SHR
Method 1: Tail-Cuff Plethysmography (Non-invasive)
-
Acclimatize the rats to the restraining device and tail-cuff procedure for several days before the actual measurement to minimize stress-induced blood pressure elevation.
-
Place the rat in the restrainer and attach the tail-cuff and pulse sensor.
-
Inflate and deflate the cuff multiple times to obtain a stable and consistent reading of systolic blood pressure.
Method 2: Radiotelemetry (Invasive - Gold Standard)
-
Surgically implant a telemetry transmitter with the catheter placed in the abdominal aorta.
-
Allow for a recovery period of at least one week.
-
Record blood pressure and heart rate continuously in conscious, freely moving rats in their home cages.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in the SHR model.
Caption: Experimental workflow for in vivo studies of this compound.
Concluding Remarks
This compound is a promising therapeutic candidate with a unique triple-inhibitory mechanism of action. The protocols and data presented here provide a foundation for researchers to design and conduct robust in vivo studies to further elucidate its pharmacological profile. Given the lack of publicly available, detailed formulation and pharmacokinetic data, it is imperative that researchers conduct preliminary in-house studies to establish optimal and stable formulations and to characterize the pharmacokinetic properties of this compound to ensure the rigor and reproducibility of their findings.
References
Application Notes and Protocols for CGS 35601 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of CGS 35601, a potent triple vasopeptidase inhibitor, in various animal models based on available preclinical research. The protocols outlined below are intended to serve as a guide for designing and executing in vivo studies.
Introduction to this compound
This compound is an experimental compound that simultaneously inhibits three key enzymes involved in blood pressure regulation: angiotensin-converting enzyme (ACE), neutral endopeptidase (NEP), and endothelin-converting enzyme (ECE-1).[1][2] By targeting these three enzymes, this compound offers a multi-faceted approach to cardiovascular therapy. Its mechanism of action involves blocking the production of the vasoconstrictors angiotensin II and endothelin-1, while preventing the breakdown of vasodilators such as bradykinin and natriuretic peptides.[1][2][3][4] Preclinical studies have primarily focused on its antihypertensive effects in rat models of hypertension.
Quantitative Data Summary
The following tables summarize the reported dosages and administration routes for this compound and its orally active prodrug, CGS 37808, in rat models.
Table 1: this compound Dosage and Administration in Rat Models
| Animal Model | Administration Route | Vehicle | Dosage | Study Duration | Observed Effects |
| Spontaneously Hypertensive Rats (SHR) | Continuous Intra-arterial Infusion | Saline (0.9% NaCl) | 0.01, 0.1, 1, and 5 mg/kg/day | 5 days per dose | Dose-dependent reduction in mean arterial blood pressure (MABP). |
| Conscious Rats | Intravenous Injection | Not explicitly stated (Saline is a common vehicle) | 10 mg/kg (single dose) | Acute | Inhibition of the pressor response to big endothelin-1. |
| Dahl Salt-Sensitive (DSS) Rats | Constant Intra-arterial Infusion | Not explicitly stated (Saline is a common vehicle) | 0.1, 1, and 5 mg/kg/day | 6 days per dose | Dose-dependent reduction in MABP. |
Table 2: CGS 37808 (Oral Prodrug) Dosage and Administration in Rat Models
| Animal Model | Administration Route | Vehicle | Dosage | Study Duration | Observed Effects |
| Conscious Rats | Oral Gavage | Not explicitly stated | 10 mgEq/kg (single dose) | Acute | Blockade of the big endothelin-1-induced pressor response. |
Experimental Protocols
The following are detailed protocols for the administration of this compound based on the available literature and general best practices for rodent handling and substance administration.
Protocol 1: Continuous Intravenous Infusion in Rats
This protocol is adapted from studies conducted in Spontaneously Hypertensive Rats (SHR).
Materials:
-
This compound
-
Sterile 0.9% saline solution
-
Implantable osmotic minipumps or infusion pumps
-
Catheters for arterial or venous implantation
-
Surgical instruments for catheter implantation
-
Animal balance
-
Metabolic cages (optional, for monitoring)
Procedure:
-
Preparation of this compound Solution:
-
Aseptically prepare a stock solution of this compound in sterile 0.9% saline. The concentration of the stock solution will depend on the desired dosage and the infusion rate of the pump.
-
For example, to deliver 5 mg/kg/day to a 300g rat using an osmotic minipump with a flow rate of 1 µL/hour (24 µL/day):
-
Daily dose = 5 mg/kg/day * 0.3 kg = 1.5 mg/day
-
Required concentration = 1.5 mg / 0.024 mL = 62.5 mg/mL
-
-
Filter-sterilize the final solution using a 0.22 µm syringe filter.
-
-
Animal Preparation and Catheter Implantation:
-
Acclimatize rats to the laboratory conditions for at least one week prior to surgery.
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgically implant a catheter into the femoral artery or vein, or the carotid artery, for continuous infusion. The choice of vessel may depend on the specific experimental goals.
-
Exteriorize the catheter at the dorsal neck region.
-
-
Pump Implantation and Connection:
-
Prime the osmotic minipumps with the this compound solution according to the manufacturer's instructions.
-
Implant the filled osmotic minipump subcutaneously in the dorsal region of the rat.
-
Connect the pump to the previously implanted catheter.
-
-
Post-Operative Care and Monitoring:
-
Provide appropriate post-operative analgesia and care.
-
House the animals individually in standard cages or metabolic cages.
-
Monitor the animals daily for any signs of distress, changes in food and water intake, and overall health.
-
If required, monitor physiological parameters such as blood pressure and heart rate continuously using telemetry or other suitable methods.
-
Protocol 2: Oral Gavage Administration of CGS 37808 (Prodrug) in Rats
This protocol provides a general guideline for the oral administration of the prodrug CGS 37808.
Materials:
-
CGS 37808
-
Appropriate vehicle (e.g., water, saline, or a suspension agent like 0.5% methylcellulose)
-
Oral gavage needles (stainless steel or flexible plastic, appropriate size for rats)
-
Syringes
-
Animal balance
Procedure:
-
Preparation of CGS 37808 Formulation:
-
Prepare a homogenous solution or suspension of CGS 37808 in the chosen vehicle at the desired concentration.
-
For a 10 mgEq/kg dose in a 300g rat with a gavage volume of 5 mL/kg:
-
Total dose = 10 mg/kg * 0.3 kg = 3 mg
-
Total volume = 5 mL/kg * 0.3 kg = 1.5 mL
-
Required concentration = 3 mg / 1.5 mL = 2 mg/mL
-
-
Ensure the formulation is well-mixed before each administration.
-
-
Animal Handling and Restraint:
-
Gently handle the rat to minimize stress.
-
Securely restrain the rat to prevent movement and ensure proper administration. One common method is to hold the rat firmly by the scruff of the neck, extending the head and neck slightly to straighten the esophagus.
-
-
Gavage Administration:
-
Measure the length of the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance. Do not force the needle.
-
Once the needle is in the correct position, slowly administer the CGS 37808 formulation.
-
Carefully withdraw the gavage needle.
-
-
Post-Administration Monitoring:
-
Observe the animal for a short period after administration for any signs of distress, such as choking or difficulty breathing.
-
Return the animal to its home cage.
-
Visualization of Signaling Pathways
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its administration.
Caption: Mechanism of action of this compound as a triple vasopeptidase inhibitor.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. Towards triple vasopeptidase inhibitors for the treatment of cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vasopeptidase inhibitors: a new therapeutic concept in cardiovascular disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasopeptidase inhibitors: will they have a role in clinical practice? - PMC [pmc.ncbi.nlm.nih.gov]
CGS 35601: Application Notes and Protocols for Intravenous Infusion
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGS 35601 is a potent vasopeptidase inhibitor (VPI) that simultaneously targets three key enzymes involved in cardiovascular regulation: Angiotensin-Converting Enzyme (ACE), Neutral Endopeptidase (NEP), and Endothelin-Converting Enzyme (ECE).[1] By inhibiting ACE and ECE, this compound blocks the production of the potent vasoconstrictors Angiotensin II (Ang II) and Endothelin-1 (ET-1), respectively.[1] Its inhibition of NEP prevents the breakdown of vasodilatory peptides such as Atrial Natriuretic Peptide (ANP), bradykinin, and adrenomedullin.[1] This triple-action mechanism makes this compound a subject of significant interest for the potential treatment of hypertension and other cardiovascular disorders.
These application notes provide a detailed overview of the in-vitro and in-vivo properties of this compound, along with a protocol for continuous intravenous infusion in conscious, unrestrained rat models of hypertension.
Data Presentation
In Vitro Enzyme Inhibition
| Enzyme | IC50 (nM) | Reference |
| Angiotensin-Converting Enzyme (ACE) | 22 | [1] |
| Neutral Endopeptidase (NEP) | 2 | [1] |
| Endothelin-Converting Enzyme (ECE) | 55 | [1] |
In Vivo Efficacy in Hypertensive Rat Models
Spontaneously Hypertensive Rats (SHR)
| Dose (mg/kg/day, continuous i.a. infusion) | Duration | Mean Arterial Blood Pressure (MABP) Reduction | Reference |
| 0.01 | 5 days | - | [1] |
| 0.1 | 5 days | - | [1] |
| 1 | 5 days | - | [1] |
| 5 | 5 days | Reduced from 156 ± 4 mmHg to 94 ± 5 mmHg | [1] |
Dahl Salt-Sensitive (DSS) Rats on High-Salt Diet
| Dose (mg/kg/day, continuous i.a. infusion) | Duration | MABP Reduction (%) | Reference |
| 0.1 | 6 days | 3.2% | [2] |
| 1 | 6 days | 11.8% | [2] |
| 5 | 6 days | 14.1% | [2] |
Effects of a Single Intravenous Injection in Conscious Rats
| Dose (mg/kg, i.v. injection) | Effect | Time Point | Reference |
| 10 | 82% suppression of big ET-1-induced pressor response | 30 minutes | |
| 10 | 72% suppression of big ET-1-induced pressor response | 120 minutes | |
| 10 | 170% increase in plasma ANP immunoreactivity | Up to 4 hours | |
| 10 | 74-94% inhibition of Ang I-induced pressor response | Within 2 hours |
Experimental Protocols
Continuous Intravenous Infusion in Conscious, Unrestrained Rats
This protocol is based on studies conducted in Spontaneously Hypertensive Rats (SHR) and Dahl Salt-Sensitive (DSS) rats.[1][3]
1. Animal Model and Surgical Preparation:
-
Species: Male Spontaneously Hypertensive Rats (SHR) or Dahl Salt-Sensitive (DSS) rats.
-
Surgical Implantation: Prior to the study, animals should be instrumented with a catheter in the carotid artery for continuous blood pressure monitoring and drug infusion. The catheter is externalized at the back of the neck.
-
Recovery: Allow for a 7-day post-operative recovery and stabilization period. During this time, animals should be housed individually in metabolic cages.
2. This compound Solution Preparation:
-
Vehicle: Saline (0.9% NaCl).
-
Preparation: Dissolve this compound in saline to the desired concentrations for the target infusion rates. The solution should be sterile-filtered.
3. Infusion Protocol:
-
Apparatus: Use a precision infusion pump connected to the arterial catheter via a swivel system to allow the rat free movement.
-
Dosage Regimen:
-
Dose Escalation: Administer this compound via continuous intra-arterial infusion at escalating doses of 0.01, 0.1, 1, and 5 mg/kg/day.
-
Duration per Dose: Each dose should be infused for 5 to 6 consecutive days.[1][3]
-
Infusion Rate: The infusion rate should be maintained at a constant low flow, for example, 250 µL/hr.[3]
-
-
Control Group: A control group of animals should receive a continuous infusion of the vehicle (saline) at the same rate.
-
Washout Period: Following the final dose, a 5-day washout period with vehicle infusion should be implemented to observe the return to baseline.[1][3]
4. Data Collection:
-
Hemodynamic Monitoring: Continuously monitor mean arterial blood pressure (MABP) and heart rate throughout the study.
-
Metabolic and Hematological Analysis: Daily blood and urine samples can be collected for biochemical and hematological analysis to assess safety and toxicity.[1]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of this compound as a triple vasopeptidase inhibitor.
Downstream Signaling of Inhibited Pathways
Caption: Downstream signaling pathways affected by this compound.
Experimental Workflow for In Vivo Infusion Study
Caption: Experimental workflow for a continuous infusion study of this compound.
References
CGS 35601: Application Notes on Solubility, Vehicle Preparation, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGS 35601 is a potent vasopeptidase inhibitor, acting as a single molecule to simultaneously inhibit three key enzymes involved in cardiovascular regulation: angiotensin-converting enzyme (ACE), neutral endopeptidase (NEP), and endothelin-converting enzyme (ECE). This triple inhibitory action modulates critical signaling pathways that regulate blood pressure, vasoconstriction, and vasodilation. Understanding its solubility and proper vehicle preparation is paramount for accurate and reproducible experimental results in preclinical research. This document provides detailed application notes and protocols for the preparation and use of this compound, along with a visual representation of its mechanism of action.
This compound Solubility and Vehicle Preparation
While specific quantitative solubility data for this compound in common laboratory solvents is not extensively reported in publicly available literature, preclinical studies have successfully utilized saline as a vehicle for in vivo administration, particularly for intravenous and intra-arterial routes. The following protocols are based on these findings and general best practices for preparing sterile injectable solutions for animal research.
Solubility Data
Quantitative solubility data for this compound in various solvents is not consistently available in published literature. Researchers should determine the solubility for their specific experimental needs and solvent choices. Based on in vivo studies, this compound is soluble in physiological saline at concentrations suitable for administration to animal models.
Table 1: Qualitative Solubility of this compound
| Solvent/Vehicle | Solubility | Notes |
| Saline (0.9% NaCl) | Soluble | Suitable for in vivo intravenous and intra-arterial administration. |
| DMSO | Likely Soluble | Often used for initial stock solution preparation of organic molecules. |
| Ethanol | Likely Soluble | Can be used as a co-solvent with aqueous solutions. |
Note: It is highly recommended to perform small-scale solubility tests before preparing a large batch of dosing solution.
Experimental Protocols
Protocol 1: Preparation of this compound in Saline for In Vivo Administration
This protocol describes the preparation of a this compound solution in saline for intravenous or intra-arterial administration in animal models.
Materials:
-
This compound powder
-
Sterile 0.9% Sodium Chloride (Saline) for injection
-
Sterile vials
-
Sterile syringe filters (0.22 µm)
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount: Determine the total amount of this compound and the total volume of saline needed based on the desired final concentration and the number of animals to be dosed.
-
Weighing: Accurately weigh the calculated amount of this compound powder using an analytical balance in a clean, draft-free environment.
-
Dissolution:
-
Aseptically transfer the weighed this compound powder into a sterile vial.
-
Add a small amount of sterile saline to the vial.
-
Vortex the vial vigorously to aid dissolution.
-
If the compound does not readily dissolve, brief sonication in a water bath may be applied. Avoid excessive heating.
-
Gradually add the remaining sterile saline to reach the final desired volume.
-
-
Sterilization:
-
Once the this compound is completely dissolved, filter the solution through a sterile 0.22 µm syringe filter into a final sterile vial. This step ensures the removal of any potential microbial contamination.
-
-
Storage and Stability:
-
Store the prepared this compound solution at 2-8°C for short-term use.
-
For long-term storage, it is recommended to prepare fresh solutions before each experiment. The stability of this compound in saline over extended periods has not been widely reported; therefore, using freshly prepared solutions minimizes the risk of degradation.
-
Visually inspect the solution for any precipitation or discoloration before each use. Discard the solution if any changes are observed.
-
Protocol 2: Preparation of a Concentrated Stock Solution in DMSO
For in vitro experiments or to facilitate dilution into aqueous buffers, a concentrated stock solution in dimethyl sulfoxide (DMSO) can be prepared.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound.
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the weighed powder to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., to 37°C) may be used if necessary.
-
-
Storage:
-
Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
When preparing for an experiment, thaw an aliquot and dilute it to the final working concentration in the appropriate aqueous buffer or cell culture medium. Be aware that high concentrations of DMSO can be toxic to cells.
-
Mechanism of Action and Signaling Pathways
This compound exerts its pharmacological effects by inhibiting three key metalloproteases:
-
Angiotensin-Converting Enzyme (ACE): By inhibiting ACE, this compound blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a decrease in blood pressure.
-
Neutral Endopeptidase (NEP): NEP is responsible for the degradation of several endogenous vasodilatory peptides, including natriuretic peptides (ANP, BNP) and bradykinin. Inhibition of NEP by this compound increases the circulating levels of these peptides, promoting vasodilation, natriuresis, and diuresis.
-
Endothelin-Converting Enzyme (ECE): ECE is involved in the synthesis of endothelin-1, a powerful vasoconstrictor. By inhibiting ECE, this compound reduces the levels of endothelin-1, further contributing to its vasodilatory effects.
The simultaneous inhibition of these three enzymes results in a multifaceted approach to lowering blood pressure and improving cardiovascular function.
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram outlines a general workflow for conducting an in vivo experiment with this compound.
Caption: General in vivo experimental workflow.
Conclusion
This compound is a valuable research tool for investigating the complex interplay of the renin-angiotensin, natriuretic peptide, and endothelin systems in cardiovascular physiology and pathophysiology. While detailed quantitative solubility data is limited, the protocols provided herein offer a solid foundation for the preparation of this compound for experimental use. Adherence to sterile techniques and careful solution preparation are critical for obtaining reliable and meaningful results. The provided diagrams offer a clear visualization of the compound's mechanism of action and a general experimental workflow.
CGS 35601: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGS 35601 is a potent, triple-action vasopeptidase inhibitor targeting Angiotensin-Converting Enzyme (ACE), Neutral Endopeptidase (NEP), and Endothelin-Converting Enzyme-1 (ECE-1). This document provides comprehensive application notes and detailed protocols for researchers interested in utilizing this compound for in vitro and in vivo studies. Due to its limited commercial availability, this guide also offers information on acquiring the compound through custom synthesis.
Introduction to this compound
This compound is a single molecule capable of simultaneously inhibiting three key enzymes in cardiovascular regulation.[1][2] By blocking ACE and ECE-1, it prevents the formation of the potent vasoconstrictors angiotensin II and endothelin-1, respectively.[2] Concurrently, its inhibition of NEP prevents the breakdown of vasodilatory peptides such as bradykinin and natriuretic peptides.[2] This unique triple-inhibitor profile makes this compound a valuable tool for investigating cardiovascular and renal physiology and pathology.
Chemical Properties:
| Property | Value |
| CAS Number | 849066-09-7 |
| Molecular Formula | C23H31N3O4S |
| Molecular Weight | 461.58 g/mol |
Acquiring this compound for Research
Workflow for Acquiring this compound:
References
Application Notes and Protocols for CGS 35601 Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGS 35601 is a potent, triple-action vasopeptidase inhibitor, concurrently targeting three key enzymes in cardiovascular regulation: Angiotensin-Converting Enzyme (ACE), Neutral Endopeptidase (NEP), and Endothelin-Converting Enzyme-1 (ECE-1).[1][2][3] By inhibiting ACE and ECE-1, this compound blocks the synthesis of the potent vasoconstrictors angiotensin II and endothelin-1, respectively.[3] Simultaneously, its inhibition of NEP prevents the breakdown of vasodilatory peptides such as atrial natriuretic peptide (ANP) and bradykinin.[3] This multi-targeted approach makes this compound and its orally active prodrug, CGS 37808, promising candidates for the treatment of cardiovascular and renal diseases.[1]
These application notes provide detailed protocols for in vitro enzyme inhibition assays to characterize the inhibitory activity of this compound and other compounds against ACE, NEP, and ECE-1.
Quantitative Data Summary
The inhibitory potency of this compound against each target enzyme is summarized by its half-maximal inhibitory concentration (IC50).
| Enzyme | IC50 (nM) | Reference |
| Angiotensin-Converting Enzyme (ACE) | 22 | [1][3] |
| Neutral Endopeptidase (NEP) 24.11 | 2 | [1][3] |
| Endothelin-Converting Enzyme-1 (ECE-1) | 55 | [1][3] |
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathways modulated by this compound.
Caption: Mechanism of action of this compound.
Experimental Protocols
Angiotensin-Converting Enzyme (ACE) Inhibition Assay (Spectrophotometric)
This protocol describes a spectrophotometric method to determine the inhibitory activity of this compound against ACE using the substrate Hippuryl-L-histidyl-L-leucine (HHL).
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
This compound
-
Potassium Phosphate Buffer (e.g., 40 µmol, pH 8.3)
-
Sodium Chloride (NaCl)
-
Trichloro-triazine (TT) in dioxane (3% w/v)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mU/mL solution of ACE in potassium phosphate buffer.
-
Prepare a 0.3% solution of HHL in a mixture of potassium phosphate buffer and 300 µM NaCl, adjusted to pH 8.3.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series.
-
-
Assay Protocol:
-
Add 20 µL of ACE solution to each well of a microplate.
-
Add 40 µL of either this compound dilution or vehicle control to the wells.
-
Incubate the plate at 37°C for 5 minutes.
-
Initiate the enzymatic reaction by adding 100 µL of the HHL solution to each well.
-
Incubate the plate at 37°C for 45 minutes.
-
Stop the reaction by adding a solution to halt enzyme activity (specifics may vary by kit or method, often an acidic solution).
-
Add 360 µL of TT in dioxane solution and 720 µL of 0.2 M phosphate buffer (pH 8.3) to develop a colorimetric signal.
-
Centrifuge the plate at 10,000 x g for 10 minutes.
-
Measure the absorbance of the supernatant at 382 nm.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow:
Caption: Workflow for the ACE Inhibition Assay.
Neutral Endopeptidase (NEP) Inhibition Assay (Fluorometric)
This protocol outlines a fluorometric assay for determining the inhibitory activity of this compound against NEP using a synthetic peptide substrate.
Materials:
-
Recombinant Human Neutral Endopeptidase (NEP)
-
Fluorogenic NEP substrate (e.g., MCA-based peptide)
-
This compound
-
Assay Buffer (specific composition may vary, typically a Tris or HEPES based buffer at neutral pH)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of NEP in assay buffer.
-
Prepare a stock solution of the fluorogenic NEP substrate in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of this compound in a suitable solvent and create a dilution series in assay buffer.
-
-
Assay Protocol:
-
Add a defined volume of NEP solution to each well of the black microplate.
-
Add the this compound dilutions or vehicle control to the wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the fluorogenic NEP substrate to each well.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at an excitation wavelength of ~330 nm and an emission wavelength of ~430 nm.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each inhibitor concentration.
-
Calculate the percentage of NEP inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Experimental Workflow:
Caption: Workflow for the NEP Inhibition Assay.
Endothelin-Converting Enzyme-1 (ECE-1) Inhibition Assay (Fluorometric)
This protocol details a fluorometric assay to measure the inhibitory effect of this compound on ECE-1 activity.
Materials:
-
Recombinant Human Endothelin-Converting Enzyme-1 (ECE-1)
-
Fluorogenic ECE-1 substrate
-
This compound
-
ECE-1 Assay Buffer
-
96-well white or black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute and dilute ECE-1 enzyme in ECE-1 assay buffer.
-
Prepare a stock solution of the fluorogenic ECE-1 substrate.
-
Prepare a stock solution of this compound and create a dilution series in the assay buffer.
-
-
Assay Protocol:
-
Add the ECE-1 enzyme solution to the wells of the microplate.
-
Add the this compound dilutions or vehicle control.
-
Optionally, include a known ECE-1 inhibitor as a positive control.
-
Incubate the plate at 37°C for 20 minutes, protected from light.
-
Initiate the reaction by adding the diluted ECE-1 substrate to all wells except for the standards.
-
Measure the fluorescence intensity in kinetic mode for 30-40 minutes at an excitation wavelength of ~320 nm and an emission wavelength of ~420 nm.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction from the linear phase of the kinetic read.
-
Determine the percentage of ECE-1 inhibition for each concentration of this compound.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and perform a non-linear regression to find the IC50 value.
-
Experimental Workflow:
Caption: Workflow for the ECE-1 Inhibition Assay.
References
Measuring the Activity of CGS 35601 in Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGS 35601 is a potent vasopeptidase inhibitor that simultaneously targets three key enzymes in cardiovascular regulation: Angiotensin-Converting Enzyme (ACE), Neutral Endopeptidase (NEP), and Endothelin-Converting Enzyme (ECE).[1][2][3] This triple inhibitory action makes this compound a subject of significant interest in the research and development of treatments for cardiovascular diseases, such as hypertension and heart failure.[1] By blocking ACE and ECE, this compound prevents the production of the potent vasoconstrictors angiotensin II and endothelin-1, respectively.[1] Concurrently, its inhibition of NEP protects vasodilatory peptides like bradykinin and natriuretic peptides from degradation.[1]
These application notes provide a comprehensive overview and detailed protocols for measuring the activity of this compound in plasma, a critical step in preclinical and clinical evaluation. The methodologies described herein focus on robust and sensitive fluorometric assays for determining the inhibitory effect of this compound on plasma ACE, NEP, and ECE.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action.
Data Presentation
The inhibitory activity of this compound has been characterized both in vitro against purified enzymes and in vivo through the measurement of physiological responses following its administration.
In Vitro Inhibitory Activity of this compound
| Enzyme Target | IC50 (nM) |
| Neutral Endopeptidase (NEP) | 2 |
| Angiotensin-Converting Enzyme (ACE) | 22 |
| Endothelin-Converting Enzyme (ECE) | 55 |
| Data sourced from references[1][2]. |
In Vivo Functional Inhibition in Conscious Rats
The following table summarizes the functional inhibitory effects observed in conscious rats, demonstrating the potent in vivo activity of this compound and its orally active prodrug, CGS 37808.
| Compound | Dose & Route | Target Pathway | Measured Effect | Time Frame |
| This compound | 10 mg/kg, IV | ACE | 74-94% inhibition of angiotensin I-induced pressor response | Within 2 hours |
| 10 mg/kg, IV | ECE | 82% and 72% suppression of big endothelin-1-induced pressor response | At 30 and 120 minutes | |
| 10 mg/kg, IV | NEP | 170% increase in plasma atrial natriuretic peptide (ANP) immunoreactivity | Up to 4 hours | |
| CGS 37808 (prodrug) | 10 mgEq/kg, Oral | ACE | Average 49% inhibition of angiotensin I-induced pressor response | Within 4 hours |
| 10 mgEq/kg, Oral | ECE | 71% and 67% suppression of big endothelin-1-induced pressor response | At 30 and 120 minutes | |
| 10 mgEq/kg, Oral | NEP | 103% increase in plasma ANP immunoreactivity | Up to 4 hours | |
| Data sourced from reference[2]. |
Experimental Workflow for Measuring this compound Activity in Plasma
References
- 1. This compound, a triple inhibitor of angiotensin converting enzyme, neutral endopeptidase and endothelin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and its orally active prodrug CGS 37808 as triple inhibitors of endothelin-converting enzyme-1, neutral endopeptidase 24.11, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for CGS 35601 in the Dahl Salt-Sensitive Rat Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of CGS 35601, a potent triple vasopeptidase inhibitor, in the Dahl salt-sensitive (DSS) rat model of hypertension. The DSS rat is a well-established genetic model that develops hypertension and renal damage when placed on a high-salt diet, mimicking key aspects of salt-sensitive hypertension in humans. This compound simultaneously inhibits three key enzymes involved in blood pressure regulation: Angiotensin-Converting Enzyme (ACE), Neutral Endopeptidase (NEP), and Endothelin-Converting Enzyme (ECE-1). This triple inhibition offers a multi-faceted approach to reducing blood pressure by decreasing the production of potent vasoconstrictors (Angiotensin II and Endothelin-1) and increasing the bioavailability of vasodilatory peptides.
Data Presentation
The primary study investigating this compound in the DSS rat model demonstrated a dose-dependent reduction in mean arterial blood pressure (MABP)[1]. While the full quantitative data with statistical analysis is not available in the public domain, the study's findings are summarized below.
Table 1: Summary of Mean Arterial Blood Pressure (MABP) in Dahl Salt-Sensitive Rats on a High-Salt Diet Treated with this compound
| Treatment Group | Dose (mg/kg/day) | Route of Administration | Duration | Reported Effect on MABP |
| Vehicle Control | N/A | Constant Intra-arterial Infusion | 18 days | Sustained Hypertension |
| This compound | 0.1 | Constant Intra-arterial Infusion | 6 days | Initial reduction |
| This compound | 1 | Constant Intra-arterial Infusion | 6 days | Further reduction |
| This compound | 5 | Constant Intra-arterial Infusion | 6 days | Significant reduction towards baseline |
Note: The specific MABP values (mmHg) and statistical significance were not available in the reviewed literature. The reported outcome was a dose-dependent decrease in MABP[1].
Signaling Pathways
This compound's antihypertensive effect stems from its simultaneous inhibition of three key enzymes in distinct but interconnected signaling pathways that regulate vascular tone and blood pressure.
Angiotensin-Converting Enzyme (ACE) Inhibition
dot
References
Application Notes and Protocols for CGS 35601 in Spontaneously Hypertensive Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGS 35601 is a potent, triple vasopeptidase inhibitor that simultaneously targets three key enzymes involved in blood pressure regulation: Angiotensin-Converting Enzyme (ACE), Neutral Endopeptidase (NEP), and Endothelin-Converting Enzyme-1 (ECE-1).[1][2][3] This triple inhibition offers a multi-faceted approach to lowering blood pressure by both reducing the production of potent vasoconstrictors and enhancing the effects of endogenous vasodilators. The spontaneously hypertensive rat (SHR) is a widely used and well-characterized preclinical model of human essential hypertension, making it an ideal model for evaluating the antihypertensive efficacy of compounds like this compound.[2]
These application notes provide a comprehensive overview of the use of this compound in SHR models, including its mechanism of action, detailed experimental protocols for in vivo studies, and a summary of its effects on cardiovascular parameters.
Mechanism of Action
This compound exerts its antihypertensive effect through the simultaneous inhibition of ACE, NEP, and ECE-1, with IC50 values of 22 nM, 2 nM, and 55 nM, respectively.[1][3]
-
Angiotensin-Converting Enzyme (ACE) Inhibition: By inhibiting ACE, this compound blocks the conversion of Angiotensin I to the powerful vasoconstrictor Angiotensin II. This leads to reduced arterial vasoconstriction and lower blood pressure.[2]
-
Neutral Endopeptidase (NEP) Inhibition: NEP is responsible for the degradation of several endogenous vasodilatory peptides, including bradykinin and natriuretic peptides. By inhibiting NEP, this compound increases the circulating levels of these vasodilators, promoting vasorelaxation and a further reduction in blood pressure.[2]
-
Endothelin-Converting Enzyme-1 (ECE-1) Inhibition: ECE-1 is crucial for the synthesis of Endothelin-1, one of the most potent known vasoconstrictors. Inhibition of ECE-1 by this compound reduces the levels of Endothelin-1, contributing to its overall antihypertensive effect.[2]
The synergistic action of inhibiting these three enzymes results in a significant and dose-dependent reduction in blood pressure.
Data Presentation
Chronic administration of this compound to spontaneously hypertensive rats results in a significant and dose-dependent reduction in mean arterial blood pressure (MABP).
| Treatment Group | Dose (mg/kg/day) | Mean Arterial Blood Pressure (mmHg) ± SEM |
| Vehicle (Saline) | 0 | 156 ± 4 |
| This compound | 0.01 | Data not available |
| This compound | 0.1 | Data not available |
| This compound | 1 | Data not available |
| This compound | 5 | 94 ± 5 |
Note: The primary study by Daull et al. (2008) states a dose-dependent reduction but only provides specific MABP values for the vehicle and the highest dose group.[1]
At the tested doses, this compound did not significantly affect heart rate, metabolic profiles, electrolytic balance, or hematological parameters, suggesting a favorable safety profile in this preclinical model.[1]
| Parameter | Vehicle | This compound (up to 5 mg/kg/day) |
| Heart Rate (bpm) | Unaffected | Unaffected |
| Growth | Normal | Normal |
| Diuresis | Normal | Normal |
| Renal Activity | Normal | Normal |
| Hepatic Toxicity | None Observed | None Observed |
| Liver Toxicity | None Observed | None Observed |
Experimental Protocols
The following protocols are based on methodologies reported for the evaluation of this compound in conscious, unrestrained spontaneously hypertensive rats.[1]
Animal Model
-
Species: Spontaneously Hypertensive Rat (SHR), male
-
Age: 16-20 weeks
-
Housing: Individually housed in metabolic cages to allow for daily assessment of food and water intake, and urine output.
-
Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to any surgical procedures.
Surgical Implantation of Arterial Catheter
This procedure allows for direct and continuous measurement of arterial blood pressure and for the intra-arterial infusion of this compound.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Site Preparation: Shave and sterilize the surgical area (e.g., the ventral neck for carotid artery cannulation or the inguinal region for femoral artery cannulation).
-
Catheterization:
-
Make a small incision and carefully dissect the underlying tissue to expose the carotid or femoral artery.
-
Place ligatures loosely around the artery, one proximal and one distal.
-
Tighten the distal ligature to occlude blood flow.
-
Make a small incision in the artery and insert a saline-filled catheter.
-
Secure the catheter in place with the proximal ligature.
-
Tunnel the catheter subcutaneously to exit at the back of the neck.
-
Close the incision with sutures.
-
-
Post-operative Care: Administer analgesics and antibiotics as per veterinary guidelines. Allow the animals to recover for a stabilization period of 7 days before starting the experiment.
Preparation and Administration of this compound
-
Formulation: For intra-arterial infusion, this compound can be dissolved in a sterile saline solution. If solubility is an issue, a formulation such as DMSO:Tween 80:Saline (10:5:85) can be tested.
-
Administration:
-
Connect the externalized arterial catheter to a swivel system to allow the rat free movement within the cage.
-
Connect the swivel to a syringe pump for continuous intra-arterial infusion.
-
Infuse the vehicle (saline) or this compound solution at a constant rate.
-
Experimental Design and Dosing Regimen
-
Groups:
-
Group 1: Vehicle control (saline infusion)
-
Group 2: this compound treatment
-
-
Dosing: Administer this compound in escalating doses:
-
0.01 mg/kg/day for 5 consecutive days
-
0.1 mg/kg/day for 5 consecutive days
-
1 mg/kg/day for 5 consecutive days
-
5 mg/kg/day for 5 consecutive days
-
-
Washout Period: Following the final dose, a 5-day washout period is recommended to observe the return of blood pressure to baseline levels.[1]
Blood Pressure Measurement
-
Transducer and Recording System:
-
Connect the arterial catheter to a pressure transducer.
-
Calibrate the transducer according to the manufacturer's instructions.
-
Connect the transducer to a data acquisition system to continuously record the arterial pressure waveform.
-
-
Data Analysis:
-
Calculate the mean arterial blood pressure (MABP) from the recorded pressure waveform.
-
Average the MABP over a defined period each day to obtain a daily value for each animal.
-
Blood Sampling and Analysis
-
Collection: Collect blood samples from the arterial catheter at baseline and at the end of each dosing period.
-
Hematology: Analyze whole blood for a complete blood count (CBC), including red blood cell count, white blood cell count, hemoglobin, hematocrit, and platelet count.
-
Biochemistry: Analyze plasma or serum for key biochemical markers of liver and kidney function, such as:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Blood urea nitrogen (BUN)
-
Creatinine
-
Electrolytes (sodium, potassium, chloride)
-
Conclusion
This compound is a potent antihypertensive agent in the spontaneously hypertensive rat model, demonstrating a clear dose-dependent reduction in mean arterial blood pressure. Its triple inhibitory action on ACE, NEP, and ECE-1 provides a comprehensive mechanism for modulating vascular tone. The protocols outlined above provide a framework for conducting in vivo studies to further evaluate the efficacy and safety of this compound and similar vasopeptidase inhibitors in a preclinical setting. The favorable safety profile observed in SHRs suggests that this class of drugs holds promise for the treatment of hypertension and other cardiovascular diseases.[1]
References
Application Notes and Protocols for CGS 35601 in the Study of Renal Complications of Diabetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGS 35601 is a potent triple inhibitor of Angiotensin-Converting Enzyme (ACE), Neprilysin (NEP), and Endothelin-Converting Enzyme-1 (ECE-1).[1][2] This multimodal mechanism of action makes it a compelling candidate for investigating and potentially treating the complex pathophysiology of diabetic nephropathy, a leading cause of end-stage renal disease.[3] By simultaneously targeting three key enzymatic pathways involved in vasoconstriction, sodium and water retention, and inflammation, this compound offers a unique tool to explore the intricate signaling cascades that drive the progression of renal damage in diabetes.[1][2]
These application notes provide a comprehensive overview of the use of this compound in preclinical studies of diabetic renal complications, including detailed experimental protocols and a summary of expected quantitative outcomes based on studies of similar vasopeptidase inhibitors.
Mechanism of Action in Diabetic Nephropathy
This compound exerts its effects through the simultaneous inhibition of three key enzymes:
-
Angiotensin-Converting Enzyme (ACE): Inhibition of ACE blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reduced blood pressure, and decreased aldosterone secretion, thereby lessening the hemodynamic stress on the glomeruli.
-
Neprilysin (NEP): NEP is responsible for the degradation of natriuretic peptides such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). By inhibiting NEP, this compound increases the bioavailability of these peptides, promoting vasodilation, natriuresis, and diuresis, which collectively reduce blood pressure and fluid overload.[4][5]
-
Endothelin-Converting Enzyme-1 (ECE-1): ECE-1 is crucial for the synthesis of endothelin-1 (ET-1), a powerful vasoconstrictor and pro-inflammatory molecule implicated in the pathogenesis of renal disease.[6][7] Inhibition of ECE-1 by this compound reduces the levels of ET-1, mitigating its detrimental effects on the renal vasculature and parenchyma.
The combined inhibition of these three enzymes is hypothesized to provide synergistic protection against the progression of diabetic nephropathy by addressing both the hemodynamic and inflammatory components of the disease.
Quantitative Data Summary
While specific data for this compound in diabetic nephropathy models is limited in publicly available literature, the following table summarizes the expected outcomes based on studies of dual ACE/NEP inhibitors (e.g., omapatrilat) in animal models of diabetes and hypertension. These data provide a benchmark for designing and evaluating experiments with this compound.
| Parameter | Diabetic Control (Vehicle) | Dual ACE/NEP Inhibitor Treated | Percent Change | Reference |
| Urinary Albumin Excretion (mg/24h) | 519 (342 to 789) | 389 (257 to 589) | ↓ 25% | [8] |
| Systolic Blood Pressure (mmHg) | 131 (± 3) | 123 (± 4) | ↓ 6% | [8] |
| Diastolic Blood Pressure (mmHg) | 74 (± 1) | 70 (± 2) | ↓ 5% | [8] |
| Glomerular Filtration Rate (mL/min/1.73 m²) | 65 (± 5) | 65 (± 5) | No significant change | [8] |
| Renal Blood Flow (mL/min) | Lower (Specific values vary) | Significantly Increased | ↑ (Specific values vary) | [9] |
| Renal Vascular Resistance | Higher (Specific values vary) | Significantly Decreased | ↓ (Specific values vary) | [9] |
Experimental Protocols
Induction of Diabetic Nephropathy in Rats
This protocol describes the induction of type 1 diabetes and subsequent nephropathy in rats using streptozotocin (STZ), a widely used and validated method.[1][2]
Materials:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Blood glucose meter and test strips
-
Metabolic cages for urine collection
Procedure:
-
Fast the rats for 4-6 hours before STZ injection.
-
Prepare a fresh solution of STZ in cold citrate buffer (pH 4.5) immediately before use. A typical dose is 45-65 mg/kg body weight.[10]
-
Administer the STZ solution via a single intraperitoneal (i.p.) injection.
-
Return the animals to their cages with free access to food and water. To prevent initial hypoglycemia, provide 10% sucrose water for the first 24 hours after STZ injection.
-
Monitor blood glucose levels 48-72 hours after STZ injection. Animals with blood glucose levels >250 mg/dL are considered diabetic.[8]
-
Maintain the diabetic rats for 4-8 weeks to allow for the development of diabetic nephropathy, characterized by persistent albuminuria.
Measurement of Urinary Albumin and Creatinine
This protocol outlines the collection and analysis of urine to assess albuminuria, a key indicator of diabetic kidney damage.
Materials:
-
Metabolic cages
-
Urine collection tubes
-
Rat albumin ELISA kit
-
Creatinine assay kit
-
Spectrophotometer
Procedure:
-
House individual rats in metabolic cages for 24-hour urine collection. Provide free access to food and water.
-
Collect the 24-hour urine sample and measure the total volume.
-
Centrifuge the urine at 1,500 x g for 10 minutes to remove particulate matter.
-
Store the supernatant at -80°C until analysis.
-
Determine the urinary albumin concentration using a commercially available rat albumin ELISA kit according to the manufacturer's instructions.
-
Measure the urinary creatinine concentration using a creatinine assay kit.
-
Calculate the urinary albumin excretion rate (UAER) in mg/24 hours and the albumin-to-creatinine ratio (ACR) in mg/g.
Assessment of Glomerular Filtration Rate (GFR)
GFR is a critical measure of kidney function. This protocol describes the measurement of creatinine clearance as an estimate of GFR.
Materials:
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Serum and urine samples from the same 24-hour period
-
Creatinine assay kit
Procedure:
-
At the end of the 24-hour urine collection period, collect a blood sample from the tail vein or via cardiac puncture under anesthesia.
-
Separate the serum by centrifugation.
-
Measure the creatinine concentration in both the serum and the 24-hour urine sample using a creatinine assay kit.
-
Calculate the creatinine clearance using the following formula:
-
Creatinine Clearance (mL/min) = (Urine Creatinine Concentration × Urine Flow Rate) / Serum Creatinine Concentration
-
Urine Flow Rate (mL/min) = Total 24-hour urine volume (mL) / 1440 (minutes)
-
Histological Analysis of Renal Tissue
Histological examination of the kidney provides crucial information on the structural changes associated with diabetic nephropathy.
Materials:
-
Formalin (10% neutral buffered)
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Periodic acid-Schiff (PAS) stain
-
Masson's trichrome stain
-
Light microscope
Procedure:
-
At the end of the study, euthanize the rats and perfuse the kidneys with cold saline followed by 10% neutral buffered formalin.
-
Excise the kidneys, remove the capsule, and fix them in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissues through graded alcohols and xylene, and embed in paraffin wax.
-
Cut 3-5 µm thick sections using a microtome and mount them on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with:
-
Dehydrate, clear, and mount the stained sections.
-
Examine the slides under a light microscope and score the pathological changes (e.g., glomerulosclerosis, tubular atrophy, interstitial fibrosis) using a semi-quantitative scoring system.
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Additive effect of ACE inhibition and angiotensin II receptor blockade in type I diabetic patients with diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medlib.yu.ac.kr [medlib.yu.ac.kr]
- 4. Cardiorenal protective effects of vasopeptidase inhibition with omapatrilat in hypertensive transgenic (mREN-2)27 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Critical Role of Neprilysin in Kidney Angiotensin Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endothelin converting enzyme-1 gene expression in the kidney of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endothelin-converting enzyme-1 inhibition and renoprotection in end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual blockade of the renin-angiotensin system versus maximal recommended dose of ACE inhibition in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Omapatrilat induces profound renal vasodilation but does not affect coronary hemodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dual inhibition of neutral endopeptidase and angiotensin-converting enzyme in rats with hypertension and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dual Renin-Angiotensin System Blockade Best in Diabetic Nephropathy [medscape.com]
Application Notes and Protocols for Long-Term Administration of CGS 35601 in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGS 35601 is a potent triple vasopeptidase inhibitor, targeting angiotensin-converting enzyme (ACE), neutral endopeptidase (NEP), and endothelin-converting enzyme-1 (ECE-1).[1][2][3][4] This multimodal mechanism of action makes it a compound of interest for cardiovascular and renal research. By simultaneously inhibiting the production of the vasoconstrictors angiotensin II and endothelin-1 while preventing the degradation of vasodilatory peptides like bradykinin and natriuretic peptides, this compound exhibits significant antihypertensive effects.[2] These application notes provide a comprehensive overview of the long-term administration of this compound in rodent models, summarizing key quantitative data and detailing experimental protocols to guide researchers in their study design.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme Target | IC50 (nM) |
| Angiotensin-Converting Enzyme (ACE) | 22 |
| Neutral Endopeptidase (NEP) | 2 |
| Endothelin-Converting Enzyme-1 (ECE-1) | 55 |
Source: Data compiled from multiple preclinical studies.[1][2][3][4]
Table 2: Effects of Chronic this compound Administration on Mean Arterial Blood Pressure (MABP) in Spontaneously Hypertensive Rats (SHR)
| Dose (mg/kg/day, continuous i.a. infusion) | Duration | Baseline MABP (mmHg) | MABP after Treatment (mmHg) | Percent Reduction in MABP |
| 0.01 | 5 days | 156 ± 4 | Not specified | Not specified |
| 0.1 | 5 days | 156 ± 4 | Not specified | Not specified |
| 1 | 5 days | 156 ± 4 | Not specified | Not specified |
| 5 | 5 days | 156 ± 4 | 94 ± 5 | ~40% |
Source: Data from a 20-day study with escalating doses.[1][4] Note: MABP reduction was dose-dependent.
Table 3: Safety Profile of Long-Term this compound Administration in Rodents
| Parameter | Observation |
| Heart Rate | Unaffected |
| Metabolic Profile | Unaffected |
| Electrolytic Profile | Unaffected |
| Hematological Profile | Unaffected |
| Growth and Body Weight | Unaffected |
| Diuresis | Unaffected |
| Renal Activity | Unaffected |
| Hepatic Toxicity | No evidence observed |
| Liver Toxicity | No evidence observed |
Source: Findings from a 20-day continuous infusion study in Spontaneously Hypertensive Rats.[1][4]
Experimental Protocols
Protocol 1: Long-Term Continuous Intravenous Infusion of this compound in Rats
Objective: To assess the long-term effects of this compound on cardiovascular parameters in a conscious, unrestrained rat model.
Animal Model: Male Spontaneously Hypertensive Rats (SHR) are a suitable model for this study.
Materials:
-
This compound
-
Sterile saline (vehicle)
-
Implantable infusion pumps
-
Vascular access buttons or catheters
-
Surgical instruments for catheter implantation
-
Metabolic cages for daily monitoring
-
Blood pressure monitoring system
-
Blood collection supplies
-
Anesthetics
Procedure:
-
Surgical Catheter Implantation:
-
Anesthetize the rat following approved institutional protocols.
-
Surgically implant a catheter into the femoral or jugular vein for continuous infusion.
-
Exteriorize the catheter or connect it to a subcutaneously implanted vascular access button.
-
Allow for a 7-day post-operative recovery and stabilization period.
-
-
Drug Preparation and Infusion:
-
Dissolve this compound in sterile saline to the desired concentrations for the escalating dose study (0.01, 0.1, 1, and 5 mg/kg/day).
-
Fill the implantable infusion pumps with the appropriate drug or vehicle solutions.
-
Connect the pumps to the indwelling catheters.
-
-
Long-Term Administration and Monitoring:
-
House the rats individually in metabolic cages to allow for daily collection of urine and feces, and monitoring of food and water intake.
-
Administer this compound via continuous intravenous infusion in escalating doses, with each dose administered for 5 consecutive days.
-
Record mean arterial blood pressure and heart rate daily using the arterial catheter.
-
Collect blood samples periodically for biochemical and hematological analysis.
-
Following the 20-day treatment period, a 5-day washout period is recommended to observe the reversal of effects.
-
Protocol 2: Assessment of Renal and Hepatic Toxicity
Objective: To evaluate the potential nephrotoxic and hepatotoxic effects of long-term this compound administration.
Procedure:
-
Blood Sample Collection:
-
Collect blood samples at baseline and at the end of each 5-day dosing period.
-
Centrifuge the blood to separate serum.
-
-
Biochemical Analysis:
-
Renal Function: Measure serum levels of blood urea nitrogen (BUN) and creatinine.
-
Hepatic Function: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
-
Histopathological Analysis:
-
At the end of the study, euthanize the animals according to approved protocols.
-
Perfuse and collect the kidneys and liver.
-
Fix the tissues in 10% neutral buffered formalin.
-
Embed the tissues in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Examine the stained sections under a microscope for any signs of cellular damage, inflammation, or necrosis.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Long-term this compound administration workflow.
References
- 1. Monitoring of Cardiorespiratory Parameters in Rats—Validation Based on Pharmacological Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and Histological Study of Rat Liver and Kidney Injury Induced by Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for continuous intravenous drug delivery with implantable iPrecio pump in free-moving rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathways and Diagrams | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for CGS 35601 Pharmacokinetic and Pharmacodynamic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGS 35601 is a potent vasopeptidase inhibitor, concurrently targeting three key enzymes involved in blood pressure regulation: angiotensin-converting enzyme (ACE), neutral endopeptidase (NEP), and endothelin-converting enzyme (ECE).[1][2] By inhibiting ACE and ECE, this compound blocks the production of the potent vasoconstrictors angiotensin II and endothelin-1, respectively.[1] Simultaneously, its inhibition of NEP prevents the breakdown of vasodilatory peptides such as bradykinin and atrial natriuretic peptide (ANP).[1][2] This triple-action mechanism suggests its potential as a novel therapeutic agent for cardiovascular disorders, particularly hypertension.[1] These application notes provide a summary of the available pharmacokinetic and pharmacodynamic data for this compound and detailed protocols for key in vivo experiments in rat models.
Data Presentation
Pharmacodynamic Data: Enzyme Inhibition
| Enzyme | IC50 (nM) | Reference |
| Angiotensin-Converting Enzyme (ACE) | 22 | [1][3] |
| Neutral Endopeptidase (NEP) | 2 | [1][3] |
| Endothelin-Converting Enzyme (ECE-1) | 55 | [1][3] |
Pharmacodynamic Data: In Vivo Efficacy in Conscious Rats
| Parameter | Animal Model | Treatment | Effect | Reference |
| Big Endothelin-1 Induced Pressor Response | Conscious Rats | 10 mg/kg this compound (intravenous) | 82% suppression at 30 minutes, 72% suppression at 120 minutes | [2] |
| Angiotensin I-Induced Pressor Response | Conscious Rats | 10 mg/kg this compound (intravenous) | 74-94% inhibition within the first 2 hours | [2] |
| Plasma Atrial Natriuretic Peptide (ANP) Immunoreactivity | Conscious Rats infused with ANP | 10 mg/kg this compound (intravenous) | 170% increase for up to 4 hours | [2] |
| Mean Arterial Blood Pressure (MABP) | Spontaneously Hypertensive Rats (SHR) | Escalating doses of this compound (continuous intra-arterial infusion) | Dose-dependent reduction from 156 ± 4 mmHg to 94 ± 5 mmHg at the highest dose | [3] |
| Big Endothelin-1 Induced Pressor Response | Conscious Rats | 10 mgEq/kg CGS 37808 (oral prodrug) | 71% blockade at 30 minutes, 67% blockade at 120 minutes | [2] |
| Angiotensin I-Induced Pressor Response | Conscious Rats | 10 mgEq/kg CGS 37808 (oral prodrug) | Average of 49% inhibition within the first 4 hours | [2] |
| Plasma Atrial Natriuretic Peptide (ANP) Immunoreactivity | Conscious Rats | 10 mgEq/kg CGS 37808 (oral prodrug) | 103% increase for up to 4 hours | [2] |
Note: Currently, there is a lack of publicly available quantitative pharmacokinetic data for this compound, including its half-life, clearance, volume of distribution, and oral bioavailability.
Experimental Protocols
Protocol 1: Evaluation of Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
Objective: To determine the dose-dependent effect of this compound on mean arterial blood pressure (MABP) in conscious, unrestrained spontaneously hypertensive rats.
Materials:
-
Male Spontaneously Hypertensive Rats (SHR)
-
This compound
-
Sterile saline solution (vehicle)
-
Arterial catheters
-
Metabolic cages
-
Blood pressure monitoring system
-
Infusion pump
Procedure:
-
Animal Preparation:
-
Surgically implant arterial catheters in male SHR for direct blood pressure measurement and drug infusion.
-
Allow animals to recover from surgery.
-
House rats individually in metabolic cages to allow for daily assessment of hemodynamic, biochemical, and hematological parameters.
-
-
Acclimatization and Baseline Measurement:
-
Allow a stabilization period of at least 7 days post-surgery.
-
Record baseline MABP and heart rate daily.
-
-
Drug Administration:
-
Prepare sterile solutions of this compound in saline at concentrations suitable for delivering the desired doses.
-
Divide the SHR into a control group receiving vehicle (saline) and treatment groups receiving escalating doses of this compound (e.g., 0.01, 0.1, 1, and 5 mg/kg/day).
-
Administer the vehicle or this compound via continuous intra-arterial infusion using an infusion pump for a period of 5 consecutive days per dose.
-
-
Hemodynamic Monitoring:
-
Continuously monitor and record MABP and heart rate throughout the treatment period.
-
-
Washout Period:
-
Following the final dose, implement a washout period of at least 5 days, continuing to monitor hemodynamic parameters to observe the return to baseline.
-
-
Data Analysis:
-
Calculate the mean MABP for each treatment group at each dose level.
-
Compare the MABP of the this compound-treated groups to the vehicle-treated control group using appropriate statistical methods.
-
Protocol 2: Assessment of Angiotensin I-Induced Pressor Response Inhibition
Objective: To evaluate the ability of this compound to inhibit the pressor response induced by an exogenous challenge with angiotensin I in conscious rats.
Materials:
-
Conscious, normotensive rats
-
This compound
-
Angiotensin I
-
Sterile saline solution
-
Intravenous catheters
-
Blood pressure monitoring system
Procedure:
-
Animal Preparation:
-
Implant intravenous catheters for drug and peptide administration and an arterial catheter for blood pressure monitoring.
-
Allow for a suitable recovery period.
-
-
Baseline Pressor Response:
-
Administer a bolus intravenous injection of angiotensin I at a dose known to elicit a consistent pressor response.
-
Record the change in blood pressure to establish a baseline response.
-
-
This compound Administration:
-
Administer a single intravenous dose of this compound (e.g., 10 mg/kg).
-
-
Post-Treatment Angiotensin I Challenge:
-
At various time points after this compound administration (e.g., within the first 2 hours), re-challenge the animals with the same dose of angiotensin I.
-
Record the resulting pressor response.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the angiotensin I-induced pressor response at each time point by comparing the response after this compound treatment to the baseline response.
-
Protocol 3: Assessment of Big Endothelin-1-Induced Pressor Response Inhibition
Objective: To determine the efficacy of this compound in suppressing the vasoconstrictor effect of big endothelin-1 in conscious rats.
Materials:
-
Conscious, normotensive rats
-
This compound
-
Big Endothelin-1
-
Sterile saline solution
-
Intravenous catheters
-
Blood pressure monitoring system
Procedure:
-
Animal Preparation:
-
Implant intravenous catheters for drug and peptide administration and an arterial catheter for blood pressure monitoring.
-
Allow for a suitable recovery period.
-
-
Baseline Pressor Response:
-
Administer a bolus intravenous injection of big endothelin-1 at a dose that produces a reliable pressor response.
-
Record the change in blood pressure to establish the baseline.
-
-
This compound Administration:
-
Administer a single intravenous dose of this compound (e.g., 10 mg/kg).
-
-
Post-Treatment Big Endothelin-1 Challenge:
-
At specific time points following this compound administration (e.g., 30 and 120 minutes), administer the same dose of big endothelin-1.
-
Record the pressor response.
-
-
Data Analysis:
-
Calculate the percentage of suppression of the big endothelin-1-induced pressor response at each time point by comparing it to the baseline response.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Workflow for assessing antihypertensive efficacy.
Caption: Workflow for pressor response inhibition studies.
References
Troubleshooting & Optimization
Technical Support Center: CGS 35601 Experiments in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CGS 35601 in rat models. The information is designed to help anticipate and address potential issues that may arise during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a more significant drop in mean arterial blood pressure (MABP) than anticipated. What are the potential causes and what steps should we take?
A1: A significant reduction in MABP is an expected effect of this compound due to its triple inhibitory action on Angiotensin-Converting Enzyme (ACE), Neutral Endopeptidase (NEP), and Endothelin-Converting Enzyme (ECE). However, an excessive drop can be a concern.
Troubleshooting Steps:
-
Verify Dosage: Double-check your calculations for the dose of this compound being administered.
-
Assess Animal Model: Be aware that the antihypertensive effect of this compound can vary between different rat strains (e.g., Spontaneously Hypertensive Rats (SHR) vs. normotensive Wistar rats). The response may be more pronounced in hypertensive models.
-
Monitor Fluid Intake: Ensure the animals have ad libitum access to water. Dehydration can exacerbate hypotensive effects.
-
Consider Dose Adjustment: If the hypotension is severe and compromising the animal's welfare, consider a dose-reduction experiment to determine a more suitable therapeutic window for your specific model and experimental goals. In one study, a high dose of this compound dose-dependently reduced MABP from 156 ± 4 mm Hg up to 94 ± 5 mm Hg in SHR rats.[1]
Q2: Are there any expected effects on heart rate when administering this compound?
A2: Based on preclinical safety assessments in spontaneously hypertensive rats, this compound administration, even at doses that significantly reduce blood pressure, did not appear to affect heart rate.[1] If you observe significant tachycardia or bradycardia, it may be indicative of an unexpected cardiovascular response in your specific experimental conditions or a potential issue with your measurement technique.
Troubleshooting Steps:
-
Verify Cardiovascular Monitoring Equipment: Ensure your telemetry or other heart rate monitoring equipment is properly calibrated and functioning correctly.
-
Review Anesthesia Protocol: If you are using anesthesia, be aware that some anesthetic agents can have independent effects on heart rate.
-
Assess Animal Stress: Ensure the animals are properly habituated to the experimental procedures to minimize stress-induced heart rate changes.
Q3: What are the potential renal effects of this compound, and how can we monitor for them?
A3: this compound's mechanism of action, particularly the inhibition of NEP which increases circulating levels of atrial natriuretic peptide (ANP), could theoretically influence renal function.[2] However, studies in SHR rats indicated that diuresis and renal activity were unaffected.[1]
Monitoring Recommendations:
-
Metabolic Cages: House the rats in metabolic cages to allow for daily urine collection and measurement of urine volume.
-
Urine and Serum Analysis: Collect regular blood and urine samples to analyze key indicators of renal function.
Table 1: Key Parameters for Monitoring Renal Function
| Parameter | Sample Type | Rationale |
| Creatinine | Serum, Urine | To calculate creatinine clearance, a measure of glomerular filtration rate. |
| Blood Urea Nitrogen (BUN) | Serum | An indicator of renal health. |
| Electrolytes (Na+, K+, Cl-) | Serum, Urine | To assess for any potential electrolyte imbalances. |
| Urine Volume | Urine | To monitor for diuretic or anti-diuretic effects. |
Q4: Have any hepatic or hematological side effects been reported?
A4: Preclinical studies in rats have shown a good safety profile for this compound, with no reported hepatic or liver toxicities.[1] Hematological profiles also remained unaffected in these studies.[1] However, it is always good practice to monitor these systems, especially in long-term studies.
Monitoring Recommendations:
-
Liver Function Tests: At the end of your study, or at interim time points, collect blood to measure liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
Complete Blood Count (CBC): Perform a CBC to assess red blood cells, white blood cells, and platelets.
Experimental Protocols
Protocol 1: Chronic Administration of this compound in Spontaneously Hypertensive Rats (SHR)
This protocol is based on methodologies described in preclinical safety assessments.
-
Animal Model: Male, spontaneously hypertensive rats (SHR).
-
Instrumentation: For continuous monitoring, surgically implant an arterial catheter for blood pressure measurement and blood sampling. Allow for a recovery period post-surgery.
-
Housing: House rats in metabolic cages for daily assessment of food and water intake, and urine excretion.
-
Drug Administration: this compound can be administered via continuous intravenous infusion. A range of doses can be used, for example, starting from 0.01 mg/kg/day and escalating.
-
Hemodynamic Monitoring: Continuously record mean arterial blood pressure (MABP) and heart rate.
-
Blood and Urine Sampling: Collect daily blood and urine samples for biochemical and hematological analysis as detailed in the monitoring sections above.
-
Data Analysis: Compare the data from the this compound-treated group to a vehicle-treated control group.
Visualizations
Signaling Pathways Affected by this compound
The following diagrams illustrate the key pathways modulated by this compound.
Caption: Inhibition of the Renin-Angiotensin System by this compound.
Caption: Potentiation of the Natriuretic Peptide System by this compound.
Caption: Inhibition of the Endothelin System by this compound.
Experimental Workflow
References
optimizing CGS 35601 dosage for efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of CGS 35601 for maximum efficacy in preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent triple inhibitor of three key enzymes involved in cardiovascular regulation: endothelin-converting enzyme-1 (ECE-1), neutral endopeptidase 24.11 (NEP), and angiotensin-converting enzyme (ACE).[1][2] By inhibiting ECE-1 and ACE, this compound blocks the production of the potent vasoconstrictors endothelin-1 and angiotensin II, respectively.[2] Simultaneously, its inhibition of NEP prevents the breakdown of vasodilatory peptides such as atrial natriuretic peptide (ANP) and bradykinin.[1][2]
Q2: What are the reported in vitro inhibitory concentrations (IC50) for this compound?
A2: The following table summarizes the reported IC50 values for this compound against its target enzymes.
| Enzyme | IC50 Value |
| Endothelin-Converting Enzyme-1 (ECE-1) | 55 nM |
| Neutral Endopeptidase 24.11 (NEP) | 2 nM |
| Angiotensin-Converting Enzyme (ACE) | 22 nM |
| (Data sourced from multiple preclinical studies)[1][2][3] |
Q3: What are some reported effective dosages of this compound in animal models?
A3: Preclinical studies in conscious rats have demonstrated the in vivo efficacy of this compound. The table below outlines dosages and their observed effects.
| Animal Model | Dosage | Route of Administration | Observed Efficacy |
| Conscious Rats | 10 mg/kg | Intravenous | Suppressed big endothelin-1-induced pressor response by 82% at 30 minutes and 72% at 120 minutes.[1] |
| Conscious Rats | 10 mg/kg | Intravenous | Increased plasma atrial natriuretic peptide (ANP) immunoreactivity by 170% for up to 4 hours in ANP-infused rats.[1] |
| Conscious Rats | 10 mg/kg | Intravenous | Inhibited the angiotensin I-induced pressor response by 74-94% within the first 2 hours.[1] |
| Spontaneously Hypertensive Rats | 0.01, 0.1, 1, and 5 mg/kg/day | Continuous Intravenous Infusion | Dose-dependently reduced mean arterial blood pressure.[3] |
Q4: Has the oral prodrug of this compound, CGS 37808, shown efficacy in animal models?
A4: Yes, the orally active prodrug CGS 37808 has demonstrated similar in vivo activities. In conscious rats, an oral dose of 10 mgEq/kg blocked the big endothelin-1-induced pressor response by 71% at 30 minutes and 67% at 120 minutes.[1] It also increased plasma ANP immunoreactivity by 103% and inhibited the angiotensin I-induced pressor response by an average of 49% within the first 4 hours.[1]
Troubleshooting Guides
Issue 1: Suboptimal inhibition of target enzymes in vitro.
-
Question: My in vitro assay shows lower than expected inhibition of ACE, NEP, or ECE-1 with this compound. What could be the cause?
-
Answer:
-
Compound Integrity: Ensure the stability and purity of your this compound stock. Improper storage or handling can lead to degradation. We recommend preparing fresh solutions for each experiment.
-
Assay Conditions: Verify that the pH, temperature, and substrate concentrations in your assay are optimal for the specific enzyme activity. Refer to established protocols for ACE, NEP, and ECE-1 activity assays.
-
Solvent Effects: Confirm that the solvent used to dissolve this compound (e.g., DMSO) is not interfering with the assay at the final concentration used. Run appropriate vehicle controls.
-
Issue 2: High variability in blood pressure response in animal models.
-
Question: I am observing significant variability in the antihypertensive effect of this compound in my rodent model. How can I reduce this?
-
Answer:
-
Animal Acclimatization: Ensure that animals are properly acclimatized to the housing and experimental conditions to minimize stress-induced fluctuations in blood pressure.
-
Route of Administration: The method of administration can significantly impact bioavailability. Continuous intravenous infusion has been shown to provide a dose-dependent reduction in mean arterial blood pressure in spontaneously hypertensive rats.[3] If using oral gavage with the prodrug CGS 37808, ensure consistent administration technique.
-
Baseline Measurements: Establish stable baseline blood pressure readings for each animal before drug administration to accurately quantify the treatment effect.
-
Animal Strain and Health: The choice of animal model (e.g., normotensive vs. hypertensive strains) will influence the magnitude of the response.[2][3] Ensure all animals are healthy and free from underlying conditions that could affect cardiovascular parameters.
-
Experimental Protocols
Protocol 1: In Vivo Dose-Response Study for Blood Pressure Reduction in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old.
-
Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment.
-
Surgical Implantation (Optional but Recommended): For continuous blood pressure monitoring, surgically implant radiotelemetry transmitters or arterial catheters. Allow for a recovery period of at least 7 days.
-
Baseline Measurement: Record baseline mean arterial blood pressure (MABP) and heart rate for at least 3 consecutive days to establish a stable baseline.
-
Drug Preparation: Dissolve this compound in a sterile vehicle (e.g., saline). Prepare fresh solutions daily.
-
Dosing Regimen:
-
Divide animals into treatment and vehicle control groups (n=8-10 per group).
-
Administer this compound via continuous intravenous infusion at escalating doses (e.g., 0.01, 0.1, 1, and 5 mg/kg/day), with each dose administered for 5 consecutive days.[3]
-
Administer the vehicle solution to the control group on the same schedule.
-
-
Data Collection: Continuously monitor MABP and heart rate throughout the study. Collect blood samples at specified time points to measure plasma biomarkers (e.g., ANP, angiotensin II).
-
Data Analysis: Calculate the change in MABP from baseline for each animal. Use appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of this compound to the vehicle control.
Visualizations
References
- 1. This compound and its orally active prodrug CGS 37808 as triple inhibitors of endothelin-converting enzyme-1, neutral endopeptidase 24.11, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a triple inhibitor of angiotensin converting enzyme, neutral endopeptidase and endothelin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
CGS 35601 inconsistent blood pressure lowering
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent blood pressure-lowering effects with CGS 35601.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a triple vasopeptidase inhibitor.[1][2] It simultaneously inhibits three key enzymes involved in blood pressure regulation:
-
Angiotensin-Converting Enzyme (ACE): By inhibiting ACE, this compound blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1]
-
Neutral Endopeptidase (NEP): NEP inhibition prevents the breakdown of vasodilatory peptides such as bradykinin, natriuretic peptides (NPs), and adrenomedullin.[1]
-
Endothelin-Converting Enzyme (ECE): ECE inhibition blocks the conversion of big endothelin-1 into the powerful vasoconstrictor endothelin-1.[1]
Q2: What are the reported IC50 values for this compound?
A2: The in vitro inhibitory concentrations (IC50) for this compound have been established for each of its target enzymes.
| Target Enzyme | IC50 Value |
| Neutral Endopeptidase (NEP) | 2 nM |
| Angiotensin-Converting Enzyme (ACE) | 22 nM |
| Endothelin-Converting Enzyme (ECE) | 55 nM |
| (Data sourced from multiple studies)[1][2][3] |
Q3: Has the blood pressure-lowering effect of this compound been consistently demonstrated in preclinical studies?
A3: Yes, published preclinical studies have demonstrated a dose-dependent and effective blood pressure-lowering effect of this compound in various rat models of hypertension, including spontaneously hypertensive rats (SHR) and Dahl salt-sensitive (DSS) rats.[1][2][4]
Troubleshooting Inconsistent Blood Pressure Lowering
If you are observing inconsistent or variable blood pressure-lowering effects with this compound in your experiments, consider the following potential factors and troubleshooting steps.
Experimental Model and Conditions
Q4: My results vary between different animal models. Is this expected?
A4: Yes, the antihypertensive effect of this compound can differ based on the underlying pathophysiology of the hypertension model. For instance, its efficacy has been demonstrated in both normal-renin models (SHR) and low-renin, high-salt models (DSS rats).[4] The renin-angiotensin system status, salt sensitivity, and endothelin system activity of your chosen model will influence the magnitude of the response.
Q5: Could the diet of my experimental animals affect the results?
A5: Absolutely. Diet, particularly salt content, is a critical variable. In Dahl salt-sensitive rats, a high-salt diet is required to induce the hypertensive phenotype where this compound has been shown to be effective.[4] Ensure that the diet is standardized across all experimental groups and that the salt content is appropriate for your chosen model.
Dosing and Administration
Q6: I am not observing a clear dose-response relationship. What could be the issue?
A6: A lack of a clear dose-response relationship could stem from several factors:
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Dose Range: The selected dose range may be too narrow or on the plateau of the dose-response curve. Published studies have used escalating doses from 0.1 to 5 mg/kg/day to demonstrate a dose-dependent effect.[2][4]
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Drug Stability and Formulation: Ensure the stability of your this compound formulation. Improper storage or preparation can lead to degradation of the compound.
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Route of Administration: The method of administration is crucial. Continuous intra-arterial infusion has been used in some chronic studies to maintain stable plasma concentrations.[2][4] Bolus administrations may lead to more variable effects.
Q7: Can the use of the prodrug CGS 37808 lead to different results?
A7: CGS 37808 is an orally active prodrug of this compound.[3] When administered orally, its conversion to the active form, this compound, can be influenced by first-pass metabolism and individual differences in metabolic enzyme activity, potentially leading to greater variability compared to direct administration of this compound.[3]
Measurement and Data Interpretation
Q8: My blood pressure readings are highly variable even within the same animal. How can I minimize this?
A8: High variability in blood pressure readings is a common challenge in preclinical studies. To minimize this:
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Acclimatization: Ensure animals are properly acclimatized to the experimental setup, especially if using conscious, unrestrained models, to reduce stress-induced blood pressure fluctuations.
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Surgical Instrumentation: If using telemetry or arterial catheters, allow for a sufficient recovery and stabilization period (e.g., 7 days) post-surgery before starting the experiment.[2][4]
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Measurement Timing: Take measurements at the same time each day to account for circadian variations in blood pressure.
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Data Averaging: Average multiple readings taken over a specific time interval to obtain a more stable blood pressure value.
Visualizing Pathways and Workflows
This compound Signaling Pathway
Caption: Mechanism of this compound triple inhibition.
Troubleshooting Workflow for Inconsistent Results
References
- 1. This compound, a triple inhibitor of angiotensin converting enzyme, neutral endopeptidase and endothelin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and its orally active prodrug CGS 37808 as triple inhibitors of endothelin-converting enzyme-1, neutral endopeptidase 24.11, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triple VPI this compound reduces high blood pressure in low-renin, high-salt Dahl salt-sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of CGS 35601
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CGS 35601. The information is designed to help address specific issues that may arise during experiments, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a triple vasopeptidase inhibitor that simultaneously targets three key enzymes:
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Angiotensin-Converting Enzyme (ACE): Inhibition of ACE blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.
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Neutral Endopeptidase (NEP): By inhibiting NEP, this compound prevents the breakdown of vasodilatory peptides such as bradykinin and natriuretic peptides.
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Endothelin-Converting Enzyme (ECE): Inhibition of ECE blocks the synthesis of the powerful vasoconstrictor endothelin-1.[1][2]
The combined action of this compound leads to a decrease in vasoconstriction and an increase in vasodilation, resulting in a reduction in blood pressure.[1][2]
Q2: Are there any known off-target effects for this compound?
Currently, there is no publicly available data from comprehensive off-target screening studies, such as kinome scans or broad selectivity panels, for this compound. Preclinical studies in rats have shown that this compound has a good safety profile and is well-tolerated.[1][3] However, the absence of published off-target data does not exclude the possibility of off-target interactions. Researchers should remain vigilant for unexpected experimental outcomes.
Q3: My cells are showing an unexpected phenotype after treatment with this compound that doesn't seem to be related to its known mechanism of action. How can I troubleshoot this?
If you observe an unexpected phenotype, it is crucial to determine if it is due to an off-target effect of this compound. Here is a troubleshooting guide to help you investigate:
Troubleshooting Guide: Investigating Unexpected Phenotypes
| Step | Action | Rationale |
| 1. Confirm Compound Identity and Purity | Verify the identity and purity of your this compound stock using methods like LC-MS or NMR. | Impurities or degradation products could be responsible for the observed effects. |
| 2. Perform a Dose-Response Experiment | Treat your cells with a wide range of this compound concentrations to determine if the unexpected phenotype is dose-dependent. | A clear dose-response relationship strengthens the evidence that the effect is compound-related. |
| 3. Use a Structurally Unrelated Inhibitor | Treat your cells with a different, structurally unrelated inhibitor of ACE, NEP, and ECE. | If the unexpected phenotype is not replicated with another inhibitor of the same primary targets, it is more likely to be an off-target effect of this compound. |
| 4. Rescue Experiment | If possible, try to "rescue" the phenotype by adding back the downstream products of the inhibited enzymes (e.g., angiotensin II, endothelin-1) or blocking the pathways of the potentiated vasodilators (e.g., bradykinin receptor antagonist). | If the phenotype cannot be rescued, it further suggests an off-target mechanism. |
| 5. Broad-Spectrum Kinase Profiling | If you have access to such services, submit a sample of this compound for a broad-spectrum kinase profiling assay (kinome scan). | This will identify any unintended interactions with a wide range of kinases. |
| 6. Cellular Thermal Shift Assay (CETSA) | Perform a CETSA to identify proteins that are directly bound by this compound in your cellular model. | This can reveal novel, direct targets of the compound. |
Quantitative Data on this compound Potency
While specific off-target interaction data is unavailable, the on-target potency of this compound has been well-characterized.
| Target Enzyme | IC50 (nM) | Reference |
| Neutral Endopeptidase (NEP) | 2 | [1][2] |
| Angiotensin-Converting Enzyme (ACE) | 22 | [1][2] |
| Endothelin-Converting Enzyme (ECE) | 55 | [1][2] |
Experimental Protocols
For researchers wishing to investigate the potential off-target effects of this compound, the following are detailed methodologies for key experiments.
Kinase Profiling Assay (Kinome Scan)
Objective: To identify off-target interactions of this compound with a broad panel of human kinases.
Methodology:
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Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
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Assay Format: A common format is an in vitro competition binding assay. A test kinase is incubated with a proprietary, active-site directed ligand that is immobilized.
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Incubation: this compound is added to the assay at a screening concentration (e.g., 1 µM or 10 µM) and incubated with the kinase-ligand complex.
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Detection: The amount of kinase bound to the immobilized ligand is quantified, often using quantitative PCR (qPCR) for the DNA tag linked to the kinase.
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Data Analysis: A reduction in the amount of kinase bound to the immobilized ligand indicates that this compound is competing for the active site. The results are typically expressed as a percentage of inhibition or a dissociation constant (Kd).
Cellular Thermal Shift Assay (CETSA)
Objective: To identify the direct protein targets of this compound within a cellular context.
Methodology:
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Cell Treatment: Treat intact cells with this compound at a desired concentration. A vehicle-treated control is essential.
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Heating: Aliquots of the cell lysate are heated to a range of temperatures.
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Protein Precipitation: Unstable proteins will denature and precipitate at lower temperatures. Proteins that are bound to a ligand (like this compound) are stabilized and will denature at a higher temperature.
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Protein Quantification: The soluble fraction of proteins at each temperature is collected and analyzed by Western blotting for specific target candidates or by mass spectrometry for a proteome-wide analysis.
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Data Analysis: A shift in the melting curve of a protein to a higher temperature in the presence of this compound indicates a direct binding interaction.
Visualizations
Signaling Pathways
Caption: Primary mechanism of action of this compound.
References
CGS 35601 stability problems in long-term studies
CGS 35601 Stability Support Center
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during long-term studies of this compound.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments with this compound.
Issue 1: Rapid degradation of this compound in aqueous solution at neutral or basic pH.
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Question: My this compound stock solution, prepared in a neutral phosphate buffer (pH 7.4), shows over 10% degradation in less than 24 hours at room temperature. What is causing this instability?
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Answer: this compound is highly susceptible to base-catalyzed hydrolysis due to the presence of an ester functional group. At neutral and, more significantly, at basic pH, this ester bond is rapidly cleaved, leading to the formation of two primary degradants: D-1 (carboxylic acid) and D-2 (alcohol). To mitigate this, prepare stock solutions in an acidic buffer (e.g., pH 4.5 citrate buffer) and store them at 2-8°C for short-term use (up to 72 hours) or at -20°C for long-term storage.
Issue 2: Appearance of a new, unexpected peak in HPLC chromatograms during a photostability study.
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Question: During my photostability study (ICH Q1B), I've noticed a significant new peak, designated as D-3, which does not appear in samples protected from light. What is this peak and how can I prevent its formation?
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Answer: this compound exhibits sensitivity to light, particularly in the UV spectrum. The formation of D-3 is a known consequence of photodegradation.[1][2] This process is often initiated by UV light exposure, leading to oxidative degradation. To prevent this, all experiments involving this compound should be conducted under amber lighting or in light-resistant containers.[3] Ensure that the final drug product packaging provides adequate protection from light.[3]
Issue 3: Inconsistent assay results and loss of potency in solid-state samples stored under ambient conditions.
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Question: I am observing inconsistent potency results for my solid this compound reference standard stored on the benchtop. What could be the cause?
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Answer: The solid form of this compound is hygroscopic and can adsorb moisture from the atmosphere, which can lead to solid-state hydrolysis and potential polymorphic changes over time.[4] High humidity and temperature can accelerate the degradation of active ingredients.[1] It is critical to store solid this compound in a desiccator at controlled room temperature. For long-term storage, place the material in a tightly sealed container with a desiccant at 2-8°C.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The three primary degradation pathways identified for this compound are:
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Hydrolysis: Primarily base-catalyzed cleavage of the ester linkage, forming degradants D-1 and D-2. This is the most common degradation route in aqueous solutions.
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Oxidation: Susceptible to oxidative degradation, especially when exposed to atmospheric oxygen over long periods or in the presence of peroxides.
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Photodegradation: Degrades upon exposure to UV light, leading to the formation of the photolytic degradant D-3.[1]
Caption: Primary degradation pathways for this compound.
Q2: What are the recommended storage conditions for this compound?
A2: Recommended storage conditions depend on the physical state and duration:
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Solid Form (Long-Term): 2-8°C in a tightly sealed, light-resistant container with a desiccant.
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Aqueous Solution (Short-Term, <72h): 2-8°C in an acidic buffer (pH 4.0-5.0).
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Aqueous Solution (Long-Term): -20°C in an acidic buffer (pH 4.0-5.0) in small aliquots to avoid freeze-thaw cycles.
Q3: How can I troubleshoot unexpected peaks in my stability samples?
A3: A systematic approach is necessary to identify unknown peaks. Forced degradation studies are essential for identifying potential degradation pathways and products.[5]
Caption: Troubleshooting workflow for unknown peaks.
Quantitative Data Summary
The following tables summarize stability data from long-term and accelerated studies.
Table 1: this compound Degradation in Aqueous Buffer (0.5 mg/mL) after 30 Days
| Condition | % this compound Remaining | Major Degradant(s) |
| pH 4.5, 4°C | 99.1% | D-1 |
| pH 7.4, 25°C, dark | 82.3% | D-1, D-2 |
| pH 8.0, 25°C, dark | 65.7% | D-1, D-2 |
| pH 7.4, 25°C, ICH light | 71.5% | D-1, D-2, D-3 |
Table 2: Solid-State Stability of this compound after 6 Months
| Condition | Assay (% Label Claim) | Total Impurities |
| 25°C / 60% Relative Humidity (RH) | 98.9% | 1.1% |
| 40°C / 75% Relative Humidity (RH) | 96.2% | 3.8% |
Experimental Protocols
Protocol 1: Forced Degradation Study
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Objective: To identify potential degradation products and pathways for this compound.
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Procedure:
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Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
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Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 N NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 N HCl before analysis.
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Oxidation: Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
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Thermal Degradation: Store 10 mg of solid this compound in an oven at 105°C for 48 hours. Dissolve in mobile phase for analysis.
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Photodegradation: Expose a 1 mg/mL solution of this compound to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).
-
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV method and by LC-MS to identify degradant masses.
Protocol 2: Stability-Indicating HPLC Method
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Column: C18, 4.6 x 150 mm, 3.5 µm
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Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile
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Gradient: Start at 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.
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Flow Rate: 1.0 mL/min
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Column Temperature: 30°C
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Detection Wavelength: 280 nm
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Injection Volume: 10 µL
Caption: Workflow for a typical long-term stability study.
References
- 1. The Stability Challenges for Pharmaceutical Products | RSSL [rssl.com]
- 2. Navigating the Challenges of Stability Testing | Pharmacy Prof Dvpt [ce.pharmacy.wisc.edu]
- 3. Common Issues in Packaging Stability Studies and How to Resolve Them – StabilityStudies.in [stabilitystudies.in]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
how to minimize variability in CGS 35601 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the triple vasopeptidase inhibitor, CGS 35601.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, triple vasopeptidase inhibitor. It simultaneously inhibits three key enzymes involved in blood pressure regulation:
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Angiotensin-Converting Enzyme (ACE): By inhibiting ACE, this compound blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.
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Neutral Endopeptidase (NEP): NEP inhibition by this compound prevents the breakdown of vasodilatory peptides such as atrial natriuretic peptide (ANP), leading to their increased circulation.
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Endothelin-Converting Enzyme (ECE): this compound inhibits ECE, which is responsible for the production of the powerful vasoconstrictor endothelin-1 (ET-1).
This triple inhibition leads to a dual effect of reducing vasoconstriction and enhancing vasodilation, resulting in a significant reduction in blood pressure.
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentrations (IC50) for this compound against its target enzymes are:
| Enzyme | IC50 Value |
| Angiotensin-Converting Enzyme (ACE) | 22 nM |
| Neutral Endopeptidase (NEP) | 2 nM |
| Endothelin-Converting Enzyme (ECE) | 55 nM |
Q3: In which experimental models has this compound been shown to be effective?
This compound has demonstrated antihypertensive efficacy in various preclinical models of hypertension, including spontaneously hypertensive rats (SHR) and Dahl salt-sensitive (DSS) rats.
Troubleshooting Guides
In Vitro Enzyme Inhibition Assays
Issue: High Variability in IC50 Values
| Potential Cause | Recommended Action |
| Compound Solubility and Stability | Solubility: this compound is often dissolved in DMSO for in vitro assays. Ensure the final DMSO concentration in your assay is low (typically <1%) to avoid solvent effects on enzyme activity. If solubility issues persist, try gentle warming or sonication. Always visually inspect for precipitation. Stability: Thiol-containing compounds like this compound can be susceptible to oxidation. Prepare fresh stock solutions in anhydrous DMSO. For storage, aliquot into single-use vials and store at -80°C to minimize freeze-thaw cycles. Avoid prolonged exposure to air and light. |
| Enzyme and Substrate Quality | Use high-quality, purified enzymes and substrates from a reputable supplier. Ensure proper storage of enzymes (typically at -80°C in a glycerol-containing buffer) to maintain activity. |
| Assay Conditions | Maintain consistent temperature and pH throughout the experiment, as enzyme activity is highly sensitive to these parameters. Use a validated assay buffer. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of the inhibitor. Prepare a master mix for reagents where possible to minimize well-to-well variability. |
| Incorrect Incubation Times | Optimize and strictly adhere to pre-incubation (enzyme and inhibitor) and reaction (with substrate) times. These should be determined during assay development to ensure initial velocity conditions are met. |
Issue: No or Low Inhibition Observed
| Potential Cause | Recommended Action |
| Inactive Compound | Verify the identity and purity of your this compound stock. If possible, test a new batch of the compound. Consider the stability issues mentioned above. |
| Incorrect Enzyme or Substrate Concentration | Ensure enzyme and substrate concentrations are appropriate for the assay. The substrate concentration should ideally be at or near its Michaelis-Menten constant (Km) for the enzyme. |
| Assay Interference | Components of your sample or buffer may be interfering with the assay. Run appropriate controls, including a vehicle control (DMSO) and a positive control inhibitor (e.g., captopril for ACE). |
In Vivo Hypertension Experiments
Issue: Inconsistent Blood Pressure Readings
| Potential Cause | Recommended Action |
| Animal Stress | Acclimatize animals to the experimental setup (e.g., restraint for tail-cuff measurements) for a sufficient period before starting the experiment. Handle animals gently and consistently. For continuous monitoring, telemetry is the gold standard to minimize stress. |
| Improper Measurement Technique | Tail-Cuff: Ensure proper placement of the cuff and sensor. The animal's tail should be warmed to ensure adequate blood flow. Use a validated and calibrated system. Telemetry: Follow aseptic surgical procedures for implanting the telemetry device to prevent infection and ensure proper healing. Allow for a sufficient recovery period (typically 7-10 days) post-surgery before starting measurements. |
| Variability in Drug Administration | For intravenous or intra-arterial infusions, ensure the catheter is patent and the infusion pump is calibrated and functioning correctly. For oral gavage, ensure consistent administration technique to minimize stress and ensure the full dose is delivered. |
| Animal Health and Environment | Monitor animal health closely. Ensure a stable environment with a consistent light-dark cycle, temperature, and humidity. Provide ad libitum access to food and water unless otherwise specified in the protocol. |
Data Presentation
Table 1: Effect of this compound on Mean Arterial Blood Pressure (MABP) in Spontaneously Hypertensive Rats (SHR)
| Dose (mg/kg/day, i.a. infusion) | Duration | Baseline MABP (mmHg) | MABP after Treatment (mmHg) | Change in MABP (mmHg) |
| 0.01 | 5 days | 156 ± 4 | Not significantly different | - |
| 0.1 | 5 days | 156 ± 4 | Not significantly different | - |
| 1 | 5 days | 156 ± 4 | ~125 | ~ -31 |
| 5 | 5 days | 156 ± 4 | 94 ± 5 | ~ -62 |
| Data are presented as mean ± SEM. |
Table 2: Effect of this compound on Plasma Atrial Natriuretic Peptide (ANP) in Conscious Rats
| Dose (mg/kg, i.v.) | Time Post-Dose | Change in Plasma ANP Immunoreactivity |
| 10 | Up to 4 hours | +170% |
| In rats infused with ANP.[1] |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution for In Vitro Assays
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Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes.
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Procedure:
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Under a fume hood, accurately weigh the desired amount of this compound powder.
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Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex or sonicate briefly until the compound is completely dissolved.
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Aliquot the stock solution into single-use, tightly sealed vials to minimize freeze-thaw cycles and exposure to moisture.
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Store the aliquots at -80°C, protected from light.
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Protocol: Generalized In Vitro ACE Inhibition Assay
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Reagents: ACE enzyme, substrate (e.g., HHL or a fluorogenic substrate), assay buffer (e.g., Tris-HCl with NaCl), this compound stock solution, positive control (e.g., captopril), and a plate reader.
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Procedure:
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Prepare serial dilutions of this compound and the positive control in the assay buffer.
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In a microplate, add the ACE enzyme solution to each well.
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Add the serially diluted this compound, positive control, or vehicle (DMSO diluted in buffer) to the respective wells.
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Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
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Initiate the enzymatic reaction by adding the substrate to all wells.
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Immediately begin kinetic reading or incubate for a fixed time at 37°C.
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If using an endpoint assay, stop the reaction with a suitable reagent (e.g., HCl).
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Measure the product formation using a spectrophotometer or fluorometer at the appropriate wavelength.
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Calculate the percent inhibition for each concentration and determine the IC50 value.
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Protocol: In Vivo Administration of this compound to Hypertensive Rats
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Animal Model: Spontaneously Hypertensive Rats (SHR) or other suitable models.
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Preparation of Dosing Solution: For intravenous or intra-arterial administration, this compound can be dissolved in saline. The use of a co-solvent like DMSO may be necessary for higher concentrations, followed by dilution in saline. Ensure the final vehicle composition is well-tolerated by the animals. For example, a common vehicle for in vivo studies is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
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Administration:
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Surgical Preparation: For continuous infusion, surgically implant a catheter into the carotid artery or femoral vein. Allow for a recovery period of at least 7 days.
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Dosing: Administer this compound via the implanted catheter using a calibrated infusion pump. For bolus injections, administer the prepared solution slowly.
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Blood Pressure Monitoring:
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Telemetry (Recommended): Implant a telemetry device for continuous and stress-free monitoring of blood pressure and heart rate.
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Tail-Cuff Method: Acclimatize the rats to the restraint and procedure for several days before the experiment to obtain stable baseline readings.
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Data Collection: Record baseline blood pressure before drug administration. Monitor and record blood pressure continuously or at regular intervals throughout the study period.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflows for this compound.
Caption: Troubleshooting logic for experimental variability.
References
Technical Support Center: CGS 35601 and Angioedema Risk in Preclinical Models
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential angioedema risk associated with CGS 35601 in preclinical models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical risk of angioedema associated with this compound?
A1: this compound is a triple vasopeptidase inhibitor that targets angiotensin-converting enzyme (ACE), neutral endopeptidase (NEP), and endothelin-converting enzyme (ECE).[1] The theoretical risk of angioedema stems from its inhibition of ACE and NEP. Both of these enzymes are involved in the degradation of bradykinin, a potent vasodilator that increases vascular permeability.[1][2] By inhibiting these enzymes, this compound can potentially lead to an accumulation of bradykinin, which is a key mediator of certain types of drug-induced angioedema.[2][3][4]
Q2: Are there any published preclinical studies that have specifically evaluated the angioedema risk of this compound?
A2: Currently, there is a lack of published preclinical studies specifically designed to assess the angioedema risk of this compound. While preclinical studies in rat models of hypertension have shown good safety and tolerability in chronic 30-day experiments, one study noted that "Long-term chronic experiments are needed to assess possible angioedema and increases in vascular permeability." This indicates a recognized data gap in the existing research.
Q3: How can we assess the potential for this compound-induced angioedema in our preclinical models?
A3: To assess the angioedema potential of this compound, we recommend a multi-faceted approach that includes both in vivo and ex vivo techniques. A primary in vivo method is to measure changes in vascular permeability in response to this compound administration. Additionally, monitoring for physical signs of edema and measuring plasma bradykinin levels can provide valuable insights.
Q4: What are the key signaling pathways involved in bradykinin-mediated angioedema?
A4: Bradykinin-mediated angioedema is primarily initiated by the binding of bradykinin to its B2 receptor on endothelial cells.[5] This interaction triggers a signaling cascade that leads to vasodilation and increased vascular permeability, resulting in the localized swelling characteristic of angioedema.[5]
Troubleshooting Guides
Problem: We are not observing any overt signs of angioedema (e.g., paw swelling) in our animal models after this compound administration. Does this mean there is no risk?
Troubleshooting Steps:
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Increase Sensitivity of Measurement: The absence of visible edema does not entirely rule out an effect on vascular permeability. More sensitive techniques, such as the Miles assay or fluorescent dextran leakage assays, can quantify changes in vascular permeability that are not macroscopically visible.[6][7][8][9][10]
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Consider the Animal Model: The susceptibility to bradykinin-mediated angioedema can vary between species and even strains. Ensure the chosen animal model is appropriate for studying this effect.
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Dose and Duration: Evaluate the dose and duration of this compound administration. A higher dose or a longer treatment period may be necessary to unmask a potential effect.
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Co-administration with a Sensitizing Agent: In some models, a sub-threshold inflammatory challenge can be used to sensitize the animals and reveal a drug's potential to exacerbate edema formation.
Problem: We are seeing variable results in our vascular permeability assays.
Troubleshooting Steps:
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Standardize Procedures: Ensure that all experimental procedures, including drug administration, dye injection, and tissue collection, are highly standardized to minimize variability.
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Control for Blood Pressure Effects: this compound is an antihypertensive agent. Changes in blood pressure can independently affect vascular permeability.[6][10] It is crucial to monitor and account for hemodynamic changes in your experimental design and data analysis.
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Refine Dye Extraction: If using the Miles assay, ensure complete extraction of the Evans Blue dye from the tissue, as incomplete extraction is a common source of variability.[7][8][9]
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Increase Sample Size: A larger number of animals per group can help to overcome inherent biological variability and increase the statistical power of your study.
Data Presentation
While specific quantitative data for this compound-induced angioedema is not available in the literature, researchers generating such data should structure it for clarity and comparison. Below are template tables for recording key experimental outcomes.
Table 1: Effect of this compound on Vascular Permeability (Miles Assay)
| Treatment Group | Dose (mg/kg) | N | Evans Blue Extravasation (µg/g tissue) | % Change from Vehicle | p-value |
| Vehicle Control | - | ||||
| This compound | |||||
| Positive Control (e.g., Bradykinin) |
Table 2: Plasma Bradykinin Levels Following this compound Administration
| Treatment Group | Dose (mg/kg) | Time Point | N | Plasma Bradykinin (pg/mL) | % Change from Baseline | p-value |
| Vehicle Control | - | |||||
| This compound | ||||||
Experimental Protocols
1. Protocol for Assessing Vascular Permeability using the Miles Assay
This protocol is adapted from established methods for measuring in vivo vascular permeability.[6][7][8][9][10]
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Animals: Select an appropriate rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage, intravenous injection).
-
Dye Injection: After a specified time, inject a sterile solution of Evans Blue dye (e.g., 2% in saline) intravenously.
-
Circulation Time: Allow the dye to circulate for a defined period (e.g., 30 minutes).
-
Tissue Collection: Euthanize the animals and perfuse the circulatory system with saline to remove intravascular dye. Collect tissues of interest (e.g., skin from the dorsal region, paw, trachea).
-
Dye Extraction: Weigh the collected tissues and incubate them in formamide at a specified temperature (e.g., 60°C) for a set duration (e.g., 24-48 hours) to extract the Evans Blue dye.[8][9]
-
Quantification: Centrifuge the formamide extracts and measure the absorbance of the supernatant at approximately 620 nm.[8][9] Calculate the concentration of Evans Blue in the tissue using a standard curve.
2. Protocol for Measurement of Plasma Bradykinin Levels
-
Animals and Drug Administration: As described in the protocol above.
-
Blood Collection: At predetermined time points after this compound administration, collect blood samples into tubes containing appropriate protease inhibitors to prevent ex vivo bradykinin degradation.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bradykinin Assay: Measure bradykinin concentrations in the plasma samples using a validated commercial ELISA or radioimmunoassay kit, following the manufacturer's instructions.
Visualizations
Caption: Mechanism of potential this compound-induced angioedema.
Caption: Workflow for assessing vascular permeability (Miles Assay).
References
- 1. This compound, a triple inhibitor of angiotensin converting enzyme, neutral endopeptidase and endothelin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bradykinin-Mediated Angioedema Induced by Commonly Used Cardiovascular Drugs [mdpi.com]
- 3. Frontiers | Pathophysiology of bradykinin and histamine mediated angioedema [frontiersin.org]
- 4. Pathophysiology of bradykinin and histamine mediated angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Vascular Permeability Assays In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. profiles.foxchase.org [profiles.foxchase.org]
- 10. Vascular Permeability Assays In Vivo | Springer Nature Experiments [experiments.springernature.com]
interpreting variable responses to CGS 35601
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CGS 35601.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a triple vasopeptidase inhibitor. It simultaneously inhibits three key enzymes involved in cardiovascular regulation:
-
Angiotensin-Converting Enzyme (ACE): Blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.
-
Neutral Endopeptidase (NEP): Prevents the degradation of vasodilatory peptides such as natriuretic peptides, bradykinin, and adrenomedullin.
-
Endothelin-Converting Enzyme (ECE): Inhibits the synthesis of endothelin-1, a powerful vasoconstrictor.
By this triple-inhibition mechanism, this compound leads to a reduction in vasoconstriction and an enhancement of vasodilation, resulting in a blood pressure-lowering effect.
Q2: What are the expected in vivo effects of this compound?
A2: In preclinical models, such as spontaneously hypertensive rats, this compound has been shown to effectively lower mean arterial blood pressure.[1] It has also been observed to modulate the plasma concentrations of various vasoactive peptides.[1]
Q3: How should I prepare this compound for in vivo administration?
A3: The solubility of this compound can be challenging. For in vivo studies, it may be dissolved in a vehicle such as saline. One study administered this compound via continuous intra-arterial infusion in saline.[1] For other routes of administration, a formulation with DMSO and other solubilizing agents might be necessary. A common formulation for compounds with low water solubility is a mixture of DMSO, Tween 80, and saline.
Q4: I am observing high variability in my experimental results with this compound. What are the potential causes?
A4: Variable responses to this compound can arise from several factors:
-
Complex Biological System: this compound targets three different enzymes, leading to a complex interplay between vasoconstrictor and vasodilator pathways. The net effect can depend on the baseline physiological state of the animal model.
-
Compensatory Mechanisms: Chronic inhibition of these pathways can lead to compensatory responses in the body, such as activation of the renin-angiotensin-aldosterone system (RAAS) or downregulation of natriuretic peptide receptors.
-
Experimental Protocol: Inconsistencies in drug preparation, administration, or animal handling can introduce variability.
-
Animal Model: The specific strain, age, and health status of the animals can influence their response to the drug.
Troubleshooting Guide
In Vitro Enzyme Inhibition Assays
| Issue | Possible Cause | Recommendation |
| No or low inhibition observed | Incorrect assay conditions: pH, temperature, or buffer composition may not be optimal for the enzyme. | Verify that the assay buffer pH and temperature are within the optimal range for ACE, NEP, or ECE activity. |
| Degraded this compound: The compound may have degraded due to improper storage or handling. | Ensure this compound is stored correctly and prepare fresh solutions for each experiment. | |
| Inactive enzyme: The enzyme preparation may have lost activity. | Test the enzyme activity with a known substrate and a positive control inhibitor. | |
| Inconsistent results between replicates | Pipetting errors: Inaccurate or inconsistent pipetting of reagents. | Use calibrated pipettes and ensure proper mixing of all components. |
| Incomplete dissolution of this compound: The compound may not be fully dissolved in the assay buffer. | Ensure complete dissolution of this compound in the appropriate solvent before adding it to the assay. | |
| High background signal | Contaminated reagents: Reagents may be contaminated with substances that interfere with the assay. | Use high-purity reagents and prepare fresh solutions. |
| Substrate instability: The substrate may be degrading spontaneously. | Check the stability of the substrate under the assay conditions. |
In Vivo Experiments
| Issue | Possible Cause | Recommendation |
| Variable blood pressure response | Inconsistent drug administration: Variations in the dose or rate of administration. | For continuous infusion, use a reliable infusion pump. For bolus injections, ensure accurate volume and consistent injection speed. |
| Animal stress: Stress from handling or restraint can significantly impact blood pressure. | Allow for an adequate acclimatization period and use minimally invasive techniques where possible. | |
| Anesthetic effects: If using an anesthetic, it can interfere with the cardiovascular effects of this compound. | Choose an anesthetic with minimal cardiovascular effects and maintain a consistent level of anesthesia. | |
| Unexpected physiological responses | Off-target effects: Although primarily targeting ACE, NEP, and ECE, high concentrations may have off-target effects. | Perform dose-response studies to identify the optimal therapeutic window. |
| Activation of compensatory pathways: The body may counteract the drug's effects. | Measure relevant biomarkers (e.g., plasma renin activity, aldosterone, natriuretic peptides) to assess the activation of compensatory mechanisms. |
Experimental Protocols
In Vitro ACE Inhibition Assay (Fluorometric)
-
Prepare Reagents:
-
ACE Assay Buffer: 50 mM HEPES, pH 8.0, with 300 mM NaCl and 10 µM ZnCl₂.
-
Substrate: o-Abz-Gly-p-Phe(NO₂)-Pro-OH (final concentration 50 µM).
-
ACE Enzyme: Purified rabbit lung ACE (final concentration 0.1 U/mL).
-
This compound: Prepare a stock solution in DMSO and dilute to various concentrations in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 20 µL of this compound solution or vehicle (for control).
-
Add 20 µL of ACE enzyme solution to each well.
-
Incubate for 15 minutes at 37°C.
-
Add 20 µL of the substrate solution to initiate the reaction.
-
Measure the fluorescence (Excitation: 320 nm, Emission: 420 nm) every minute for 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of this compound.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve.
-
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
-
Animal Preparation:
-
Male SHRs (16-20 weeks old) are anesthetized, and a catheter is implanted in the carotid artery for blood pressure measurement and in the jugular vein for drug infusion.
-
Animals are allowed to recover for at least 48 hours.
-
-
Experimental Setup:
-
The arterial catheter is connected to a pressure transducer for continuous recording of blood pressure and heart rate.
-
The venous catheter is connected to an infusion pump.
-
-
Drug Administration:
-
A baseline blood pressure is recorded for at least 60 minutes.
-
This compound is dissolved in sterile saline and administered as a continuous intravenous infusion at a specific dose (e.g., 1 mg/kg/h).
-
Blood pressure and heart rate are continuously monitored throughout the infusion period and for a post-infusion period.
-
-
Data Analysis:
-
Calculate the mean arterial pressure (MAP) in 5-minute intervals.
-
Compare the MAP during the baseline period to the MAP during this compound infusion.
-
Statistical analysis is performed to determine the significance of the blood pressure-lowering effect.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: In vivo experimental workflow.
References
CGS 35601 Dose-Response Curve Analysis: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CGS 35601. The information is designed to address specific issues that may be encountered during the experimental process of generating and analyzing dose-response curves for this potent vasopeptidase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, triple vasopeptidase inhibitor. It simultaneously inhibits three key enzymes involved in cardiovascular regulation:
-
Angiotensin-Converting Enzyme (ACE): By inhibiting ACE, this compound blocks the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.
-
Neutral Endopeptidase (NEP): Inhibition of NEP prevents the breakdown of vasodilatory peptides such as bradykinin and natriuretic peptides.[1][2]
-
Endothelin-Converting Enzyme (ECE): this compound also inhibits ECE, which is responsible for the production of the powerful vasoconstrictor, endothelin-1.
This triple inhibition leads to a dual effect of reducing vasoconstriction and enhancing vasodilation, making it a subject of interest for cardiovascular research.
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentrations (IC50) for this compound are reported as follows:
| Enzyme | IC50 (nM) |
| Angiotensin-Converting Enzyme (ACE) | 22 |
| Neutral Endopeptidase (NEP) | 2 |
| Endothelin-Converting Enzyme (ECE) | 55 |
Q3: In what solvent should I dissolve this compound?
For in vitro assays, small molecule inhibitors like this compound are often dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Subsequent dilutions into aqueous assay buffers should be performed to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <1%) to avoid solvent effects on enzyme activity. Always consult the manufacturer's product data sheet for specific solubility information.
Q4: How should I store this compound solutions?
Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. When preparing for an experiment, allow the aliquot to thaw completely and come to room temperature before use.
Troubleshooting Guides
Guide 1: Unexpected or Inconsistent Dose-Response Curve
| Problem | Possible Cause | Troubleshooting Action |
| No inhibition observed | Inactive compound: The compound may have degraded due to improper storage or handling. | Prepare a fresh stock solution of this compound from a new vial. Ensure proper storage conditions (-20°C or -80°C in a tightly sealed container). |
| Incorrect assay conditions: The pH, temperature, or buffer composition may not be optimal for inhibitor binding. | Verify that the assay buffer conditions are optimal for the target enzymes (ACE, NEP, and ECE). | |
| Enzyme concentration too high: Excess enzyme can lead to rapid substrate consumption, masking the inhibitory effect. | Reduce the enzyme concentration to a level that provides a robust but not overwhelming signal. | |
| Shallow or flat dose-response curve | Limited solubility of this compound: The compound may be precipitating at higher concentrations in the aqueous assay buffer. | Visually inspect the wells with the highest concentrations for any signs of precipitation. If solubility is an issue, consider using a different solvent for the initial stock or adding a small amount of a solubilizing agent to the assay buffer (ensure it does not affect enzyme activity). |
| Substrate concentration too high: For competitive inhibitors, high substrate concentrations can outcompete the inhibitor. | Perform the assay with a substrate concentration at or below the Michaelis-Menten constant (Km) for each enzyme. | |
| High variability between replicate wells | Pipetting errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variability. | Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of reagents where possible to minimize well-to-well variation. |
| Incomplete mixing: Inadequate mixing of reagents in the assay wells can result in non-uniform reaction rates. | Gently mix the contents of the wells after each reagent addition, being careful to avoid cross-contamination. |
Guide 2: Assay Interference
| Problem | Possible Cause | Troubleshooting Action |
| High background signal | Autofluorescence of this compound: The compound itself may fluoresce at the excitation and emission wavelengths used in the assay. | Run a control experiment with this compound in the assay buffer without the enzyme or substrate to measure its intrinsic fluorescence. Subtract this background from the experimental wells. |
| Contaminated reagents: Buffers or other reagents may be contaminated with fluorescent or interfering substances. | Prepare fresh reagents and use high-purity water. | |
| Signal quenching | Inhibitor absorbs at excitation or emission wavelengths: The compound may be quenching the fluorescent signal from the substrate or product. | Measure the absorbance spectrum of this compound to check for overlap with the assay's fluorescence wavelengths. If there is significant overlap, a different fluorogenic substrate or a non-fluorescence-based detection method may be necessary. |
Experimental Protocols
General Protocol for In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for determining the dose-response curve of this compound against ACE, NEP, and ECE using a fluorometric method. Specific substrates and buffer conditions may need to be optimized for each enzyme.
Materials:
-
This compound
-
Recombinant human ACE, NEP, or ECE
-
Fluorogenic substrate specific for each enzyme (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline for ACE)[3]
-
Assay buffer (enzyme-specific, e.g., Tris-HCl with NaCl and ZnCl2 for ACE)
-
DMSO (for preparing this compound stock solution)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mM).
-
Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for the dose-response curve (e.g., from 1 µM to 0.01 nM). Ensure the final DMSO concentration in all wells is constant and low (<1%).
-
Enzyme Preparation: Dilute the enzyme in cold assay buffer to the desired working concentration. Keep the enzyme on ice until use.
-
Assay Setup:
-
Add a fixed volume of the diluted enzyme solution to each well of the 96-well plate.
-
Add the serially diluted this compound solutions to the respective wells.
-
Include control wells:
-
No inhibitor control: Enzyme and assay buffer with DMSO (vehicle).
-
No enzyme control: Assay buffer and substrate only (to measure background).
-
-
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths over a specific time period (kinetic assay) or at a single endpoint.
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control) from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.
-
Plot the % inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Data Presentation
Example Dose-Response Data for this compound against ACE
The following table represents a typical dataset that would be generated from an in vitro ACE inhibition assay with this compound.
| This compound Concentration (nM) | Log [this compound] (M) | % Inhibition (Mean ± SD) |
| 1000 | -6.0 | 98.2 ± 1.5 |
| 300 | -6.5 | 95.1 ± 2.1 |
| 100 | -7.0 | 85.3 ± 3.4 |
| 30 | -7.5 | 55.2 ± 4.0 |
| 10 | -8.0 | 20.1 ± 3.8 |
| 3 | -8.5 | 5.6 ± 2.5 |
| 1 | -9.0 | 1.2 ± 1.1 |
| 0 (Control) | - | 0 ± 1.8 |
Mandatory Visualizations
References
Technical Support Center: Vasopeptidase Inhibitor Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vasopeptidase inhibitors (VPIs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. In Vitro & Preclinical Experiments
Q1: My in vitro ACE/NEP inhibition assay is giving inconsistent results. What are the common causes?
A1: Inconsistent results in ACE/NEP inhibition assays can stem from several factors. Here is a troubleshooting guide:
-
Substrate and Buffer Preparation: Ensure accurate preparation of the substrate (e.g., HHL for ACE) and buffer solutions. The pH of the buffer is critical for optimal enzyme activity. For ACE inhibition assays using HHL, the buffer is typically a sodium borate buffer adjusted to pH 8.3.[1][2]
-
Enzyme Activity: The activity of the ACE or NEP enzyme preparation can degrade over time. Use a fresh batch of enzyme or validate the activity of your current stock.
-
Incubation Times and Temperatures: Adhere strictly to the specified incubation times and temperatures. For ACE inhibition assays, a pre-incubation of the inhibitor with the enzyme is often required, followed by a specific incubation period after substrate addition, typically at 37°C.[1][3]
-
Solvent Effects: If your test compound is dissolved in a solvent like DMSO, ensure the final concentration in the assay is low (e.g., <1%) to prevent solvent-induced inhibition of the enzyme.[4]
-
Detection Method: For colorimetric or fluorometric assays, ensure that your test compound does not interfere with the detection wavelength. Run appropriate controls with the compound alone to check for absorbance or fluorescence.
Q2: I'm observing a weaker than expected blood pressure-lowering effect of my VPI in an animal model of hypertension. What could be the issue?
A2: A weaker than expected antihypertensive effect in animal models can be due to several factors related to the experimental setup and the animal model itself.
-
Animal Model Selection: The choice of hypertension model is crucial. VPIs have shown efficacy in low, normal, and high-renin models of hypertension.[5] However, the magnitude of the effect can vary. Ensure the chosen model is appropriate for the specific mechanism of your VPI.
-
Drug Administration and Bioavailability: Verify the route of administration, dosage, and formulation of the VPI. Poor oral bioavailability can lead to lower than expected plasma concentrations of the active compound.
-
Blood Pressure Measurement Technique: Direct and continuous blood pressure measurement using telemetry is the gold standard for rodent studies as it avoids the stress-induced fluctuations associated with tail-cuff methods.[6][7] Ensure your telemetric device is correctly implanted and calibrated.
-
Acclimatization of Animals: Ensure animals are properly acclimatized to their housing and any experimental procedures to minimize stress, which can significantly impact blood pressure.
Q3: How do I interpret unexpected off-target effects of my VPI in preclinical studies?
A3: Interpreting off-target effects requires a systematic approach to distinguish between compound-specific effects and broader class effects.
-
Comprehensive Target Profiling: Conduct in vitro screening against a panel of related and unrelated enzymes and receptors to identify potential off-target interactions.
-
Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs of your VPI to determine if the off-target activity is linked to a specific structural motif.
-
Phenotypic Screening: Utilize cell-based assays that represent different biological pathways to assess the functional consequences of any identified off-target interactions.
-
Consult Public Databases: Utilize databases of known drug-target interactions to check if similar compounds have reported off-target effects.
II. Clinical Trial & Data Interpretation Pitfalls
Q4: Why did omapatrilat, a promising VPI, fail to gain regulatory approval despite showing superior blood pressure reduction compared to an ACE inhibitor?
A4: The primary reason for the failure of omapatrilat was the significantly increased risk of angioedema, a potentially life-threatening side effect characterized by swelling of the deep layers of the skin and mucous membranes.[8][9][10] The Omapatrilat Cardiovascular Treatment Assessment Versus Enalapril (OCTAVE) trial, a large-scale clinical study, demonstrated that omapatrilat was associated with a more than threefold higher incidence of angioedema compared to the ACE inhibitor enalapril.[8][10][11]
Q5: What is the mechanistic basis for the increased risk of angioedema with VPIs?
A5: The increased risk of angioedema with VPIs is attributed to their dual mechanism of action. Both ACE and NEP are involved in the degradation of bradykinin, a potent vasodilator that increases vascular permeability. By inhibiting both enzymes, VPIs lead to a greater accumulation of bradykinin compared to ACE inhibitors alone, thereby increasing the risk of angioedema.
Q6: Are there specific patient populations at higher risk for VPI-induced angioedema?
A6: Yes, clinical trial data from the OCTAVE study for omapatrilat identified specific populations with a higher risk of angioedema:
-
Black patients: The incidence of angioedema was significantly higher in Black patients treated with omapatrilat compared to non-Black patients.[8][9]
-
Smokers: Smoking was also identified as a risk factor for developing angioedema with omapatrilat treatment.[8][9]
Quantitative Data Summary
Table 1: Comparative Incidence of Angioedema in the OCTAVE Trial
| Treatment Group | Overall Incidence | Incidence in Black Patients | Incidence in Smokers |
| Omapatrilat | 2.17%[8][9] | 5.54%[8][9] | 3.93%[8][9] |
| Enalapril (ACEi) | 0.68%[8][9] | 1.62%[8][9] | 0.81%[8][9] |
Table 2: Blood Pressure Reduction in Clinical Trials
| Drug | Trial | Population | Systolic BP Reduction (vs. Placebo/Comparator) |
| Omapatrilat | OCTAVE | Hypertension | ~3.6 mmHg greater reduction than enalapril[11] |
| Fasidotril | Phase II | Essential Hypertension | 7.4 mmHg (supine) vs. placebo[12] |
Experimental Protocols
In Vitro ACE Inhibition Assay (HHL Substrate)
This protocol is a generalized procedure for determining the in vitro inhibitory activity of a compound against angiotensin-converting enzyme (ACE) using hippuryl-L-histidyl-L-leucine (HHL) as a substrate.
Materials:
-
ACE from rabbit lung (e.g., Sigma-Aldrich)
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
Sodium borate buffer (50 mM, pH 8.3) with 300 mM NaCl
-
Test compound (VPI) and positive control (e.g., captopril)
-
1 M HCl
-
Ethyl acetate
-
Microplate reader or HPLC system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of ACE in sodium borate buffer.
-
Prepare a stock solution of HHL (e.g., 5 mM) in sodium borate buffer.[13]
-
Prepare serial dilutions of the test compound and positive control in the appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is minimal.
-
-
Assay:
-
In a microplate or microcentrifuge tube, add the test compound or control solution.
-
Add the ACE solution and pre-incubate at 37°C for a specified time (e.g., 10-15 minutes).[3]
-
Initiate the reaction by adding the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).[3]
-
-
Stopping the Reaction and Detection:
-
Stop the reaction by adding 1 M HCl.[2]
-
The product of the reaction, hippuric acid (HA), is then extracted with ethyl acetate.[2][4]
-
The ethyl acetate layer is separated, evaporated, and the residue is redissolved in a suitable solvent (e.g., water or mobile phase).
-
The amount of HA is quantified by measuring the absorbance at 228 nm using a microplate reader or by HPLC.[3]
-
-
Calculation:
-
The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_blank) - (A_sample - A_sample_blank)] / (A_control - A_blank) * 100 where A is the absorbance.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Blood Pressure Measurement in Rodents (Telemetry)
This protocol outlines the key steps for continuous blood pressure monitoring in rodents using implantable telemetry devices.
Materials:
-
Implantable telemetry device with a pressure-sensing catheter
-
Surgical instruments
-
Anesthesia
-
Receivers and data acquisition system
Procedure:
-
Surgical Implantation:
-
The animal (rat or mouse) is anesthetized.
-
For rats, a common approach is to implant the catheter into the abdominal aorta, with the transmitter body placed in the peritoneal cavity.[6][14]
-
For mice, the catheter is often inserted into the carotid artery and advanced to the aortic arch, with the transmitter placed in a subcutaneous pocket.[6][14]
-
The surgical site is closed, and the animal is allowed to recover. A postoperative holding period of 7-10 days is recommended for abdominal aorta implantations to allow for adequate healing.[14]
-
-
Data Acquisition:
-
The animal is housed in its home cage placed on a receiver that wirelessly collects the data from the implanted telemeter.
-
The receiver transmits the data to a data acquisition system for continuous recording of blood pressure, heart rate, and activity.
-
-
Data Analysis:
-
The continuous data allows for the analysis of circadian variations in blood pressure and the precise effects of drug administration over time.
-
Data should be averaged over appropriate time intervals to assess the acute and chronic effects of the VPI.
-
Visualizations
Caption: Mechanism of action and side effect pathway of vasopeptidase inhibitors.
References
- 1. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 2. idpublications.org [idpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 5. Bristol Vanlev OCTAVE trial shows angioedema risk [insights.citeline.com]
- 6. researchgate.net [researchgate.net]
- 7. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 8. Omapatrilat--the story of Overture and Octave - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. etflin.com [etflin.com]
- 14. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Technical Support Center: Enhancing the Bioavailability of the Benazepril Prodrug for Optimal CGS 35601 Exposure
This technical support center is designed for researchers, scientists, and drug development professionals investigating strategies to improve the oral bioavailability of benazepril, the prodrug for the active angiotensin-converting enzyme (ACE) inhibitor, CGS 35601 (benazeprilat). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols in a user-friendly question-and-answer format to address common challenges encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between benazepril and this compound?
A1: Benazepril is a prodrug that is metabolically converted to its active form, this compound, also known as benazeprilat.[1][2][3] This conversion primarily occurs in the liver through the cleavage of an ester group.[1][4][5] Benazeprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), which is responsible for the therapeutic effects of the drug.[1][2][5]
Q2: What is the oral bioavailability of benazepril, and what factors influence it?
A2: The oral bioavailability of benazepril is approximately 37%.[6] Following oral administration, benazepril is absorbed and rapidly converted to benazeprilat.[7] While co-administration with food can delay the time to reach peak plasma concentrations of benazeprilat, it does not significantly affect the overall bioavailability.[4][7][8]
Q3: What are the primary challenges in improving the bioavailability of benazepril?
A3: The main challenge is to enhance the absorption of the parent drug, benazepril, to ensure efficient delivery to the systemic circulation and subsequent conversion to the active metabolite, this compound. While benazepril is a BCS Class I drug with high solubility and permeability, formulation strategies can still be employed to optimize its delivery and achieve controlled release profiles.[9][10]
Q4: What formulation strategies can be explored to improve the bioavailability of benazepril?
A4: Novel drug delivery systems are a promising approach. Nanoparticulate systems, such as polymeric nanoparticles and niosomes, have been investigated to enhance the bioavailability and provide controlled release of benazepril.[9][11] These formulations can protect the drug from degradation and improve its absorption profile.[9] Transdermal films have also been explored as an alternative delivery route to bypass first-pass metabolism.[12]
Troubleshooting Guides
In Vitro Permeability Assays (Caco-2)
Q: My Caco-2 cell monolayer integrity is compromised, as indicated by low TEER values. What should I do?
A: Low Transepithelial Electrical Resistance (TEER) values (typically below 300-500 Ω·cm²) suggest a compromised cell monolayer, which will lead to unreliable permeability data.[13]
-
Troubleshooting Steps:
-
Cell Culture Conditions: Ensure optimal cell culture conditions, including proper media composition, CO2 levels, and humidity. Caco-2 cells require 21-30 days to fully differentiate and form a tight monolayer.[14]
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Cell Seeding Density: Optimize the initial cell seeding density. Over-confluency or sub-confluency can affect monolayer integrity.
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Toxicity of Test Compound: Assess the cytotoxicity of your benazepril formulation on Caco-2 cells at the tested concentrations. High concentrations may damage the cells.[15]
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Handling: Handle the cell culture plates gently to avoid scratching or disrupting the monolayer.
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Q: I am observing low recovery of my test compound in the Caco-2 assay. What are the possible causes and solutions?
A: Low compound recovery can be due to several factors, including poor solubility, non-specific binding, cellular accumulation, or metabolism.[16]
-
Troubleshooting Steps:
-
Solubility: Ensure that the concentration of the benazepril formulation in the transport buffer does not exceed its aqueous solubility. The inclusion of Bovine Serum Albumin (BSA) in the assay buffer can help improve the solubility of lipophilic compounds.[16]
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Non-Specific Binding: Test for non-specific binding of your compound to the assay plates and materials. Using low-binding plates can mitigate this issue.[13]
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Cellular Metabolism: Caco-2 cells possess some metabolic activity. Analyze the cell lysate and receiver compartment for the presence of benazeprilat (this compound) to determine if metabolism is occurring.
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Quantification Method: Verify the sensitivity and accuracy of your analytical method (e.g., HPLC, LC-MS/MS) for detecting both benazepril and benazeprilat.[17][18]
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Q: How can I determine if my benazepril formulation is a substrate for efflux transporters like P-glycoprotein (P-gp)?
A: A bidirectional Caco-2 permeability assay is necessary to assess active efflux.[16]
-
Procedure:
-
Measure the permeability of your compound from the apical (AP) to the basolateral (BL) side (Papp A→B) and from the basolateral to the apical side (Papp B→A).
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Calculate the efflux ratio (ER) = Papp (B→A) / Papp (A→B).
-
An efflux ratio greater than 2 is indicative of active efflux.[13][16]
-
To confirm the involvement of specific transporters like P-gp, perform the assay in the presence of known inhibitors such as verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a substrate for that transporter.[13]
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Data Presentation
Table 1: Pharmacokinetic Parameters of Benazepril and Benazeprilat (this compound)
| Parameter | Benazepril (Prodrug) | Benazeprilat (this compound - Active Metabolite) | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1 hour | 1 - 2 hours (fasting), 2 - 4 hours (with food) | [8],[4],[5] |
| Protein Binding | ~96.7% | ~95.3% | [8],[4],[5] |
| Effective Half-life (t1/2) | - | 10 - 11 hours | [8],[4] |
| Elimination | Primarily metabolized in the liver | Predominantly renal excretion | [8],[4] |
Table 2: Interpreting Caco-2 Permeability Data
| Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Predicted In Vivo Absorption | Example Compounds | Reference(s) |
| < 1 | Low | - | [16] |
| 1 - 10 | Moderate | Atenolol (~50% absorption) | [16] |
| > 10 | High | Antipyrine (~97% absorption) | [16] |
Experimental Protocols
Caco-2 Permeability Assay for Benazepril Formulations
Objective: To assess the intestinal permeability of a novel benazepril formulation and investigate potential efflux mechanisms.
Materials:
-
Caco-2 cells (passage 20-40)
-
24-well Transwell® plates with polycarbonate membrane inserts (0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)
-
Benazepril formulation and pure benazepril hydrochloride standard
-
Lucifer yellow (for monolayer integrity check)
-
Analytical instrumentation (HPLC or LC-MS/MS)
Methodology:
-
Cell Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Test: Before the transport experiment, measure the TEER of the cell monolayers. The values should be within the acceptable range for your laboratory (e.g., >300 Ω·cm²). Additionally, perform a Lucifer yellow permeability assay to confirm low paracellular transport.
-
Transport Experiment (Bidirectional):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Apical to Basolateral (A→B) Transport: Add the benazepril formulation to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
Basolateral to Apical (B→A) Transport: Add the benazepril formulation to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh, pre-warmed buffer.
-
-
Sample Analysis: Quantify the concentration of benazepril and its metabolite, benazeprilat (this compound), in the collected samples using a validated analytical method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[16]
-
Calculate the efflux ratio (ER) as described in the troubleshooting guide.
-
Formulation of Benazepril Nanoparticles (Emulsion Solvent Evaporation Method)
Objective: To prepare a nanoparticulate formulation of benazepril to potentially enhance its bioavailability.
Materials:
-
Benazepril hydrochloride
-
Polymer (e.g., ethyl cellulose)[9]
-
Organic solvent (e.g., ethanol)[9]
-
Stabilizer (e.g., polyvinyl alcohol)[9]
-
Distilled water
Methodology:
-
Organic Phase Preparation: Dissolve a specific amount of benazepril hydrochloride and the polymer (e.g., ethyl cellulose) in the organic solvent (e.g., ethanol).[9][10]
-
Aqueous Phase Preparation: Dissolve the stabilizer (e.g., polyvinyl alcohol) in distilled water.[9][10]
-
Emulsification: Add the organic phase to the aqueous phase under continuous stirring at a specific speed to form an oil-in-water emulsion.
-
Solvent Evaporation: Continue stirring the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of nanoparticles.
-
Nanoparticle Recovery: Collect the formed nanoparticles by centrifugation, wash them with distilled water to remove the excess stabilizer, and then lyophilize them for storage.
-
Characterization: Characterize the nanoparticles for particle size, zeta potential, entrapment efficiency, and in vitro drug release profile.
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Antihypertensive mechanism of action of the novel angiotensin converting enzyme inhibitor benazepril. Effect on isolated vascular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benazepril | C24H28N2O5 | CID 5362124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Lotensin (benazepril) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Benazepril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ijsrtjournal.com [ijsrtjournal.com]
- 10. ijsrtjournal.com [ijsrtjournal.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. Caco-2 Permeability | Evotec [evotec.com]
- 17. Simultaneous determination of benazepril hydrochloride and benazeprilat in plasma by high-performance liquid chromatography/electrospray-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ovid.com [ovid.com]
Technical Support Center: CGS 35601 Animal Studies
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the triple vasopeptidase inhibitor, CGS 35601. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on available animal studies to facilitate your research.
Troubleshooting Guide
This guide addresses potential issues that may arise during in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpected Animal Mortality | - Overdose: Although preclinical studies show a good safety profile, individual animal sensitivity can vary. - Procedural Complications: Issues related to surgery, anesthesia, or catheter placement. - Vehicle Toxicity: The vehicle used to dissolve this compound may have unintended toxic effects. | - Review Dosing Calculations: Double-check all calculations for dose preparation and administration rate. Consider a dose-ranging study to determine the maximum tolerated dose in your specific animal model. - Refine Surgical and Handling Procedures: Ensure all procedures are performed by trained personnel and that aseptic techniques are strictly followed. Monitor animals closely post-procedure. - Evaluate Vehicle: Conduct a vehicle-only control study to rule out any toxicity associated with the solvent. |
| Significant Drop in Blood Pressure (Hypotension) | - Pharmacological Effect: this compound is a potent antihypertensive agent. A significant drop in blood pressure is an expected pharmacological effect, especially at higher doses.[1][2] | - Dose Adjustment: If the hypotension is too severe and causing adverse effects, consider reducing the dose. - Continuous Monitoring: Implement continuous blood pressure monitoring to track the hemodynamic response accurately. |
| Signs of Angioedema (Swelling of the face, lips, tongue, or larynx) | - Class-Specific Side Effect: Vasopeptidase inhibitors, as a class, are known to have a risk of causing angioedema due to the accumulation of bradykinin. | - Immediate Discontinuation: Stop administration of this compound immediately. - Veterinary Consultation: Seek immediate veterinary attention for the affected animal. - Consider Pre-treatment: For future studies, you might consider pre-treatment with antihistamines or other agents, although the efficacy for bradykinin-mediated angioedema may be limited. |
| Alterations in Kidney Function Parameters (e.g., increased creatinine, BUN) | - Hemodynamic Effects: Significant changes in blood pressure can affect renal perfusion. - Direct Renal Effects: Although not reported in the primary preclinical study, effects on renal function are a consideration with drugs affecting the renin-angiotensin system. | - Monitor Renal Function: Regularly monitor serum creatinine and BUN levels. - Hydration: Ensure animals are adequately hydrated. - Dose Reduction: Consider reducing the dose if renal parameters are significantly altered. |
| Inconsistent or Unexpected Experimental Results | - Compound Stability: this compound solution may not be stable over the duration of the experiment. - Route of Administration: The chosen route of administration may not provide consistent bioavailability. - Animal Model Variability: The specific strain, age, or health status of the animals can influence the outcome. | - Verify Compound Stability: Prepare fresh solutions of this compound for each administration. - Optimize Administration Route: Ensure the chosen route of administration is appropriate and consistently performed. For continuous infusion, check catheter patency. - Standardize Animal Model: Use animals from a reputable supplier and ensure they are of a consistent age and health status. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a triple vasopeptidase inhibitor. It simultaneously inhibits three enzymes: Angiotensin-Converting Enzyme (ACE), Neutral Endopeptidase (NEP), and Endothelin-Converting Enzyme-1 (ECE-1).[1][2] This triple inhibition leads to a decrease in the production of vasoconstrictors (angiotensin II and endothelin-1) and an increase in the levels of vasodilators (bradykinin and natriuretic peptides), resulting in a potent antihypertensive effect.
Q2: What is the reported safety profile of this compound in animal studies?
A2: A key preclinical study in spontaneously hypertensive rats (SHR) showed that this compound, administered via continuous intra-arterial infusion at doses of 0.01, 0.1, 1, and 5 mg/kg/day for 5 days per dose, had a good safety profile.[1][2] No significant hepatic or renal toxicity was observed, and there were no adverse effects on heart rate, metabolic profiles, electrolytic balance, hematological parameters, or growth.[1][2]
Q3: Are there any known quantitative toxicity data for this compound, such as LD50 or NOAEL?
A3: Based on the available scientific literature, specific quantitative toxicity data such as the median lethal dose (LD50) or the No-Observed-Adverse-Effect Level (NOAEL) for this compound have not been reported. The primary published study focused on the safety and pharmacodynamics of the compound within a therapeutic dose range.[1][2]
Q4: What is the main safety concern associated with vasopeptidase inhibitors like this compound?
A4: The most significant safety concern for the class of vasopeptidase inhibitors is angioedema, which is a rapid swelling of the deep layers of the skin and mucous membranes. This is thought to be caused by the accumulation of bradykinin, as both ACE and NEP are involved in its degradation. While not specifically reported for this compound in the key preclinical study, it is a known class effect that researchers should be aware of.
Q5: How should this compound be prepared for in vivo administration?
A5: In the primary preclinical study, this compound was dissolved in saline for continuous intra-arterial infusion.[1][2] The specific concentration would depend on the desired dose and the infusion rate. It is recommended to prepare fresh solutions for each experiment to ensure stability and potency. For other routes of administration, solubility and stability in different vehicles should be determined.
Quantitative Toxicity Data
As of the latest literature review, specific LD50 and NOAEL values for this compound are not publicly available. The table below summarizes the safety findings from the key preclinical study in spontaneously hypertensive rats.
| Parameter | Vehicle Control (Saline) | This compound (up to 5 mg/kg/day) | Reference |
| Mortality | No mortality reported | No mortality reported | [1][2] |
| Hepatic Toxicity | No signs of toxicity | No signs of toxicity | [1][2] |
| Renal Toxicity | No signs of toxicity | No signs of toxicity | [1][2] |
| Hematological Profile | Normal | Unaffected | [1][2] |
| Metabolic Profile | Normal | Unaffected | [1][2] |
| Electrolytic Profile | Normal | Unaffected | [1][2] |
| Heart Rate | Normal | Unaffected | [1][2] |
| Mean Arterial Blood Pressure | 156 ± 4 mm Hg | Dose-dependent reduction to 94 ± 5 mm Hg | [1][2] |
Experimental Protocols
Preclinical Safety Assessment in Spontaneously Hypertensive Rats[1][2]
-
Animal Model: Male spontaneously hypertensive rats (SHR).
-
Housing: Animals were housed in metabolic cages to allow for daily assessment of food and water intake, and urine output.
-
Surgical Preparation: Rats were chronically instrumented with an arterial catheter for continuous blood pressure monitoring and drug infusion.
-
Drug Administration:
-
Vehicle: Saline (continuous intra-arterial infusion).
-
This compound: Administered via continuous intra-arterial infusion at escalating doses of 0.01, 0.1, 1, and 5 mg/kg/day. Each dose was administered for 5 consecutive days.
-
-
Washout Period: A 5-day washout period followed the final dose.
-
Parameters Monitored:
-
Hemodynamics: Mean arterial blood pressure and heart rate were continuously monitored.
-
Biochemical and Hematological Analysis: Blood samples were collected for analysis of various biochemical and hematological parameters.
-
Metabolic and Renal Function: Daily monitoring of food and water consumption, diuresis, and renal activity.
-
General Health: Body weight and overall health were monitored daily.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for this compound toxicity assessment.
References
Validation & Comparative
A Comparative Guide to Vasopeptidase Inhibitors: CGS 35601 and Beyond
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vasopeptidase inhibitors are a class of drugs that simultaneously inhibit two key enzymes involved in blood pressure regulation: neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE). This dual action offers a potentially more effective approach to treating hypertension and heart failure compared to single-target agents like ACE inhibitors. CGS 35601 distinguishes itself as a triple vasopeptidase inhibitor, also targeting endothelin-converting enzyme (ECE), another crucial enzyme in vasoconstriction. This guide provides a detailed comparison of this compound with other notable vasopeptidase inhibitors, including omapatrilat, gemopatrilat, fasidotril, and sampatrilat, supported by available experimental data.
Mechanism of Action: The Vasopeptidase Advantage
Vasopeptidase inhibitors exert their effects through a multi-pronged approach. By inhibiting NEP, they prevent the breakdown of vasodilatory peptides such as atrial natriuretic peptide (ANP), bradykinin, and adrenomedullin. The inhibition of ACE blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This compound's additional inhibition of ECE further reduces the production of endothelin-1, another powerful vasoconstrictor. This combined action leads to a net effect of vasodilation, reduced blood volume, and decreased cardiac workload.
Comparative In Vitro Potency
The inhibitory potency of these compounds against their target enzymes is a key determinant of their pharmacological profile. The following table summarizes the available 50% inhibitory concentration (IC50) values.
| Inhibitor | ACE IC50 (nM) | NEP IC50 (nM) | ECE-1 IC50 (nM) |
| This compound | 22[1] | 2[1] | 55[1] |
| Omapatrilat | ~5 | ~8 | Data not available |
| Gemopatrilat | 3.6[2] | 305[2] | Data not available |
| Fasidotrilat | 9.8[3] | 5.1[3] | Data not available |
| Sampatrilat | ~13.8 (C-domain)[4] | ~8[5] | Data not available |
Note: IC50 values can vary depending on the experimental conditions.
Preclinical Efficacy: A Look at Animal Models
Preclinical studies in various animal models of hypertension and heart failure have demonstrated the therapeutic potential of vasopeptidase inhibitors.
This compound
In spontaneously hypertensive rats (SHR), a model of essential hypertension, this compound has been shown to dose-dependently reduce mean arterial blood pressure[1]. It was also effective in lowering blood pressure in Dahl salt-sensitive rats, a model of salt-sensitive hypertension[1].
Omapatrilat
Omapatrilat has demonstrated potent antihypertensive effects in various rat models of hypertension[6]. In cardiomyopathic hamsters, a model of heart failure, omapatrilat improved cardiac function and remodeling to a greater extent than an ACE inhibitor alone.
Fasidotril
In rats with myocardial infarction, long-term therapy with fasidotril was found to improve survival and attenuate cardiac hypertrophy[7]. Fasidotril also exhibited antihypertensive effects in SHR, renovascular hypertensive rats, and DOCA-salt hypertensive rats[8][9].
Sampatrilat
In a rat model of chronic heart failure following myocardial infarction, sampatrilat treatment improved cardiac function and remodeling[10].
Clinical Performance and Safety Profile
While preclinical data are promising, clinical trials are essential to determine the true efficacy and safety of these compounds in humans.
Omapatrilat: A Cautionary Tale
Omapatrilat, the most extensively studied vasopeptidase inhibitor, demonstrated superior blood pressure-lowering effects compared to the ACE inhibitor enalapril in the OCTAVE (Omapatrilat Cardiovascular Treatment Assessment Versus Enalapril) trial. However, this increased efficacy came at the cost of a significantly higher incidence of angioedema (2.17% vs. 0.68% for enalapril), a potentially life-threatening side effect[11]. This adverse effect has largely halted the clinical development of omapatrilat and raised concerns for the entire class of vasopeptidase inhibitors.
Fasidotril and Sampatrilat
Phase II clinical trials for fasidotril for the treatment of hypertension and congestive heart failure were ongoing as of 2003[12]. In a study with hypertensive patients, fasidotril was shown to lower blood pressure compared to placebo[8]. Clinical trials with sampatrilat have also been conducted, with one study in Black hypertensive subjects showing a sustained decrease in blood pressure[10]. However, comprehensive safety data, particularly regarding the incidence of angioedema, is not as readily available as for omapatrilat.
Gemopatrilat and this compound
Publicly available clinical trial data for gemopatrilat is limited. For this compound, preclinical studies have suggested a good safety profile in rats, but long-term chronic experiments are needed to assess the potential for angioedema[1].
| Inhibitor | Key Clinical Efficacy Findings | Reported Incidence of Angioedema |
| Omapatrilat | Superior blood pressure reduction compared to enalapril. | 2.17% (vs. 0.68% for enalapril) in the OCTAVE trial[11]. |
| Fasidotril | Lowered blood pressure in patients with essential hypertension[8]. | Data from large-scale trials is not widely available. |
| Sampatrilat | Sustained blood pressure reduction in Black hypertensive subjects[10]. | Adverse events were reported to be similar to lisinopril in one study[10]. |
| Gemopatrilat | Limited publicly available clinical data. | Data not available. |
| This compound | No human clinical trial data available. | Potential for angioedema requires further investigation[1]. |
Experimental Protocols
In Vitro Enzyme Inhibition Assays
The inhibitory activity of vasopeptidase inhibitors on ACE, NEP, and ECE is typically determined using in vitro enzymatic assays.
ACE Inhibition Assay: A common method involves the use of a synthetic substrate, such as N-Hippuryl-His-Leu (HHL). ACE cleaves HHL to release hippuric acid, which can be quantified spectrophotometrically after extraction. The assay is performed in the presence of varying concentrations of the inhibitor to determine the IC50 value.
NEP Inhibition Assay: Similar to the ACE assay, a specific substrate for NEP is used. The rate of substrate cleavage is measured in the presence and absence of the inhibitor. The concentration of the inhibitor that reduces enzyme activity by 50% is determined as the IC50.
ECE Inhibition Assay: The activity of ECE is often measured by its ability to convert big endothelin-1 to endothelin-1. The amount of endothelin-1 produced is quantified, typically by radioimmunoassay or enzyme-linked immunosorbent assay (ELISA). The inhibitory effect of the compound is assessed by its ability to reduce the formation of endothelin-1.
Conclusion
This compound presents a unique profile as a triple vasopeptidase inhibitor, offering the potential for enhanced cardiovascular protection by targeting ACE, NEP, and ECE. While preclinical data for this compound and other vasopeptidase inhibitors are encouraging, the clinical development of this class has been significantly hampered by the increased risk of angioedema observed with omapatrilat. The future of vasopeptidase inhibitors, including this compound, will depend on demonstrating a favorable risk-benefit profile in well-designed clinical trials, with a particular focus on minimizing the incidence of angioedema. Further research is warranted to explore the full therapeutic potential of triple vasopeptidase inhibition and to develop safer compounds within this promising class of cardiovascular drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. In-vitro and in-vivo inhibition of rat neutral endopeptidase and angiotensin converting enzyme with the vasopeptidase inhibitor gemopatrilat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasopeptidase inhibitors: will they have a role in clinical practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Long-term safety and efficacy of subcutaneous C1-inhibitor in older patients with hereditary angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of long-term therapy with fasidotril, a mixed inhibitor of neprilysin and angiotensin-converting enzyme (ACE), on survival of rats after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antihypertensive effects of fasidotril, a dual inhibitor of neprilysin and angiotensin-converting enzyme, in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Combined inhibition of neutral endopeptidase and angiotensin-converting enzyme by sampatrilat in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fasidotril Eli Lilly - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: CGS 35601 Versus ACE Inhibitors in Preclinical Hypertension Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental vasopeptidase inhibitor CGS 35601 and traditional Angiotensin-Converting Enzyme (ACE) inhibitors in the context of preclinical hypertension research. We present a synthesis of available data on their mechanisms of action, antihypertensive efficacy, and the experimental protocols used in key studies.
Executive Summary
This compound is a potent, triple vasopeptidase inhibitor that targets Angiotensin-Converting Enzyme (ACE), Neutral Endopeptidase (NEP), and Endothelin-Converting Enzyme (ECE). This multi-target approach offers a broader mechanism of action compared to conventional ACE inhibitors, which solely block the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. Preclinical evidence, primarily from studies in spontaneously hypertensive rats (SHR), suggests that this broader enzymatic inhibition profile may translate to superior blood pressure-lowering effects.
Mechanism of Action: A Tale of Two Inhibition Strategies
ACE inhibitors have a well-established mechanism of action centered on the Renin-Angiotensin-Aldosterone System (RAAS). By inhibiting ACE, these drugs reduce the production of angiotensin II, a potent vasoconstrictor, and also decrease the degradation of bradykinin, a vasodilator. This dual effect leads to vasodilation and a reduction in blood pressure.
This compound shares this ACE-inhibiting function but expands upon it by also targeting NEP and ECE.
-
Neutral Endopeptidase (NEP) Inhibition: NEP is responsible for the breakdown of several endogenous vasodilatory peptides, including natriuretic peptides (ANP, BNP) and bradykinin. By inhibiting NEP, this compound increases the circulating levels of these vasodilators, further promoting vasodilation and natriuresis.
-
Endothelin-Converting Enzyme (ECE) Inhibition: ECE is the enzyme responsible for converting big endothelin-1 to endothelin-1 (ET-1), one of the most potent endogenous vasoconstrictors. Inhibition of ECE by this compound reduces the levels of ET-1, thereby mitigating its powerful vasoconstrictive effects.
This triple-action mechanism suggests that this compound may offer a more comprehensive approach to blood pressure control by simultaneously blocking a key vasoconstrictor pathway (RAAS and endothelin) and potentiating vasodilator systems.
Signaling Pathway Diagrams
Comparative Efficacy in Hypertension Models
Direct comparative studies between this compound and various ACE inhibitors are limited. However, a key study in spontaneously hypertensive rats (SHR) provides valuable insights into their relative antihypertensive effects.
Spontaneously Hypertensive Rat (SHR) Model
The SHR is a widely used genetic model of essential hypertension.
| Treatment Group | Dose (mg/kg/day, i.a.) | Baseline MABP (mmHg) | MABP after Treatment (mmHg) | % Reduction in MABP |
| This compound | 1 | ~156 | ~122 | 22% |
| 5 | ~156 | ~94 | 40% | |
| Benazepril (ACEi) | 1 | ~156 | ~148 | 5% |
| 5 | ~156 | ~125 | 20% |
MABP: Mean Arterial Blood Pressure; i.a.: intra-arterial infusion. Data adapted from a study in conscious, unrestrained SHR.
These data indicate that this compound is significantly more potent in lowering mean arterial blood pressure in the SHR model compared to the ACE inhibitor benazepril at the same doses.
Dahl Salt-Sensitive (DSS) Rat Model
Experimental Protocols
The following provides a generalized experimental workflow for assessing the antihypertensive effects of compounds like this compound and ACE inhibitors in rat models of hypertension.
Key Methodological Details:
-
Animal Models:
-
Spontaneously Hypertensive Rats (SHR): A genetic model of essential hypertension.
-
Dahl Salt-Sensitive (DSS) Rats: A model for salt-sensitive hypertension, often maintained on a high-salt diet to induce hypertension.
-
-
Surgical Preparation:
-
Rats are typically anesthetized for the surgical implantation of an arterial catheter (e.g., in the carotid or femoral artery) for direct blood pressure measurement and drug infusion. This allows for continuous and accurate monitoring in conscious, unrestrained animals.
-
-
Drug Administration:
-
Chronic Intra-arterial Infusion: This method, often utilizing osmotic mini-pumps, ensures a steady and continuous delivery of the test compound over an extended period (e.g., several days or weeks). This approach is crucial for evaluating the long-term efficacy of antihypertensive agents.
-
-
Hemodynamic Monitoring:
-
Direct Arterial Pressure Measurement: Blood pressure is continuously monitored via the implanted arterial catheter connected to a pressure transducer and a data acquisition system. This provides real-time data on systolic, diastolic, and mean arterial blood pressure, as well as heart rate.
-
Telemetry: In some studies, implantable telemetry devices are used for wireless monitoring of cardiovascular parameters in freely moving animals, minimizing stress artifacts.
-
Conclusion
The available preclinical data suggests that this compound, with its unique triple vasopeptidase inhibition profile, demonstrates superior antihypertensive efficacy compared to a traditional ACE inhibitor in the spontaneously hypertensive rat model. Its broader mechanism of action, which involves the potentiation of vasodilatory pathways (via NEP inhibition) and the blockade of an additional potent vasoconstrictor (via ECE inhibition), provides a strong rationale for its potential as a more effective antihypertensive agent. Further comparative studies against a wider range of ACE inhibitors and in other hypertension models would be beneficial to fully elucidate its therapeutic potential. The detailed experimental protocols outlined in this guide provide a framework for conducting such future investigations.
A Comparative Analysis of CGS 35601 and Enalapril in Rat Models of Cardiovascular Disease
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the triple vasopeptidase inhibitor CGS 35601 and the angiotensin-converting enzyme (ACE) inhibitor enalapril, based on preclinical studies in rat models of hypertension and heart failure.
This document summarizes key experimental data, details the methodologies employed in these studies, and visualizes the relevant biological pathways and experimental workflows.
Executive Summary
This compound is a potent triple vasopeptidase inhibitor that targets angiotensin-converting enzyme (ACE), neutral endopeptidase (NEP), and endothelin-converting enzyme-1 (ECE-1)[1]. Enalapril is a widely studied ACE inhibitor used in the management of hypertension and heart failure[2][3][4][5][6]. Preclinical evidence from studies in spontaneously hypertensive rats (SHR) suggests that this compound offers a more potent antihypertensive effect compared to ACE inhibition alone. Specifically, at equivalent doses, this compound demonstrates a superior reduction in mean arterial blood pressure (MABP) when compared to the ACE inhibitor benazepril, a compound in the same class as enalapril[1]. While direct comparative studies between this compound and enalapril are limited, the available data strongly indicates that the broader enzymatic inhibition profile of this compound leads to a more pronounced therapeutic effect in hypertensive rat models.
Data Presentation
Table 1: Comparative Effects of this compound and Benazepril on Mean Arterial Blood Pressure (MABP) in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (mg/kg/day, i.a. infusion) | Duration | Baseline MABP (mmHg) | MABP after Treatment (mmHg) | % Reduction in MABP |
| This compound | 1 | 5 days | 156 | 122 | 22% |
| This compound | 5 | 5 days | 156 | 94 | 40% |
| Benazepril | 1 | 5 days | Not specified | Not specified | ~5.5% (four times less effective than this compound) |
| Benazepril | 5 | 5 days | Not specified | Not specified | ~20% (half as effective as this compound) |
Data extracted from a study comparing this compound to the ACE inhibitor benazepril in SHR.[1]
Table 2: Effects of Enalapril on Cardiovascular Parameters in Rat Models
| Rat Model | Enalapril Dose | Duration | Key Findings | Reference |
| Spontaneously Hypertensive Rats (SHR) | 6.0 mg/kg/day | 4 weeks | Decreased systolic blood pressure, improved diastolic function, and reduced left ventricular myocyte size. | [5] |
| Rats with Myocardial Infarction-induced Heart Failure | ~1.0 mg/kg/day (in drinking water) | 365 days | Prolonged survival and reduced cardiac hypertrophy. | [3][4] |
| One-Kidney, One-Clip Hypertensive Rats | 30 mg/kg p.o. | 5 weeks | Reduced systolic blood pressure. | [6] |
| Two-Kidney, One-Clip Hypertensive Rats | 30 mg/kg p.o. | 5 weeks | Normalized systolic blood pressure. | [6] |
| Dahl Salt-Sensitive Rats | Not specified | Not specified | Captopril (another ACE inhibitor) was compared to a vasopeptidase inhibitor (omapatrilat), showing omapatrilat to be superior in preventing endothelial dysfunction. | [7] |
Mechanism of Action
Enalapril, a prodrug, is hydrolyzed in the liver to its active form, enalaprilat. Enalaprilat competitively inhibits ACE, thereby preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a reduction in blood pressure.
This compound, as a triple vasopeptidase inhibitor, has a broader mechanism of action. In addition to inhibiting ACE, it also inhibits:
-
Neutral Endopeptidase (NEP): This enzyme is responsible for the degradation of natriuretic peptides (e.g., atrial natriuretic peptide or ANP), which promote vasodilation and natriuresis. By inhibiting NEP, this compound increases the levels of these vasodilatory peptides.
-
Endothelin-Converting Enzyme-1 (ECE-1): ECE-1 is involved in the synthesis of endothelin-1, a potent vasoconstrictor. Inhibition of ECE-1 reduces the levels of this vasoconstrictor.
The combined inhibition of these three enzymes results in a multi-faceted approach to lowering blood pressure, by both reducing vasoconstrictor production and enhancing vasodilator availability.
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative effects of quinapril with enalapril in rats with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Increased survival in rats with congestive heart failure treated with enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiac hypertrophy and salt status in chronic myocardial infarction in the rat: effects of enalapril versus salt restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiac effects of amiloride and of enalapril in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blood pressure response of two types of Goldblatt hypertensive rats to enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
CGS 35601 vs. Captopril: A Comparative Guide on Cardiac Remodeling
A detailed comparison of the ACE inhibitor captopril and the triple vasopeptidase inhibitor CGS 35601 in the context of cardiac remodeling, supported by experimental data. As direct comparative studies on this compound for cardiac remodeling are limited, this guide incorporates data from other vasopeptidase inhibitors to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Cardiac remodeling, a key pathophysiological process in the development of heart failure, involves alterations in the size, shape, and function of the heart.[1] This guide provides a comparative analysis of two pharmacological agents, Captopril and this compound, and their effects on this critical process. Captopril, a well-established angiotensin-converting enzyme (ACE) inhibitor, has long been a cornerstone in the management of cardiovascular diseases.[2] In contrast, this compound represents a newer class of drugs known as triple vasopeptidase inhibitors. Due to the limited availability of direct experimental data on this compound's effects on cardiac remodeling, this guide will draw upon data from other vasopeptidase inhibitors, such as omapatrilat and sampatrilat, to infer its potential therapeutic profile.
Mechanism of Action: A Tale of Two Inhibition Strategies
Captopril's primary mechanism of action is the inhibition of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[3] By blocking ACE, captopril prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and a key driver of cardiac hypertrophy and fibrosis.[1] This reduction in angiotensin II leads to vasodilation, reduced aldosterone secretion, and ultimately, a decrease in blood pressure and cardiac workload.[3]
This compound, on the other hand, employs a broader inhibitory strategy. As a triple vasopeptidase inhibitor, it targets not only ACE but also neutral endopeptidase (NEP) and endothelin-converting enzyme-1 (ECE-1). The inhibition of NEP increases the levels of natriuretic peptides, which have vasodilatory and anti-proliferative effects, while ECE-1 inhibition reduces the production of the potent vasoconstrictor endothelin-1.[4][5] This multi-pronged approach is hypothesized to offer enhanced cardiovascular protection compared to ACE inhibition alone.[4][6]
Effects on Left Ventricular Hypertrophy
Left ventricular hypertrophy (LVH), an increase in the mass of the left ventricle, is a common adaptive response to pressure overload that can become maladaptive.[7][8]
Captopril: Numerous studies have demonstrated the efficacy of captopril in preventing and regressing LVH. In spontaneously hypertensive rats, early and long-term treatment with captopril significantly reduced the left ventricular weight to body weight ratio.[7] Similarly, in a rabbit model of aortic insufficiency, captopril attenuated the increase in left ventricular weight.[9]
This compound (inferred from vasopeptidase inhibitors): Animal studies with other vasopeptidase inhibitors have shown promising results in reducing LVH. For instance, omapatrilat was shown to reduce cardiac hypertrophy in rats with congestive heart failure.[10] In a study comparing omapatrilat to captopril in cardiomyopathic hamsters, omapatrilat was more effective in preventing adverse changes in left ventricular geometry.[11] Another vasopeptidase inhibitor, sampatrilat, also attenuated the increase in heart weight in rats with chronic heart failure.[12] These findings suggest that this compound, through its multi-target inhibition, may offer at least comparable, if not superior, effects on reducing LVH compared to captopril.
| Agent | Animal Model | Key Findings on LVH | Citation |
| Captopril | Spontaneously Hypertensive Rats | Significantly reduced LVW/BW ratio with early-onset treatment. | [7] |
| Rabbits with Aortic Insufficiency | Slightly attenuated the increase in left ventricular weight. | [9] | |
| Rats with Renovascular Hypertension | Lowered heart weight. | [13] | |
| Omapatrilat | Rats with Congestive Heart Failure | Reduced cardiac hypertrophy (heart/body weight ratio). | [10] |
| Cardiomyopathic Hamsters | More effective than captopril in preventing changes in LV geometry. | [11] | |
| Sampatrilat | Rats with Chronic Heart Failure | Attenuated the increase in heart weight. | [12] |
Impact on Cardiac Fibrosis
Cardiac fibrosis, the excessive deposition of extracellular matrix proteins, leads to increased stiffness of the myocardium and diastolic dysfunction.[14]
Captopril: Captopril has been shown to effectively reduce cardiac fibrosis. In a study on rats with pressure overload cardiac hypertrophy, captopril treatment led to a reduction in interstitial fibrosis.[15] Furthermore, in spontaneously hypertensive rats, captopril markedly reduced myocardial hydroxyproline content, a marker of collagen deposition.[7] The anti-fibrotic effects of ACE inhibitors are thought to be mediated by the reduction of angiotensin II, which is a potent stimulator of fibroblast proliferation and collagen synthesis.[14]
This compound (inferred from vasopeptidase inhibitors): The dual inhibition of ACE and NEP by vasopeptidase inhibitors is expected to provide enhanced anti-fibrotic effects. In rats with chronic heart failure, sampatrilat attenuated the increase in collagen content of the viable left ventricle.[12] In vitro studies with sampatrilat also demonstrated a direct inhibition of collagen synthesis in cardiac fibroblasts.[12] Similarly, omapatrilat treatment in dogs with congestive heart failure reduced the degree of atrial fibrosis.[16] These results suggest that this compound could be a potent agent in combating cardiac fibrosis.
| Agent | Animal Model | Key Findings on Fibrosis | Citation |
| Captopril | Rats with Pressure Overload | Reduced interstitial fibrosis. | [15] |
| Spontaneously Hypertensive Rats | Markedly reduced myocardial hydroxyproline content. | [7] | |
| Omapatrilat | Dogs with Congestive Heart Failure | Decreased the degree of atrial fibrosis. | [16] |
| Rats with Reperfused Myocardial Infarction | Improved collagen remodeling. | [17] | |
| Sampatrilat | Rats with Chronic Heart Failure | Attenuated the increase in collagen content. | [12] |
Influence on Cardiac Function
The ultimate goal of treating cardiac remodeling is to preserve or improve cardiac function.
Captopril: Captopril has been consistently shown to improve cardiac function in various settings. In patients after myocardial infarction, captopril treatment improved left ventricular remodeling and function, and prevented left ventricular enlargement.[18] The Survival and Ventricular Enlargement (SAVE) trial demonstrated that long-term captopril therapy attenuated diastolic left ventricular dilatation at 2 years post-infarction.[19] In a rat model of heart failure with preserved ejection fraction, captopril significantly reduced left ventricular end-diastolic pressures and improved relaxation.[20]
This compound (inferred from vasopeptidase inhibitors): Clinical trials with omapatrilat have provided valuable insights into the potential of vasopeptidase inhibitors to improve cardiac function. The Omapatrilat Versus Enalapril Randomized Trial of Utility in Reducing Events (OVERTURE) showed that omapatrilat reduced the risk of death and hospitalization in patients with chronic heart failure, although it was not superior to enalapril for the primary endpoint.[21][22][23][24] The IMPRESS trial suggested that omapatrilat could have some advantages over lisinopril in improving clinical outcomes in patients with congestive heart failure.[25] In animal models, sampatrilat attenuated the increase in left ventricular end-diastolic pressure in rats with chronic heart failure.[12]
| Agent | Study Population/Model | Key Findings on Cardiac Function | Citation |
| Captopril | Patients post-Myocardial Infarction | Improved LV remodeling and function, prevented LV enlargement. | [18] |
| SAVE Trial (Patients post-MI) | Attenuated diastolic LV dilatation at 2 years. | [19] | |
| Rats with HFpEF | Reduced LVEDP and improved relaxation. | [20] | |
| Omapatrilat | OVERTURE Trial (Chronic Heart Failure) | Reduced risk of death and hospitalization. | [21][22][23][24] |
| IMPRESS Trial (Congestive Heart Failure) | Suggested advantages over lisinopril in improving clinical outcomes. | [25] | |
| Sampatrilat | Rats with Chronic Heart Failure | Attenuated the increase in LVEDP. | [12] |
Experimental Protocols
Pressure Overload-Induced Cardiac Hypertrophy in Rats: This model is commonly used to study the development of LVH and the effects of therapeutic interventions.
-
Animal Model: Male Wistar rats or Spontaneously Hypertensive Rats (SHRs).[7][15]
-
Induction of Hypertrophy: Aortic constriction is surgically induced to create pressure overload on the left ventricle.[15]
-
Drug Administration: Captopril or the test compound is administered orally or via drinking water for a specified period (e.g., 4-8 weeks).[7][26]
-
Assessment of Cardiac Remodeling:
-
Echocardiography: To measure left ventricular wall thickness, internal dimensions, and ejection fraction.
-
Hemodynamic Measurements: To assess blood pressure and left ventricular pressure.
-
Histology: Hearts are excised, weighed, and sectioned. Staining with Hematoxylin and Eosin (H&E) is used to assess cardiomyocyte size, and Picrosirius Red or Masson's trichrome staining is used to quantify collagen deposition (fibrosis).[15]
-
Biochemical Analysis: Myocardial tissue can be analyzed for hydroxyproline content as a marker of collagen.[7]
-
Conclusion
Captopril, as a well-established ACE inhibitor, has a proven track record in mitigating cardiac remodeling by reducing left ventricular hypertrophy, limiting cardiac fibrosis, and improving cardiac function. Its mechanism of action through the inhibition of the renin-angiotensin-aldosterone system is well understood.
While direct evidence for this compound's effects on cardiac remodeling is scarce, the data from other vasopeptidase inhibitors like omapatrilat and sampatrilat suggest a promising therapeutic potential. The triple inhibition of ACE, NEP, and ECE-1 offers a more comprehensive approach to counteracting the neurohormonal activation that drives cardiac remodeling. The available evidence from related compounds indicates that this compound could offer at least comparable, and potentially superior, benefits in reducing cardiac hypertrophy and fibrosis, and improving cardiac function compared to captopril.
However, it is crucial to underscore that these are inferences based on the broader class of vasopeptidase inhibitors. Further preclinical and clinical studies are imperative to directly evaluate the efficacy and safety of this compound in the context of cardiac remodeling and to definitively establish its place in the therapeutic armamentarium against heart failure. The potential for a higher incidence of angioedema with vasopeptidase inhibitors, as seen with omapatrilat, also warrants careful consideration in future drug development.[1]
References
- 1. Cardiac remodelling and RAS inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardioprotective Role of Captopril: From Basic to Applied Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Vasopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Vasopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Mechanism of inhibition in left ventricular hypertrophy by captopril treatment in spontaneously hypertensive rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Captopril prevents NO-deficient hypertension and left ventricular hypertrophy without affecting nitric oxide synthase activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of captopril on the development of left ventricular hypertrophy in rabbits with aortic insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiac and renal effects of omapatrilat, a vasopeptidase inhibitor, in rats with experimental congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vasopeptidase inhibition with omapatrilat improves cardiac geometry and survival in cardiomyopathic hamsters more than does ACE inhibition with captopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Beneficial effects of sampatrilat, a novel vasopeptidase inhibitor, on cardiac remodeling and function of rats with chronic heart failure following left coronary artery ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of Captopril and Losartan on Cardiac Stereology in Rats with Renovascular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bjcardio.co.uk [bjcardio.co.uk]
- 15. Effect of captopril on the prevention and regression of myocardial cell hypertrophy and interstitial fibrosis in pressure overload cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of omapatrilat on cardiac nerve sprouting and structural remodeling in experimental congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of vasopeptidase inhibitor omapatrilat and angiotensin receptor blocker candesartan on extracellular matrix, myeloperoxidase, cytokines, and ventricular remodeling during healing after reperfused myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of captopril treatment on left ventricular remodeling and function after anterior myocardial infarction: comparison with digitalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cardiovascular death and left ventricular remodeling two years after myocardial infarction: baseline predictors and impact of long-term use of captopril: information from the Survival and Ventricular Enlargement (SAVE) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Captopril Attenuates Cardiovascular and Renal Disease in a Rat Model of Heart Failure With Preserved Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comparison of omapatrilat and enalapril in patients with chronic heart failure: the Omapatrilat Versus Enalapril Randomized Trial of Utility in Reducing Events (OVERTURE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Comparison of Omapatrilat and Enalapril in Patients With Chronic Heart Failure: The Omapatrilat Versus Enalapril Randomized Trial of Utility in Reducing Events (OVERTURE) | Semantic Scholar [semanticscholar.org]
- 23. ahajournals.org [ahajournals.org]
- 24. ahajournals.org [ahajournals.org]
- 25. Comparison of vasopeptidase inhibitor, omapatrilat, and lisinopril on exercise tolerance and morbidity in patients with heart failure: IMPRESS randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Frontiers | Modulation of left ventricular hypertrophy in spontaneously hypertensive rats by acetylcholinesterase and ACE inhibitors: physiological, biochemical, and proteomic studies [frontiersin.org]
Dual vs. Triple Vasopeptidase Inhibition: A Comparative Guide for Researchers
In the landscape of cardiovascular therapeutics, vasopeptidase inhibitors represent a significant innovation, moving beyond single-target intervention to a multi-faceted approach to neurohormonal modulation. This guide provides a detailed comparison of dual versus the emerging concept of triple vasopeptidase inhibition, offering researchers, scientists, and drug development professionals a comprehensive overview of the current state of evidence, including experimental data and methodologies.
Introduction to Vasopeptidase Inhibition
Cardiovascular diseases are underpinned by the complex interplay of various neurohormonal systems, primarily the Renin-Angiotensin-Aldosterone System (RAAS) and the Natriuretic Peptide System (NPS). Vasopeptidase inhibitors are a class of drugs that simultaneously target key enzymes in these pathways to achieve enhanced cardiovascular benefits.[1][2]
Dual Inhibition: This clinically established approach typically involves the simultaneous inhibition of Neprilysin (NEP) and a component of the RAAS. Neprilysin is the enzyme responsible for the degradation of natriuretic peptides, which exert beneficial effects such as vasodilation, natriuresis, and antifibrotic activity.[2][3] By inhibiting NEP, the levels of these beneficial peptides are increased. This is coupled with RAAS blockade, either through an Angiotensin-Converting Enzyme (ACE) inhibitor or an Angiotensin Receptor Blocker (ARB), to mitigate the vasoconstrictive and remodeling effects of angiotensin II.[2][3]
Triple Inhibition: A novel and largely preclinical concept, triple vasopeptidase inhibition aims to broaden the spectrum of neurohormonal modulation by targeting a third enzyme in addition to NEP and ACE. The most explored combination to date involves the additional inhibition of the Endothelin-Converting Enzyme (ECE).[2][4] ECE is responsible for the production of endothelin-1, a potent vasoconstrictor and pro-fibrotic agent. The rationale is that by also blocking the endothelin system, a more comprehensive and potentially more effective reduction in vasoconstriction and pathological remodeling can be achieved.[4][5]
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of dual and triple vasopeptidase inhibition are best understood by visualizing their impact on the key signaling pathways.
References
- 1. Safety and tolerability of sacubitril/valsartan in chronic heart failure and reduced ejection fraction: Results from the open‐label extension of the PARADIGM‐HF study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards triple vasopeptidase inhibitors for the treatment of cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Triple ACE-ECE-NEP inhibition in heart failure: a comparison with ACE and dual ECE-NEP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of CGS 35601 and its Prodrug CGS 37808: Triple Vasopeptidase Inhibitors
In the landscape of cardiovascular and renal disease research, the modulation of vasoactive peptides presents a key therapeutic strategy. This guide provides a detailed comparative analysis of two closely related compounds, CGS 35601 and its orally active prodrug, CGS 37808. Both agents are notable for their ability to simultaneously inhibit three key enzymes involved in blood pressure regulation: endothelin-converting enzyme-1 (ECE-1), neutral endopeptidase 24.11 (NEP), and angiotensin-converting enzyme (ACE).
Core Compound Profiles
This compound is a potent triple inhibitor of ECE-1, NEP, and ACE. [1][2]Its direct action on these enzymes allows for the suppression of vasoconstrictor production while promoting the availability of vasodilators. CGS 37808 is the orally administered prodrug of this compound, meaning it is converted into the active this compound within the body. [1][2]This characteristic allows for effective oral administration, a significant advantage in clinical applications.
Comparative Efficacy: In Vitro and In Vivo Data
The inhibitory potency of this compound has been quantified through in vitro studies, while the in vivo efficacy of both this compound (administered intravenously) and CGS 37808 (administered orally) has been demonstrated in conscious rats.
In Vitro Inhibitory Activity of this compound
| Enzyme Target | IC50 Value (nM) |
| Neutral Endopeptidase 24.11 (NEP) | 2 |
| Angiotensin-Converting Enzyme (ACE) | 22 |
| Endothelin-Converting Enzyme-1 (ECE-1) | 55 |
In Vivo Efficacy in Conscious Rats
| Parameter | This compound (10 mg/kg, i.v.) | CGS 37808 (10 mgEq/kg, p.o.) |
| Suppression of big Endothelin-1-induced pressor response | ||
| at 30 minutes | 82% | 71% |
| at 120 minutes | 72% | 67% |
| Increase in plasma Atrial Natriuretic Peptide (ANP) immunoreactivity | 170% (up to 4 hours) | 103% (up to 4 hours) |
| Inhibition of Angiotensin I-induced pressor response | 74-94% (within the first 2 hours) | Average of 49% (within the first 4 hours) |
Source:[1]
Mechanism of Action: A Multi-pronged Approach
The therapeutic potential of this compound and CGS 37808 stems from their simultaneous inhibition of three key enzymes in the regulation of vascular tone.
By inhibiting ACE and ECE, this compound blocks the production of the potent vasoconstrictors angiotensin II (AII) and endothelin-1 (ET-1), respectively. [2]Concurrently, its inhibition of NEP prevents the breakdown of vasodilatory peptides such as atrial natriuretic peptide (ANP), bradykinin, and adrenomedullin. [2]This dual action of reducing vasoconstriction and enhancing vasodilation suggests a powerful mechanism for lowering blood pressure and offering potential benefits in the treatment of cardiovascular and renal diseases. [1][2]
Caption: Mechanism of action of this compound.
Experimental Protocols
The following provides a generalized overview of the methodologies likely employed in the cited in vivo experiments based on standard pharmacological practices.
In Vivo Pressor Response Assays in Conscious Rats
Objective: To evaluate the in vivo efficacy of this compound and CGS 37808 in inhibiting the pressor (blood pressure raising) effects of big endothelin-1 and angiotensin I.
Methodology:
-
Animal Model: Conscious, normotensive rats are used.
-
Catheter Implantation: Rats are surgically implanted with arterial catheters for direct and continuous blood pressure monitoring and intravenous drug administration.
-
Acclimatization: Animals are allowed to recover from surgery and are acclimatized to the experimental conditions to minimize stress-induced physiological changes.
-
Drug Administration:
-
This compound is administered intravenously (i.v.).
-
CGS 37808 is administered orally (p.o.).
-
-
Challenge: At specified time points after drug administration, a bolus of either big endothelin-1 or angiotensin I is injected intravenously to induce a pressor response.
-
Data Collection: Arterial blood pressure is continuously recorded throughout the experiment.
-
Analysis: The peak increase in mean arterial pressure following the challenge is measured and compared between drug-treated and vehicle-treated control groups. The percentage inhibition of the pressor response is then calculated.
Caption: In vivo pressor response assay workflow.
Safety and Tolerability
Preliminary studies have indicated that this compound is well-tolerated and has a good safety profile in both normotensive and hypertensive rat models during chronic administration. [2]
Conclusion
This compound is a potent triple vasopeptidase inhibitor with a multi-faceted mechanism of action that holds significant promise for the treatment of cardiovascular and renal diseases. Its orally active prodrug, CGS 37808, offers a practical and effective means of delivering the active compound. The preclinical data demonstrate a robust and sustained effect on key biomarkers of vascular regulation, positioning these compounds as interesting candidates for further clinical investigation.
References
- 1. This compound and its orally active prodrug CGS 37808 as triple inhibitors of endothelin-converting enzyme-1, neutral endopeptidase 24.11, and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a triple inhibitor of angiotensin converting enzyme, neutral endopeptidase and endothelin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of CGS 35601: A Guide to Selectivity and Cross-Reactivity
For researchers, scientists, and professionals in drug development, understanding the selectivity and potential for cross-reactivity of investigational compounds is paramount. This guide provides a comparative analysis of CGS 35601, a triple vasopeptidase inhibitor, with a focus on its performance against alternative compounds, supported by available experimental data.
Introduction to this compound
This compound is a potent inhibitor of three key enzymes involved in cardiovascular regulation: Angiotensin-Converting Enzyme (ACE), Neutral Endopeptidase (NEP), and Endothelin-Converting Enzyme (ECE).[1] Its mechanism of action involves the simultaneous blockade of these enzymes, leading to a reduction in vasoconstrictor substances and an increase in vasodilator peptides. This dual effect has positioned this compound and similar vasopeptidase inhibitors as potential therapeutic agents for hypertension and other cardiovascular disorders.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound against its target enzymes has been quantified and compared with other notable vasopeptidase inhibitors. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of efficacy.
| Compound | ACE IC50 (nM) | NEP IC50 (nM) | ECE IC50 (nM) |
| This compound | 22[1] | 2[1] | 55[1] |
| Omapatrilat | 5[1] | 8[1][2] | Not reported |
| Ilepatril | Not specified | Not specified | Not specified |
Signaling Pathway of this compound
The therapeutic effects of this compound stem from its modulation of the Renin-Angiotensin System (RAS) and the natriuretic peptide system. By inhibiting ACE, it blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Simultaneously, its inhibition of NEP prevents the breakdown of vasodilatory peptides such as bradykinin and natriuretic peptides. The inhibition of ECE further reduces the production of the vasoconstrictor endothelin-1.
Caption: this compound inhibits ACE, NEP, and ECE, leading to decreased vasoconstriction and increased vasodilation.
Selectivity and Cross-Reactivity
The dual inhibition of ACE and NEP by vasopeptidase inhibitors like omapatrilat has been linked to an increased risk of angioedema.[1][3] This adverse effect is thought to be mediated by the accumulation of bradykinin, which is degraded by both enzymes. This highlights a critical aspect of cross-reactivity where the intended dual mechanism can lead to safety concerns.
Experimental Protocols
Detailed, compound-specific experimental protocols for determining the IC50 values of this compound were not available. However, a general methodology for an in vitro Angiotensin-Converting Enzyme (ACE) inhibition assay is described below. Similar principles would apply to assays for NEP and ECE inhibition, with appropriate substrates and enzymes.
General ACE Inhibition Assay Protocol (Spectrophotometric Method):
-
Reagents and Materials:
-
Angiotensin-Converting Enzyme (ACE) from a suitable source (e.g., rabbit lung).
-
Substrate: Hippuryl-Histidyl-Leucine (HHL).
-
Buffer: Borate buffer with NaCl, pH 8.3.
-
Test compound (this compound) at various concentrations.
-
Stopping reagent (e.g., 1M HCl).
-
Extraction solvent (e.g., ethyl acetate).
-
-
Procedure:
-
Pre-incubate a solution of ACE with various concentrations of the test compound (or buffer for control) at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the HHL substrate to the mixture.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stopping reagent.
-
Extract the hippuric acid (HA) produced from the hydrolysis of HHL into the organic solvent.
-
Measure the absorbance of the extracted hippuric acid using a UV-Visible spectrophotometer at a specific wavelength (e.g., 228 nm).
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each concentration of the test compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce ACE activity by 50%.
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a novel vasopeptidase inhibitor like this compound.
Caption: A generalized workflow for the preclinical evaluation of a vasopeptidase inhibitor.
Conclusion
This compound demonstrates potent triple inhibitory activity against ACE, NEP, and ECE, distinguishing it from dual inhibitors like omapatrilat. This unique profile suggests a broader spectrum of action within the cardiovascular system. While quantitative data on its selectivity against other metalloproteinases is limited, the known adverse effects of related compounds underscore the importance of thorough cross-reactivity profiling in the development of new vasopeptidase inhibitors. The provided experimental framework offers a basis for the continued investigation and comparison of this compound and other novel therapeutic agents in this class.
References
- 1. Vasopeptidase inhibitors: will they have a role in clinical practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Basis for Omapatrilat and Sampatrilat Binding to Neprilysin—Implications for Dual Inhibitor Design with Angiotensin-Converting Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Omapatrilat - Wikipedia [en.wikipedia.org]
- 4. Third generation of matrix metalloprotease inhibitors: Gain in selectivity by targeting the depth of the S1' cavity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Approaches for Targeting Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head In Vivo Comparison of Vasopeptidase Inhibitors: A Guide for Researchers
A comprehensive analysis of the in vivo performance of vasopeptidase inhibitors, with a focus on omapatrilat and its comparison with angiotensin-converting enzyme (ACE) inhibitors. This guide provides researchers, scientists, and drug development professionals with a synthesis of available experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Vasopeptidase inhibitors represent a class of cardiovascular drugs that dually inhibit both neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE). This dual action aims to provide superior blood pressure control and cardiovascular protection by simultaneously blocking the production of the vasoconstrictor angiotensin II and preventing the breakdown of vasodilatory peptides such as natriuretic peptides and bradykinin.[1][2] Omapatrilat is the most extensively studied compound in this class, with a significant body of in vivo research comparing its efficacy to traditional ACE inhibitors.[3][4] Other vasopeptidase inhibitors include gemopatrilat, fasidotril, and sampatrilat.[2][5]
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from in vivo studies, primarily comparing vasopeptidase inhibitors with ACE inhibitors in various animal models of hypertension and heart failure.
Table 1: Comparison of Omapatrilat and ACE Inhibitors on Blood Pressure in Hypertensive Rat Models
| Vasopeptidase Inhibitor | Comparator | Animal Model | Omapatrilat Dose | Comparator Dose | Blood Pressure Reduction (Systolic) | Reference |
| Omapatrilat | Fosinopril | Spontaneously Hypertensive Rats (SHR) | 20 or 40 mg/kg/d | 20 mg/kg/d | Greater reduction with 40 mg/kg/d omapatrilat | [5] |
| Omapatrilat | Lisinopril | Hypertensive Patients | 20-80 mg/day | Not specified | Omapatrilat showed a greater reduction, particularly in systolic pressure. | [6] |
| Omapatrilat | Enalapril | Hypertensive Patients | 10-80 mg | 5-40 mg | Omapatrilat produced an average 3 mmHg greater reduction. | [3] |
Table 2: Effects of Omapatrilat in Animal Models of Heart Failure
| Vasopeptidase Inhibitor | Comparator | Animal Model | Omapatrilat Dose | Comparator Dose | Key Findings | Reference |
| Omapatrilat | Enalapril | Cardiomyopathic Hamsters | Not specified | Not specified | Omapatrilat led to a 40% increase in cardiac output and a 47% decrease in peripheral vascular resistance, a significant improvement over enalapril. | [3] |
| Omapatrilat | Captopril | Post-myocardial infarction rats | Not specified | Not specified | Omapatrilat was more effective in improving cardiac geometry and survival. | [1] |
Table 3: In Vivo Data for Other Vasopeptidase Inhibitors (Direct Comparison Data Limited)
| Vasopeptidase Inhibitor | Animal Model | Dose | Key Findings | Reference |
| Gemopatrilat | Rat | 10 mg/kg | Increased plasma renin activity for 8 hours; inhibited plasma ACE for 48 hours; inhibited renal NEP and ACE for 48 hours. | Not specified in snippets |
| Fasidotril | Rat (SHR, Goldblatt, DOCA-salt) | 100 mg/kg PO twice daily for 3 weeks | Sustained decrease in systolic blood pressure (-20 to -30 mm Hg) in SHR and Goldblatt rats; prevented the rise in blood pressure in DOCA-salt rats. | Not specified in snippets |
| Sampatrilat | Hypertensive Patients | Not specified | Effective in managing hypertension. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of experimental protocols from key in vivo studies.
Study Comparing Omapatrilat and Fosinopril in Spontaneously Hypertensive Rats (SHR)[5]
-
Animal Model: Ten-week-old spontaneously hypertensive rats (SHR).
-
Treatment Groups:
-
Omapatrilat (20 mg/kg/d)
-
Omapatrilat (40 mg/kg/d)
-
Fosinopril (20 mg/kg/d)
-
Irbesartan (50 mg/kg/d) - for additional comparison.
-
-
Duration: 10 weeks of treatment.
-
Key Measurements:
-
Systolic blood pressure.
-
Immunolabeling of arterioles and capillaries in the myocardium to assess the coronary microvasculature.
-
Study on Bradykinin Metabolism in Rat Coronary Bed[7]
-
Experimental Setup: Isolated Langendorff-perfused rat hearts.
-
Inhibitors Tested:
-
Omapatrilat (25 nM)
-
Retrothiorphan (NEP inhibitor, 25 nM)
-
Enalaprilat (ACE inhibitor, 130 nM)
-
-
Procedure:
-
Bradykinin and inhibitors were infused into the isolated hearts.
-
Coronary effluent was collected.
-
Residual bradykinin was quantified using an enzyme-linked immunosorbent assay (ELISA).
-
-
Long-term Treatment Protocol:
-
Rats were treated for 14 days with enalapril, quinapril, ramipril (ACE inhibitors), candoxatril (NEP inhibitor), or omapatrilat.
-
Hearts were then isolated and perfused to study exogenous bradykinin metabolism.
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathway affected by vasopeptidase inhibitors and a typical experimental workflow for in vivo comparison studies.
Caption: Signaling pathway of vasopeptidase inhibitors.
Caption: A typical experimental workflow for in vivo comparison.
Conclusion
The available in vivo evidence strongly suggests that vasopeptidase inhibitors, particularly omapatrilat, offer potent antihypertensive effects, often superior to those of ACE inhibitors alone, especially in reducing systolic blood pressure.[3][6] The dual inhibition of ACE and NEP appears to provide a broader mechanism of action, proving effective in various hypertension models, including those with low, normal, and high renin levels.[4][7] Furthermore, in animal models of heart failure, omapatrilat has demonstrated advantages over ACE inhibitors in improving cardiac function and survival.[1][3]
However, the significant gap in the literature regarding direct head-to-head in vivo comparisons between different vasopeptidase inhibitors remains a limitation for a comprehensive comparative assessment of this drug class. Future research should focus on conducting such direct comparative studies to elucidate the relative efficacy and safety profiles of compounds like omapatrilat, gemopatrilat, and fasidotril. Such studies would be invaluable for guiding the development of next-generation vasopeptidase inhibitors with optimized therapeutic windows. Additionally, while preclinical data is promising, the clinical development of several vasopeptidase inhibitors has been hampered by side effects such as angioedema, a factor that must be carefully considered in future drug development efforts.[3][8]
References
- 1. ahajournals.org [ahajournals.org]
- 2. Vasopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasopeptidase inhibitors: will they have a role in clinical practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vasopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
Synergistic Potential of CGS 35601 in Combination Therapy for Hypertension
For Researchers, Scientists, and Drug Development Professionals
CGS 35601 is a potent triple vasopeptidase inhibitor, simultaneously targeting angiotensin-converting enzyme (ACE), neutral endopeptidase (NEP), and endothelin-converting enzyme (ECE). This multimodal mechanism of action presents a compelling case for its use in treating hypertension, not only as a monotherapy but also for its potential synergistic effects when combined with other antihypertensive agents. This guide provides a comparative analysis of the theoretical and preclinical evidence supporting the synergistic potential of this compound, drawing upon available experimental data and insights from similar vasopeptidase inhibitors.
Mechanism of Action: A Foundation for Synergy
This compound exerts its antihypertensive effects through a three-pronged approach.[1] By inhibiting ACE, it blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1] Simultaneously, its inhibition of NEP prevents the breakdown of vasodilatory peptides such as bradykinin and natriuretic peptides.[1] The third point of action, ECE inhibition, curtails the production of the vasoconstrictor endothelin-1.[1] This combined action leads to a powerful reduction in blood pressure.
The inherent dual inhibition of ACE and NEP is theorized to produce synergistic effects. By blocking angiotensin II production (a vasoconstrictor) and potentiating the effects of vasodilatory peptides, this compound attacks hypertension from two complementary angles. This dual action is considered more effective than targeting either pathway alone.
Preclinical Data: this compound Monotherapy
Preclinical studies in hypertensive rat models have demonstrated the dose-dependent efficacy of this compound in lowering blood pressure.
Table 1: Effect of this compound on Mean Arterial Blood Pressure (MABP) in Spontaneously Hypertensive Rats (SHR)
| Dose of this compound (mg/kg/day) | Mean Arterial Blood Pressure (MABP) Reduction (mmHg) | Animal Model | Reference |
| 0.01 | ~10% | Spontaneously Hypertensive Rats (SHR) | [1] |
| 0.1 | ~15% | Spontaneously Hypertensive Rats (SHR) | [1] |
| 1 | ~22% | Spontaneously Hypertensive Rats (SHR) | [1] |
| 5 | ~40% (from 156 +/- 4 to 94 +/- 5 mmHg) | Spontaneously Hypertensive Rats (SHR) | [1] |
Table 2: Effect of this compound on Mean Arterial Blood Pressure (MABP) in Dahl Salt-Sensitive (DSS) Rats on a High-Salt Diet
| Dose of this compound (mg/kg/day) | Outcome | Animal Model | Reference |
| 0.1, 1, and 5 | Dose-dependent decrease in MABP towards baseline levels | Dahl Salt-Sensitive (DSS) Rats | [2] |
Synergistic Potential with Other Antihypertensives: A Comparative Look
While direct preclinical or clinical data on the synergistic effects of this compound in combination with other drugs is limited, studies on other vasopeptidase inhibitors, such as omapatrilat, provide valuable insights into the potential for synergy.
Combination with Diuretics (Hydrochlorothiazide - HCTZ)
The addition of a diuretic to a vasopeptidase inhibitor is expected to enhance the antihypertensive effect. Diuretics reduce blood volume, which complements the vasodilatory effects of vasopeptidase inhibitors. A study on omapatrilat in patients nonresponsive to HCTZ alone demonstrated a significant additional reduction in blood pressure when omapatrilat was added to the treatment regimen.[3][4][5]
Table 3: Additional Blood Pressure Reduction with Omapatrilat in HCTZ-Nonresponsive Patients
| Treatment Group | Additional Seated Diastolic Blood Pressure (SeDBP) Reduction (mmHg) | Additional Seated Systolic Blood Pressure (SeSBP) Reduction (mmHg) | Reference |
| Omapatrilat 10/20 mg + HCTZ | 4 | 7 | [4] |
| Omapatrilat 20/40 mg + HCTZ | 5 | 10 | [4] |
Combination with Calcium Channel Blockers (Amlodipine)
Calcium channel blockers induce vasodilation by a different mechanism than vasopeptidase inhibitors, suggesting a potential for additive or synergistic effects. While direct combination studies are scarce, comparative studies have shown that omapatrilat can be more effective in lowering blood pressure than amlodipine as a monotherapy.[6][7] This suggests that a combination could provide even greater efficacy.
Experimental Protocols
Preclinical Study of this compound in Spontaneously Hypertensive Rats (SHR)[1]
-
Animal Model: Male, spontaneously hypertensive rats (SHR).
-
Instrumentation: Rats were chronically instrumented with an arterial catheter for continuous blood pressure monitoring and drug infusion.
-
Housing: Animals were housed in metabolic cages to allow for daily assessment of hemodynamics and collection of blood and urine samples.
-
Treatment Protocol: Following a 7-day stabilization period, SHR received continuous intra-arterial infusions of this compound at escalating doses of 0.01, 0.1, 1, and 5 mg/kg/day for 5 consecutive days per dose. A 5-day washout period followed the treatment. A control group received a vehicle (saline) infusion.
-
Data Collection: Mean arterial blood pressure (MABP) was monitored continuously. Blood and urine samples were collected for biochemical and hematological analysis.
Clinical Study of Omapatrilat in Combination with Hydrochlorothiazide (HCTZ)[4]
-
Study Design: Multicenter, double-blind, placebo-controlled study.
-
Participants: Patients with mild to severe hypertension who were nonresponsive to HCTZ monotherapy.
-
Treatment Protocol: After a 2-week placebo lead-in and a 4-week phase of HCTZ (25 mg) monotherapy, eligible patients were randomized to receive either omapatrilat (10 mg or 20 mg, with an option to titrate up to 20 mg or 40 mg, respectively) or a placebo, in addition to their ongoing HCTZ therapy.
-
Primary Outcome: The primary efficacy measure was the change in seated diastolic blood pressure (SeDBP) from baseline to week 8 of combination therapy. Seated systolic blood pressure (SeSBP) was also measured.
Visualizing the Pathways
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Triple VPI this compound reduces high blood pressure in low-renin, high-salt Dahl salt-sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Efficacy and safety of omapatrilat with hydrochlorothiazide for the treatment of hypertension in subjects nonresponsive to hydrochlorothiazide alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in antihypertensive combination therapy: benefits of low-dose thiazide diuretics in conjunction with omapatrilat, a vasopeptidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Omapatrilat: a unique new agent for the treatment of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Potential of CGS 35601: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of antihypertensive therapeutics has long been dominated by agents targeting the renin-angiotensin system (RAS). However, the pursuit of more efficacious treatments has led to the development of multi-target agents. CGS 35601, a triple vasopeptidase inhibitor, represents a compelling, albeit not fully explored, candidate in this arena. This guide provides a comparative analysis of this compound against the well-characterized dual vasopeptidase inhibitor, omapatrilat, to objectively assess its translational potential.
Executive Summary
This compound is a potent inhibitor of angiotensin-converting enzyme (ACE), neutral endopeptidase (NEP), and endothelin-converting enzyme (ECE).[1] Preclinical studies in rat models of hypertension have demonstrated its efficacy in lowering blood pressure. The key differentiating factor for this compound is its additional ECE inhibition, theoretically offering a more comprehensive blockade of vasoconstrictor pathways compared to dual inhibitors like omapatrilat.
Omapatrilat, a dual inhibitor of ACE and NEP, showed greater antihypertensive efficacy than traditional ACE inhibitors in clinical trials.[2][3] However, its development was halted due to a significantly increased risk of angioedema, a life-threatening side effect.[1][3][4] This critical safety concern casts a long shadow over the entire class of vasopeptidase inhibitors and serves as a crucial cautionary tale for the development of this compound. While preclinical data for this compound appear promising, the absence of publicly available clinical trial data makes a definitive assessment of its translational potential challenging.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and omapatrilat target key enzymes in blood pressure regulation. Omapatrilat dually inhibits ACE and NEP.[5] ACE inhibition blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. NEP inhibition prevents the breakdown of vasodilatory peptides like bradykinin and natriuretic peptides.[6]
This compound takes this a step further by also inhibiting ECE, the enzyme responsible for producing the powerful vasoconstrictor endothelin-1.[1] This triple-action mechanism is designed to provide a more robust reduction in blood pressure by simultaneously blocking major vasoconstrictor pathways and potentiating vasodilator systems.
References
- 1. The Rise and Fall of Omapatrilat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of omapatrilat on the renin-angiotensin system in salt-sensitive hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mrctcenter.org [mrctcenter.org]
- 4. researchgate.net [researchgate.net]
- 5. Omapatrilat: a unique new agent for the treatment of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cda-amc.ca [cda-amc.ca]
Preclinical Safety Profile of CGS 35601: A Comparative Analysis with Other Vasopeptidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical safety profile of CGS 35601, a triple vasopeptidase inhibitor (VPI), with other VPIs. The information is compiled from publicly available preclinical studies, with a focus on quantitative data from studies conducted in rats. This document aims to offer an objective overview to support research and development efforts in the field of cardiovascular therapeutics.
Executive Summary
This compound is a triple vasopeptidase inhibitor that targets angiotensin-converting enzyme (ACE), neutral endopeptidase (NEP), and endothelin-converting enzyme-1 (ECE-1). A key preclinical study in spontaneously hypertensive rats (SHR) demonstrated that this compound effectively lowers blood pressure without significant adverse effects on heart rate, metabolic, electrolytic, and hematological profiles, or renal and hepatic function at the doses tested. However, a significant challenge in the VPI class has been the risk of angioedema, a potentially life-threatening side effect. While the preclinical data for this compound did not specifically assess angioedema, this remains a critical consideration for the clinical development of any VPI.
Directly comparable preclinical safety data for other VPIs, such as omapatrilat, sampatrilat, fasidotril, and gemopatrilat, is limited in the public domain. Omapatrilat, the most studied VPI, showed promising preclinical results but was ultimately halted in clinical development due to a higher incidence of angioedema compared to ACE inhibitors. For sampatrilat, fasidotril, and gemopatrilat, detailed preclinical toxicology data is scarce, making a direct, quantitative comparison with this compound challenging.
This guide presents the available data in a structured format to facilitate comparison and highlights the areas where further research is needed to fully delineate the comparative preclinical safety profiles of these agents.
Comparative Preclinical Safety Data in Rats
The following table summarizes the key preclinical safety findings for this compound in spontaneously hypertensive rats. Data for other vasopeptidase inhibitors from comparable preclinical studies in rats is included where available. The absence of data for other VPIs indicates that such information was not found in the public domain during the literature search.
| Parameter | This compound | Omapatrilat | Sampatrilat | Fasidotril | Gemopatrilat |
| Animal Model | Spontaneously Hypertensive Rats (SHR)[1][2] | Spontaneously Hypertensive Rats (SHR) | Data Not Available | Data Not Available | Data Not Available |
| Dose Range | 0.01, 0.1, 1, and 5 mg/kg/day (i.a. infusion)[1][2] | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Duration | 20 days (5 days per dose)[1][2] | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Mean Arterial Blood Pressure (MABP) | Dose-dependent reduction from 156 ± 4 mmHg to 94 ± 5 mmHg at the highest dose[1][2] | Effective blood pressure reduction | Data Not Available | Data Not Available | Data Not Available |
| Heart Rate | Unaffected[1][2] | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Metabolic Profile | Unaffected[1][2] | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Electrolytic Profile | Unaffected[1][2] | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Hematological Profile | Unaffected[1][2] | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Renal Function | Unaffected[1][2] | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Hepatic Function | No toxicities observed[1][2] | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Angioedema Risk | Long-term studies needed to assess[1][2] | Increased risk observed in clinical trials | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting preclinical safety data. The following protocol is for the key preclinical safety assessment of this compound.
Preclinical Safety Assessment of this compound in Spontaneously Hypertensive Rats[1][2]
-
Animal Model: Male, spontaneously hypertensive rats (SHR).
-
Instrumentation: Rats were chronically instrumented with an arterial catheter for continuous blood pressure monitoring and blood sampling.
-
Housing: Animals were housed in metabolic cages to allow for daily assessment of diuresis and other metabolic parameters.
-
Acclimatization: A 7-day stabilization period was allowed post-instrumentation.
-
Grouping:
-
Group 1 (n=13-18): Received this compound.
-
Group 2 (n=10): Received vehicle (saline) as a control.
-
-
Dosing Regimen: this compound was administered via continuous intra-arterial infusion at escalating doses of 0.01, 0.1, 1, and 5 mg/kg/day. Each dose was administered for 5 consecutive days.
-
Washout Period: A 5-day washout period followed the final dose.
-
Parameters Monitored:
-
Hemodynamics: Mean arterial blood pressure (MABP) and heart rate were continuously monitored.
-
Biochemical and Hematological Profiles: Blood samples were collected for analysis of various biochemical and hematological parameters.
-
Metabolic and Renal Function: Daily measurements of growth, diuresis, and other indicators of metabolic and renal activity were recorded.
-
Toxicity: General health and signs of hepatic or other organ toxicity were observed.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by vasopeptidase inhibitors and a typical experimental workflow for their preclinical safety assessment.
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for preclinical safety assessment.
Conclusion
The available preclinical data suggests that this compound has a favorable safety profile in spontaneously hypertensive rats, effectively lowering blood pressure without causing significant adverse effects on the parameters measured. However, the critical issue of angioedema, which has plagued the clinical development of other VPIs like omapatrilat, requires further investigation in long-term preclinical studies for this compound.
The lack of comprehensive, publicly available preclinical safety data for other VPIs makes a direct and detailed comparison with this compound challenging. This highlights a need for greater transparency and data sharing in preclinical research to enable more robust comparative assessments and inform the development of safer and more effective cardiovascular drugs. Researchers and drug development professionals should consider the findings for this compound in the context of the broader challenges faced by the VPI class and prioritize a thorough evaluation of angioedema risk in any future development programs.
References
Safety Operating Guide
Personal protective equipment for handling CGS 35601
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of CGS 35601, a triple vasopeptidase inhibitor used for research purposes. As a chemical reagent intended solely for laboratory use, stringent adherence to safety protocols is paramount to ensure the well-being of all personnel.[1]
Immediate Safety Information
This compound is a chemical compound for research and development.[2][3][4][5] The toxicological properties of this compound have not been fully investigated. Therefore, it must be handled with the utmost care, assuming it is potentially hazardous. All personnel must be trained in the proper handling of laboratory chemicals and be familiar with the procedures outlined in this document.
Personal Protective Equipment (PPE)
The selection and use of appropriate Personal Protective Equipment (PPE) is the primary line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles | Nitrile or latex gloves (double-gloving recommended) | Laboratory coat | N95 or higher rated respirator if not handled in a certified chemical fume hood |
| Solution Preparation and Handling | Chemical splash goggles or a full-face shield | Chemical-resistant gloves (e.g., nitrile, neoprene) | Chemical-resistant laboratory coat or apron | Use in a certified chemical fume hood is mandatory |
| Cell Culture and In Vitro Assays | Safety glasses with side shields | Sterile nitrile gloves | Laboratory coat | Work in a biological safety cabinet (BSC) |
| Animal Dosing and Handling | Safety glasses with side shields or chemical splash goggles | Double nitrile gloves | Disposable gown or dedicated laboratory coat | N95 or higher rated respirator may be required based on risk assessment |
| Spill Cleanup | Chemical splash goggles and a full-face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with appropriate cartridges or SCBA for large spills |
Operational Plan for Safe Handling
A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to post-experiment procedures.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Streams and Disposal Procedures:
| Waste Type | Collection Container | Disposal Procedure |
| Unused solid this compound | Clearly labeled, sealed container for chemical waste | Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office. |
| Solutions containing this compound | Labeled, leak-proof container for liquid chemical waste | Dispose of as hazardous chemical waste through your institution's EHS office. Do not pour down the drain. |
| Contaminated solid waste (e.g., gloves, pipette tips, paper towels) | Labeled hazardous waste bag or container | Dispose of as solid chemical waste through your institution's EHS office. |
| Contaminated sharps (e.g., needles, syringes) | Puncture-resistant sharps container labeled for chemical contamination | Dispose of through your institution's EHS office. |
All waste containers must be clearly labeled with the contents, including "this compound," and the associated hazards (e.g., "Potentially Toxic," "Chemical Waste").
Emergency Procedures
Spill:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Notify your supervisor and institutional EHS.
-
Secure: Prevent entry to the spill area.
-
Cleanup: Only trained personnel with appropriate PPE should clean up the spill. Use an absorbent material for liquid spills and carefully sweep up solid spills to avoid generating dust.
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and provide the medical personnel with any available information on this compound.
This document provides a framework for the safe handling of this compound. It is imperative that all users supplement this information with their institution's specific safety protocols and procedures. Always prioritize safety and consult with your EHS department for any questions or concerns.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. ipverse.greyb.com [ipverse.greyb.com]
- 4. [PDF] The dual endothelin converting enzyme/neutral endopeptidase inhibitor SLV-306 (daglutril), inhibits systemic conversion of big endothelin-1 in humans. | Semantic Scholar [semanticscholar.org]
- 5. merckmillipore.com [merckmillipore.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
